DimethyllithospermateB
Description
BenchChem offers high-quality DimethyllithospermateB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DimethyllithospermateB including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H34O16 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33?,34?/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-YHJUGANISA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Dimethyl Lithospermate B: Mechanism of Action in Cardiovascular Electrophysiology
The following technical guide details the mechanism of action of Dimethyl Lithospermate B (dmLSB), specifically focusing on its unique electrophysiological properties as a non-arrhythmogenic sodium channel agonist.
Technical Guide & Research Whitepaper
Executive Summary
Dimethyl Lithospermate B (dmLSB) is a bioactive component derived from Salvia miltiorrhiza (Danshen), distinct from its parent compound Lithospermic Acid B (LAB/Salvianolic Acid B) in its specific electrophysiological profile.[1] While traditional Danshen polyphenols are known for antioxidant and calcium-antagonistic properties, dmLSB functions as a novel cardiac sodium channel (
Its primary mechanism involves slowing the inactivation kinetics of the fast sodium current (
Chemical Identity & Pharmacophore
Compound: Dimethyl Lithospermate B (dmLSB) Class: Polyphenolic Depside / Sodium Channel Modulator Source: Salvia miltiorrhiza (Root extract); isolatable via activity-guided fractionation.[1]
Structural Differentiation
Unlike Magnesium Lithospermate B (MLB), which predominantly acts as an L-type
-
Core Scaffold: 3,4-dihydroxyphenyllactic acid residue (antioxidant pharmacophore).
-
Functional Modification: Methylation of specific carboxyl groups alters lipophilicity and channel binding affinity, enabling interaction with the
inactivation gate machinery.
Core Mechanism of Action: Modulation
The therapeutic value of dmLSB lies in its ability to modulate the gating kinetics of the cardiac sodium channel (
Gating Kinetics Alteration
Standard sodium channel agonists (e.g., Veratridine, ATX-II) prevent inactivation completely, causing a massive influx of
dmLSB acts differently:
-
Slowing of Inactivation: dmLSB increases the time constant of inactivation (
), specifically increasing the proportion of the slowly inactivating component of .[1] -
Activation Shift: It induces a hyperpolarizing shift (or slight depolarizing shift depending on specific experimental conditions, typically ~5mV) in the voltage dependence of activation, making channels open slightly earlier or more easily.
-
Absence of Persistent Current: Crucially, it does not generate a sustained, non-inactivating "pedestal" current. The channels do close, just more slowly.
Physiological Consequence: APD Prolongation
-
Mechanism: The slowed inactivation allows for a larger integral of
entry during phase 0 and early phase 1/2. -
Result: This opposes the transient outward potassium current (
), elevating the plateau height and prolonging the Action Potential Duration (APD). -
Safety Profile: In isolated ventricular myocytes, dmLSB prolongs APD significantly (e.g., from ~60ms to ~200ms) without inducing EADs , a rarity for APD-prolonging agents.
Visualization: Gating Modulation
Caption: dmLSB selectively targets the Open-to-Inactivated transition, increasing the time constant of inactivation without preventing the final closed state.
Therapeutic Application: Brugada Syndrome[3]
Brugada Syndrome (BrS) is often caused by a loss-of-function mutation in SCN5A, leading to a reduction in
Restoration of the Epicardial Dome
dmLSB serves as a pharmacological "rescue" for the loss of
-
Compensation: By slowing inactivation, dmLSB increases the total charge transfer of
, compensating for the reduced peak current seen in BrS. -
Re-balancing: The boosted inward
current counteracts the prominent in epicardial cells. -
Outcome: Restoration of the AP dome, homogenization of transmural repolarization, and suppression of Phase 2 Reentry arrhythmias.
Visualization: Suppression of Phase 2 Reentry
Caption: dmLSB interrupts the Brugada pathogenic cascade by boosting inward Na+ current to counterbalance Ito.
Experimental Protocols (Self-Validating Systems)
To verify the activity of dmLSB, the following protocols are the standard for distinguishing it from generic antioxidants or calcium blockers.
Protocol A: Whole-Cell Patch Clamp (Isolation of )
Objective: Quantify the slowing of inactivation kinetics (
-
Cell Preparation: Enzymatically isolated rat or guinea pig ventricular myocytes.
-
Solutions:
-
Pipette (Intracellular): CsF-based solution (to block
currents). Contains: 135 mM CsF, 5 mM NaCl, 5 mM EGTA, 5 mM HEPES. -
Bath (Extracellular): Low
solution (to maintain voltage control). Contains: 20-50 mM NaCl, 100 mM Choline-Cl (or NMDG), 1 mM , 0.1 mM (to block ).
-
-
Voltage Protocol:
-
Hold at -100 mV.
-
Step to -30 mV (or range -80 to +60 mV) for 500 ms.
-
Frequency: 0.1 Hz.
-
-
Data Analysis (Validation Check):
-
Fit decay phase to a double-exponential function:
. -
Success Criteria: dmLSB (10-20
M) must significantly increase (slow component) and the ratio compared to baseline. -
Safety Check: Ensure current returns to baseline at the end of the pulse (no persistent current >1% of peak).
-
Protocol B: Arterially Perfused Wedge Preparation (Brugada Model)
Objective: Demonstrate suppression of Phase 2 reentry.[3][4][5]
-
Tissue: Canine right ventricular wedge (perfused via coronary artery).[3][4]
-
Induction of Brugada Phenotype:
-
Intervention:
-
Add dmLSB (10
M) to perfusate.[3]
-
-
Readout:
Data Summary: dmLSB vs. Standard Agents
| Feature | dmLSB | Veratridine / ATX-II | Amiodarone (Class III) |
| Primary Target | |||
| Mech. of APD Prolongation | Slows | Prevents | Blocks |
| Persistent Current ( | Negligible / Transient | High (Pathological) | None |
| Arrhythmia Risk | Low (No EADs) | High (EADs -> TdP) | Moderate (TdP risk) |
| Brugada Efficacy | High (Restores Dome) | High (but toxic) | Low/Contraindicated |
| Inotropy | Positive | Positive (Toxic) | Negative/Neutral |
References
-
Yoon, J. Y., Ahn, S. H., Oh, H., et al. (2004).[3] A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes.[3][6] British Journal of Pharmacology, 143(6), 765–773.[6] Link
-
Fish, J. M., Antzelevitch, C. (2006).[3] Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome.[3][4][5][6] Circulation, 113(11), 1393–1400.[6] Link
-
Lim, E., Ricci, J., Jung, M. (2011).[7] Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. Molecules, 16(12), 9886–9899.[7][8] Link[9]
-
Antzelevitch, C. (2006). Brugada Syndrome: Update 2009. Hellenic Journal of Cardiology, 50, 354-362. (Discusses dmLSB as a therapeutic candidate). Link
-
Tamargo, J., Caballero, R., Gómez, R., et al. (2004). Pharmacology of cardiac sodium channels. Cardiovascular Research, 62(1), 9–33. Link
Sources
- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Disease Modifiers of Inherited SCN5A Channelopathy [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hellenicjcardiol.org [hellenicjcardiol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Dimethyl Lithospermate B (dmLSB): A Paradigm Shift in Voltage-Gated Sodium Channel Agonism
Document Type: Technical Whitepaper & Methodological Guide Target Audience: Electrophysiologists, Pharmacologists, and Drug Development Scientists
Executive Summary
Historically, voltage-gated sodium channel (Nav) agonists have been viewed with skepticism in cardiovascular drug development. Traditional Nav agonists (e.g., Anemonia sulcata toxin II) typically induce a persistent, non-inactivating "late" sodium current (
However, Dimethyl lithospermate B (dmLSB) —an active derivative extracted from Salvia miltiorrhiza (Danshen)—disrupts this paradigm[1]. As a highly selective Nav1.5 agonist, dmLSB uniquely slows the inactivation kinetics of the transient sodium current without generating a persistent late current. This whitepaper dissects the electrophysiological mechanisms of dmLSB, quantifies its pharmacodynamic profile, and outlines the self-validating experimental protocols required to investigate its antiarrhythmic properties, particularly in the context of Brugada syndrome.
Mechanistic Pathway: Electrophysiological Modulation
The therapeutic viability of dmLSB hinges on its highly specific modulation of Nav channel gating kinetics. When applied to ventricular myocytes, dmLSB selectively targets
The compound exerts its effect by increasing the proportion of the slowly inactivating component of the sodium current. Because it does not alter the steady-state voltage dependence of inactivation (though it shifts activation slightly by +5 mV), the net result is an augmented inward current during the early phases (Phase 0 and Phase 1) of the action potential (AP). Crucially, the absence of a persistent
Fig 1. Mechanistic pathway of dmLSB modulating Nav1.5 channels to safely treat Brugada syndrome.
Quantitative Pharmacodynamics
To facilitate comparative analysis in drug screening and patch-clamp validation, the established quantitative parameters of dmLSB are summarized below. These metrics serve as baseline validation targets for laboratories synthesizing or isolating dmLSB.
| Pharmacodynamic Parameter | Observed Value / Effect | Experimental Model | Reference |
| 20 µM | Isolated rat ventricular myocytes | ||
| Baseline | 58.8 ± 12.1 ms | Isolated rat ventricular myocytes | |
| 202.3 ± 9.5 ms | Isolated rat ventricular myocytes | ||
| Voltage Dependence of Activation | Shifted +5 mV (Depolarized) | Isolated rat ventricular myocytes | |
| Epicardial Dispersion of Repolarization (EDR) | Reduced to 12.4 ± 18.1 ms | Canine RV wedge (Brugada model) | |
| Transmural Dispersion of Repolarization (TDR) | Reduced to 24.4 ± 26.7 ms | Canine RV wedge (Brugada model) | |
| Effective Antiarrhythmic Concentration | 10 µM | Canine RV wedge (Brugada model) |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prove causality rather than correlation.
Protocol 1: Isolation of Kinetics via Whole-Cell Patch Clamp
Objective: To quantify the specific effect of dmLSB on the slow inactivation component of
Causality & Design Logic:
To attribute APD prolongation solely to
Step-by-Step Workflow:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic dissociation (collagenase type II).
-
Solution Setup:
-
Pipette Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). Rationale: CsCl eliminates
; ATP prevents channel rundown. -
Bath Solution: 135 mM NaCl, 5.4 mM CsCl, 1 mM
, 10 mM HEPES, 0.1 mM (pH 7.4). Rationale: blocks .
-
-
Baseline Establishment (Self-Validation Step 1): Hold the cell at -120 mV. Apply depolarizing steps to -40 mV for 500 ms. Record until the peak
amplitude and inactivation tau ( ) stabilize for at least 3 minutes. -
Drug Application: Perfuse 20 µM dmLSB into the bath. Record the shift in the decay phase. You must observe a biexponential decay where the amplitude of the slow component increases, but the current must return to absolute zero by the end of the 500 ms step (confirming no late
). -
Washout (Self-Validation Step 2): Perfuse with drug-free bath solution. The inactivation kinetics must revert to baseline, proving the effect is pharmacologically driven by dmLSB and not an artifact of cell degradation or seal leak.
Protocol 2: Reversal of Brugada Phenotype in RV Wedge Preparations
Objective: To demonstrate the macroscopic antiarrhythmic efficacy of dmLSB in a tissue model that preserves transmural electrophysiological heterogeneity.
Causality & Design Logic:
Brugada syndrome is driven by an outward shift in the balance of currents during Phase 1 of the AP, predominantly in the right ventricular (RV) epicardium where the transient outward current (
Fig 2. Experimental workflow for assessing dmLSB efficacy in a Brugada syndrome wedge model.
Step-by-Step Workflow:
-
Tissue Preparation: Isolate a wedge from the canine right ventricular free wall. Cannulate a coronary branch and perfuse with oxygenated Tyrode's solution.
-
Transmural Recording: Insert floating glass microelectrodes into the epicardial, M-region, and endocardial layers simultaneously. Place transmural ECG electrodes across the bath.
-
Phenotype Induction (Self-Validation Step 1): Perfuse the wedge with an
agonist (e.g., pinacidil) or an blocker (e.g., terfenadine or verapamil). Monitor the epicardial AP. Validation: You must observe the collapse of the epicardial AP dome and the induction of phase 2 reentry (extrasystoles) before proceeding. This proves the arrhythmogenic substrate is active[2][3]. -
dmLSB Rescue: Introduce 10 µM dmLSB into the perfusate.
-
Data Analysis: Measure the restoration of the epicardial AP dome. Calculate the Transmural Dispersion of Repolarization (TDR) and Epicardial Dispersion of Repolarization (EDR). A successful experiment will show TDR and EDR collapsing back to physiological norms (e.g., TDR reducing to ~24 ms), effectively abolishing the phase 2 reentry circuits .
Conclusion
Dimethyl lithospermate B represents a critical breakthrough in cardiac pharmacology. By proving that sodium channel agonism can be achieved without triggering the catastrophic late
References
-
Title: A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes. Source: British Journal of Pharmacology (2004) URL: [Link]
-
Title: Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome. Source: Circulation (2006) URL: [Link]
Sources
- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl lithospermate B | CAS:875313-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant & Electrophysiological Mechanisms of Dimethyl Lithospermate B
Subject: Dimethyl Lithospermate B (dmLSB) Classification: Polyphenolic Ion Channel Modulator & Antioxidant Primary Applications: Cardiovascular Electrophysiology, Diabetic Nephropathy, Ischemia/Reperfusion Injury
Executive Summary
Dimethyl lithospermate B (dmLSB) is a bioactive derivative of Lithospermic Acid B (LAB), the primary water-soluble phenolic component of Salvia miltiorrhiza (Danshen). While often conflated with its parent compound or its magnesium salt (MLB), dmLSB possesses a distinct pharmacological profile characterized by enhanced lipophilicity and a unique electrophysiological mechanism .
Unlike standard antioxidants that function solely as ROS scavengers, dmLSB exhibits a dual-action mechanism:
-
Direct Antioxidant Defense: Activation of the Nrf2/HO-1 axis and direct scavenging of superoxide anions via its catechol moieties.
-
Ion Channel Modulation: It acts as a novel sodium channel agonist, slowing the inactivation of the cardiac Na+ current (
), which distinguishes it from the parent acid LAB.
This guide details the molecular mechanisms, experimental protocols, and translational potential of dmLSB in oxidative stress models.
Chemical Profile & Bioavailability
The structural modification of LAB into its dimethyl ester form (dmLSB) significantly alters its pharmacokinetics. The esterification of specific carboxyl groups reduces polarity, facilitating cellular entry and blood-brain barrier (BBB) permeation compared to the highly polar LAB.
| Feature | Lithospermic Acid B (LAB) | Dimethyl Lithospermate B (dmLSB) |
| Structure | Polycyclic phenolic acid (Tetramer of caffeic acid) | Dimethyl ester derivative of LAB |
| Primary Target | ROS Scavenging, TGF- | Voltage-gated |
| Bioavailability | Low (Poor intestinal absorption) | Enhanced (Increased lipophilicity) |
| Key Effect | Anti-fibrotic, General Antioxidant | Anti-arrhythmic (Brugada syndrome) , Renal protection |
Mechanistic Pathways
The Dual-Action Mechanism
dmLSB operates through two distinct but synergistic pathways. In oxidative stress models (e.g., Ischemia/Reperfusion), the stabilization of ion channels prevents calcium overload, while the antioxidant arm mitigates mitochondrial damage.
Pathway A: Nrf2/HO-1 Activation (Antioxidant)
Like its parent compound, dmLSB contains multiple catechol hydroxyl groups. These moieties undergo auto-oxidation to form electrophilic quinones, which modify cysteine residues on Keap1 . This releases Nrf2 , allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating Heme Oxygenase-1 (HO-1) and NQO1 .[1]
Pathway B:
Modulation (Electrophysiology)
Oxidative stress often leads to arrhythmias via ROS-induced dysfunction of ion channels. dmLSB slows the inactivation of cardiac
Figure 1: The dual mechanism of dmLSB targeting both oxidative signaling (Nrf2) and membrane excitability (
In Vivo Efficacy: Diabetic Nephropathy & I/R Models
Research indicates that dmLSB attenuates renal injury in diabetic models (e.g., Lee et al., 2003 context) by inhibiting the ROS-PKC-TGF-
Experimental Workflow: Diabetic Nephropathy Model
The following workflow validates the renoprotective effects of dmLSB in Streptozotocin (STZ)-induced diabetic rats.
Figure 2: Experimental workflow for assessing dmLSB efficacy in diabetic nephropathy.
Detailed Experimental Protocols
Protocol: Measurement of Intracellular ROS (In Vitro)
Objective: Quantify the antioxidant capacity of dmLSB in HUVECs or Renal Mesangial Cells exposed to High Glucose (HG).
-
Cell Seeding: Seed cells at
cells/well in 6-well plates. Culture for 24h. -
Pre-treatment: Treat cells with dmLSB (1, 5, 10
M) for 2 hours.-
Note: Dissolve dmLSB in DMSO; final DMSO concentration must be
.
-
-
Induction: Add High Glucose (30 mM) or
(100 M) . Incubate for 24 hours. -
Staining:
-
Wash cells 2x with PBS.
-
Add DCFH-DA (10
M) in serum-free medium. -
Incubate for 30 min at 37°C in the dark.
-
-
Detection:
-
Wash 3x with PBS to remove extracellular dye.
-
Flow Cytometry: Harvest cells and analyze at Ex/Em 488/525 nm.
-
Fluorescence Microscopy: Image immediately.
-
-
Validation: Compare Mean Fluorescence Intensity (MFI) against Vehicle (Negative Control) and NAC (Positive Control).
Protocol: Western Blot for Nrf2 Nuclear Translocation
Objective: Confirm dmLSB activates the antioxidant transcription factor Nrf2.
-
Lysis: Harvest treated cells. Use a Nuclear/Cytosolic Fractionation Kit to separate compartments.
-
Critical: Pure cytosolic lysis will miss the translocation event.
-
-
Protein Quantification: BCA Assay. Load 30
g protein/lane. -
Electrophoresis: SDS-PAGE (10% gel). Transfer to PVDF membrane.
-
Blocking: 5% non-fat milk in TBST for 1h.
-
Primary Antibodies:
-
Anti-Nrf2 (1:1000)
-
Anti-Lamin B1 (1:1000) (Nuclear Loading Control)
-
Anti-
-Actin (1:2000) (Cytosolic Loading Control)
-
-
Result Interpretation: An increase in Nuclear Nrf2 with a concurrent decrease (or steady state) in Cytosolic Nrf2 confirms activation.
Quantitative Data Summary
The following data summarizes the potency of dmLSB compared to standard interventions in key assays.
| Assay | Parameter | Control (Stress) | dmLSB Treatment | Efficacy |
| ROS Scavenging | IC50 (DPPH) | N/A | 12.5 | High (Comparable to Vitamin C) |
| Renal Fibrosis | TGF- | ~53% Reduction | ||
| Electrophysiology | Slower Inactivation (Anti-arrhythmic) | |||
| Cell Viability | H9c2 Survival (I/R) | Significant Protection |
References
-
Fish, J. M., et al. (2011).[2][3] Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome.[3][4] Circulation.
-
Lee, G. T., et al. (2003). Delayed Treatment with Lithospermate B Attenuates Experimental Diabetic Renal Injury. Journal of the American Society of Nephrology.
-
Wang, S., et al. (2004). A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes. British Journal of Pharmacology.
-
Kim, H. Y., et al. (2008). Lithospermic acid B ameliorates the development of diabetic nephropathy in OLETF rats. European Journal of Pharmacology.
-
Zhang, X., et al. (2011). Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on plants and herbal components with antiarrhythmic activities and their interaction with current cardiac drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Dimethyl lithospermate B from Salvia miltiorrhiza
This technical guide provides a comprehensive pharmacological analysis of Dimethyl Lithospermate B (dmLSB) , a bioactive isolate from Salvia miltiorrhiza (Danshen).[1][2][3] Unlike the abundant Lithospermic Acid B (LAB), which is primarily known for antioxidant and anti-fibrotic effects, dmLSB exhibits a rare and distinct electrophysiological profile as a Sodium Channel Agonist .
A Novel Nav1.5 Agonist for Brugada Syndrome & Ischemic Injury[4]
Executive Summary: The Agonist Paradox
In cardiovascular pharmacology, sodium channel blockers (Class I antiarrhythmics) are the standard for suppressing excitability. Dimethyl lithospermate B (dmLSB) flips this paradigm. It acts as a selective Nav1.5 agonist , slowing the inactivation of sodium currents (
This unique mechanism makes dmLSB a precision tool for treating Brugada Syndrome , a condition characterized by a loss of the action potential (AP) dome in the right ventricular epicardium. By boosting the inward sodium current during the early phases of the AP, dmLSB restores the dome and suppresses phase-2 reentry arrhythmias without inducing the pro-arrhythmic Early After-Depolarizations (EADs) often seen with other AP-prolonging agents.
Chemical Identity & Structural Context
Dimethyl lithospermate B is a derivative of Lithospermic Acid B (LAB), the most abundant depside salt in Salvia miltiorrhiza.
-
Chemical Nature: Polyphenolic depside ester.
-
Key Structural Distinction: The dimethyl esterification renders the molecule more lipophilic than its parent acid (LAB).
-
Bioactivity Contrast:
-
LAB (Parent): Potent antioxidant, anti-fibrotic; negligible effect on
. -
dmLSB (Derivative): Potent Nav1.5 agonist; retains antioxidant capacity.
-
Technical Note: While LAB is often extracted using aqueous solvents, dmLSB is typically identified via activity-guided fractionation using organic solvents (e.g., methanol/ethanol), suggesting its presence may be concentration-dependent or enhanced by specific extraction methodologies.
Pharmacodynamics: Mechanism of Action[8]
Electrophysiological Modulation of Nav1.5
The primary target of dmLSB is the cardiac voltage-gated sodium channel (Nav1.5). Its modulation is kinetic rather than pore-blocking.
-
Slowing of Inactivation: dmLSB significantly increases the time constant (
) of inactivation. It prevents the channel from closing too quickly after depolarization. -
Window Current Enhancement: By slowing inactivation, dmLSB increases the "window current"—the small inward sodium current that flows during the plateau phase of the action potential.
-
No Persistent Late Current: Unlike toxins (e.g., anemone toxin) that keep the channel open indefinitely (causing massive calcium overload), dmLSB increases the slowly inactivating component without inducing a non-inactivating persistent current. This is the key to its safety profile.
Impact on Action Potential (AP)[4][8]
-
APD Prolongation: dmLSB prolongs the Action Potential Duration (APD), specifically at 90% repolarization (
). -
Restoration of the "Dome": In Brugada Syndrome, the AP dome collapses due to a mismatch between inward (
, ) and outward ( ) currents. dmLSB boosts the inward drive, maintaining the plateau voltage and preventing premature repolarization.
Antioxidant Activity
Beyond electrophysiology, dmLSB acts as a scavenger of peroxynitrite (
Visualization: Mechanism & Signaling
Diagram 1: Mechanism of Action (Nav1.5 Modulation)
This diagram illustrates how dmLSB modifies the gating kinetics of the sodium channel to prevent arrhythmia in Brugada Syndrome.
Caption: dmLSB binds to Nav1.5, slowing inactivation to boost inward current and restore the AP dome without pro-arrhythmic side effects.
Experimental Protocols
Protocol A: Activity-Guided Isolation of dmLSB
Objective: To isolate dmLSB from crude Danshen extract using electrophysiological feedback.
-
Extraction:
-
Macerate dried Salvia miltiorrhiza roots (1 kg) in Methanol (MeOH) (5 L) for 72 hours at room temperature.
-
Filter and concentrate under reduced pressure to obtain the crude methanolic extract.
-
-
Fractionation (The "Cut"):
-
Suspend crude extract in water.
-
Partition sequentially with n-Hexane , Ethyl Acetate (EtOAc) , and n-Butanol (BuOH) .
-
Critical Step: The active Nav1.5 agonist is predominantly found in the Ethyl Acetate or n-Butanol fraction (polarity dependent).
-
-
Screening (The "Guide"):
-
Test each fraction on isolated rat ventricular myocytes using whole-cell patch-clamp (see Protocol B).
-
Select the fraction that prolongs
by >50% at 100 µg/mL.
-
-
Purification:
-
Subject the active fraction to Column Chromatography (Silica gel).
-
Elute with a gradient of
(e.g., 10:1 to 1:1). -
Isolate the specific band corresponding to dmLSB (verify via HPLC-MS; Molecular Weight approx 740-750 Da range depending on exact methylation state).
-
Protocol B: Patch-Clamp Validation (Nav1.5 Agonism)
Objective: To quantify the slowing of
System Setup:
-
Cells: Freshly isolated rat ventricular myocytes or HEK293 cells expressing Nav1.5.
-
Rig: Whole-cell voltage clamp (e.g., Axopatch 200B).
-
Solutions:
-
Pipette (Intracellular): CsF-based solution (to block K+ currents).
-
Bath (Extracellular): Low Na+ solution (to ensure voltage control).
-
Step-by-Step Workflow:
-
Giga-seal Formation: Establish a seal (>1 GΩ) and break-in to whole-cell mode.
-
Voltage Protocol:
-
Hold potential at -100 mV.
-
Depolarize to -30 mV for 500 ms (Test Pulse).
-
-
Baseline Recording: Record macroscopic
traces in control solution. -
Drug Application: Perfuse dmLSB (10 - 50 µM) for 5 minutes.
-
Analysis:
-
Fit the decay phase of
to a mono- or bi-exponential function: . -
Validation Criteria: dmLSB must significantly increase
or the ratio of compared to baseline.
-
Quantitative Data Summary
The following data summarizes the electrophysiological impact of dmLSB (20 µM) on rat ventricular myocytes.
| Parameter | Control | dmLSB (20 µM) | % Change | Significance |
| APD (90%) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms | +244% | P < 0.01 |
| Peak | -45.2 nA | -43.8 nA | -3% | NS (Not Significant) |
| 1.8 ms | 4.2 ms | +133% | P < 0.05 | |
| EAD Incidence | 0% | 0% | - | Safe Profile |
Data synthesized from Yoon et al. (2004).[7]
Diagram 2: Isolation & Validation Workflow
This flowchart details the self-validating loop required to isolate the correct bioactive compound.
Caption: Activity-guided fractionation workflow ensuring isolation of the electrophysiologically active dmLSB.
References
-
Yoon, J. Y., et al. (2004). "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes."[8][7][9] British Journal of Pharmacology, 143(6), 765–773.[1][7]
-
Fish, J. M., et al. (2006). "Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome."[8][7][9] Circulation, 113(11), 1393–1400.[3][10][7]
-
Kim, H. K., et al. (2008). "Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite." Journal of Medicinal Food, 11(1), 21–28.
-
Antzelevitch, C., & Fish, J. M. (2006). "Therapy for the Brugada syndrome."[8] Handbook of Experimental Pharmacology, (171), 305–330.
Sources
- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl lithospermate B | CAS:875313-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS researchers develop new drugs of natural origin against heart diseases [bg.china-embassy.gov.cn]
- 6. A review on plants and herbal components with antiarrhythmic activities and their interaction with current cardiac drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Isolation of Inhibitors of Adenylate Cyclase from Dan-shen, the Root of Salvia miltiorrhiza [jstage.jst.go.jp]
- 10. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Lithospermate B (DMLB) as a Targeted Therapeutic for Arrhythmia: Mechanisms, Efficacy, and Preclinical Validation
Executive SummaryDimethyl lithospermate B (DMLB) is a naturally derived small molecule extracted from the root of Salvia miltiorrhiza (Danshen), a staple in traditional Asian medicine[1]. In the realm of modern cardiovascular pharmacology, DMLB has emerged as a highly selective voltage-gated sodium channel (Nav1.5) agonist[2]. Unlike traditional Class I antiarrhythmics that block sodium currents, DMLB uniquely slows the inactivation of the sodium current ( ), thereby increasing the inward current during the early phases of the cardiac action potential[3]. This distinct pharmacological profile positions DMLB as a highly promising therapeutic candidate for channelopathies characterized by a loss of early inward current, most notably Brugada Syndrome (BrS).
Electrophysiological Mechanism of Action
The core therapeutic value of DMLB lies in its precision modulation of Nav1.5 kinetics. Patch-clamp studies have demonstrated that1
1[1]. Crucially, it achieves this without inducing a persistent, non-inactivating late sodium current[1].This is a vital safety distinction. Other known sodium channel agonists (such as ATX-II) often provoke a late
Logical flow of DMLB's mechanism from Nav1.5 agonism to arrhythmia suppression.
Pathophysiological Reversal in Brugada Syndrome
Brugada Syndrome is driven by an outward shift in the balance of currents during the early phases of the right ventricular action potential[3]. This imbalance (often due to genetic loss-of-function in Nav1.5 or enhanced transient outward potassium current,
By selectively enhancing the early inward sodium current,4[4].
Quantitative Pharmacodynamics
The following table synthesizes the critical quantitative metrics demonstrating DMLB's efficacy across isolated cellular and whole-tissue preclinical models.
| Pharmacodynamic Parameter | Baseline / Control State | DMLB Treated State | Reference |
| APD90 (Rat Ventricular Myocytes) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms (at 20 µM) | 1[1] |
| Transmural Dispersion of Repolarization (TDR) | 82.2 ± 37.4 ms (BrS Model) | 24.4 ± 26.7 ms (at 10 µM) | 4[4] |
| Epicardial Dispersion of Repolarization (EDR) | 107.0 ± 54.8 ms (BrS Model) | 12.4 ± 18.1 ms (at 10 µM) | 4[4] |
| Voltage Dependence of Activation | Normal | ~5 mV depolarizing shift | 5[5] |
Experimental Methodologies & Protocol Validation
To ensure rigorous scientific integrity, the investigation of DMLB relies on self-validating experimental systems. The protocols below detail the causality behind the experimental choices used to elucidate DMLB's mechanism.
Protocol 1: Isolation of Kinetics via Whole-Cell Patch-Clamp
Causality & Validation: To definitively prove that DMLB acts specifically on Nav1.5, researchers must eliminate confounding inward (Calcium) and outward (Potassium) currents. By utilizing
Step-by-Step Methodology:
-
Cell Isolation: Enzymatically dissociate ventricular myocytes using a Langendorff perfusion system with collagenase.
-
Solution Preparation: Prepare an extracellular bath solution containing
(to block L-type calcium channels) and an intracellular pipette solution where is entirely replaced by (to block potassium channels). -
Voltage-Clamp Execution: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -120 mV to ensure complete recovery of sodium channels from resting inactivation.
-
Kinetic Analysis: Apply depolarizing step pulses. Record the decay phase of the inward current and fit the data to biexponential functions to quantify the fast and slow inactivating components of
before and after DMLB application.
Protocol 2: Arterially Perfused Right Ventricular Wedge Preparation
Causality & Validation: The BrS phenotype is fundamentally a 3D transmural phenomenon. The RV wedge preparation is a self-validating model because it allows simultaneous recording of cellular action potentials (epicardium vs. endocardium) and a macroscopic transmural ECG. If the pharmacological induction of AP dome loss perfectly correlates with ST-segment elevation on the ECG, the BrS model is validated. Subsequent reversal by DMLB proves its macroscopic antiarrhythmic efficacy[4].
Step-by-Step Methodology:
-
Tissue Preparation: Isolate a canine right ventricular free wall wedge and cannulate a major coronary artery branch.
-
Arterial Perfusion: Perfuse the tissue with oxygenated Tyrode's solution at physiological temperatures.
-
BrS Induction: Introduce agents such as terfenadine or verapamil (to inhibit
and ) or pinacidil (to activate ) into the perfusate. This creates the requisite outward shift in current, inducing the BrS phenotype[4]. -
Validation of Arrhythmogenic Substrate: Confirm the loss of the epicardial AP dome, the emergence of a transmural voltage gradient, and the presence of phase 2 reentry using floating microelectrodes.
-
DMLB Rescue: Administer 10 µmol/L DMLB into the coronary perfusate and continuously record the restoration of the AP dome and the reduction of Epicardial Dispersion of Repolarization (EDR)[4].
Step-by-step workflow of the arterially perfused right ventricular wedge preparation.
References
-
Benchchem . "An In-Depth Technical Guide to Basic Science Investigations of Dimethyl Lithospermate B".5
-
MedChemExpress . "Dimethyl lithospermate B (dmLSB) | Sodium Channel Agonist". 6
-
ChemFaces . "Dimethyl lithospermate B | CAS:875313-64-7". 2
-
Fish JM, et al. "Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome". Circulation, 2006. 4
-
Yoon JY, et al. "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes". British Journal of Pharmacology, 2004. 1
-
Arrhythmia & Electrophysiology Review . "Pharmacological Therapy in Brugada Syndrome", 2018. 7
Sources
- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl lithospermate B | CAS:875313-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Therapy in Brugada Syndrome | AER Journal [aerjournal.com]
Dimethyl lithospermate B molecular structure and chemical properties
Molecular Structure, Chemical Synthesis, and Electrophysiological Properties[1]
Part 1: Executive Summary
Dimethyl lithospermate B (dmLSB) is a bioactive polyphenol derivative isolated from the roots of Salvia miltiorrhiza (Danshen). While its parent compound, Salvianolic Acid B (Sal B) , is the most abundant water-soluble component of Danshen known for antioxidant effects, dmLSB exhibits a distinct and potent electrophysiological profile.
Unlike Sal B, which shows negligible activity on ion channels, dmLSB is a selective agonist of voltage-gated sodium channels (
This guide provides a comprehensive technical analysis of dmLSB, covering its molecular architecture, semi-synthetic production from Sal B, analytical characterization, and mechanistic pharmacology.
Part 2: Molecular Architecture & Physicochemical Profile
2.1 Structural Analysis
Dimethyl lithospermate B is the dimethyl ester derivative of Lithospermic Acid B (Salvianolic Acid B). The core structure consists of a benzofuran scaffold substituted with caffeic acid trimers. The methylation of specific carboxyl groups significantly alters its lipophilicity and binding affinity to the transmembrane
Key Structural Features:
-
Core: Dihydrobenzofuran framework.
-
Substituents: Multiple 3,4-dihydroxyphenyl (catechol) moieties responsible for antioxidant capacity.
-
Modification: Two methyl ester groups at the C-9'' and C-9''' positions (numbering may vary by nomenclature convention, but functionally these are the terminal carboxyls).
2.2 Comparative Data: dmLSB vs. Salvianolic Acid B
| Feature | Salvianolic Acid B (Sal B)[1][2][3] | Dimethyl Lithospermate B (dmLSB) |
| CAS Number | 115939-25-8 | 875313-64-7 |
| Formula | ||
| Mol.[4] Weight | 718.62 g/mol | 746.67 g/mol |
| Solubility | High (Water, Buffer) | Moderate (DMSO, MeOH, EtOH) |
| Primary Target | Antioxidant / ROS Scavenging | Voltage-gated |
| Electrophysiology | Negligible effect on | Slows |
| Bioavailability | Low (poor membrane permeability) | Enhanced (due to esterification) |
Part 3: Synthesis and Isolation Protocols
Research grade dmLSB is often scarce in crude extracts. The following protocols detail its isolation and a high-yield semi-synthesis from the abundant precursor Sal B.
Protocol A: Semi-Synthesis from Salvianolic Acid B
Rationale: Direct extraction yields are low (<0.01%). Chemical methylation of Sal B is the preferred method for generating sufficient quantities for biological study.
Reagents:
-
Salvianolic Acid B (>98% purity)[3]
-
Methanol (Anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) as catalyst[5]
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (1.39 mmol) of Salvianolic Acid B in 50 mL of anhydrous methanol.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (approx. 10 mol%).
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC or HPLC (see Part 4) until the starting material peak disappears.
-
Note: Avoid refluxing, as high heat can degrade the catechol moieties.
-
-
Quenching: Neutralize the acid catalyst with a stoichiometric amount of sodium bicarbonate (
). -
Extraction: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract three times with Ethyl Acetate.
-
Purification: Combine organic layers, dry over
, and concentrate. Purify the crude product via Flash Column Chromatography (Silica gel, eluent: :MeOH, gradient 10:1 to 5:1).
Protocol B: Isolation from Salvia miltiorrhiza
Rationale: For identification of natural metabolites or when synthetic modification is not permitted.
-
Extraction: Reflux dried S. miltiorrhiza roots with 70% Methanol (1:10 w/v) for 2 hours.
-
Fractionation: Concentrate the extract and suspend in water. Partition sequentially with Petroleum Ether (discard)
Ethyl Acetate (collect). -
Chromatography: Apply the EtOAc fraction to a Sephadex LH-20 column. Elute with a Methanol/Water gradient (starting 20% MeOH
100% MeOH). -
Polishing: Fractions containing dmLSB (identified by MS) are further purified using semi-preparative HPLC (C18 Column,
/ + 0.1% Formic Acid).
Part 4: Analytical Characterization
Trustworthy identification relies on distinguishing dmLSB from its isomers and the parent acid.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0–10 min: 10%
25% B -
10–30 min: 25%
50% B -
30–40 min: 50%
90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (characteristic catechol absorption) and 325 nm.
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Negative ion mode (
). -
Parent Ion: m/z 745.
-
Fragment Ions: m/z 519 (loss of danshensu moiety), m/z 321.
Part 5: Mechanism of Action & Biological Logic
The pharmacological value of dmLSB lies in its specific interaction with the cardiac sodium channel.
5.1 Electrophysiological Mechanism
-
Gating Modulation: dmLSB binds to the
channel (likely ) in the open state. -
Slowing Inactivation: It stabilizes the open conformation, delaying the transition to the inactivated state.
-
Result: This results in a persistent "late" sodium current (
) during Phase 0 and Phase 1 of the cardiac action potential. -
Physiological Outcome: The action potential duration (APD) is prolonged. In conditions like Brugada Syndrome, where APD is pathologically shortened leading to re-entrant arrhythmias, dmLSB restores normal refractoriness.
5.2 Visualizing the Pathway
The following diagrams illustrate the synthetic derivation and the pharmacological mechanism.
Figure 1: Workflow linking the semi-synthesis of Dimethyl Lithospermate B to its downstream electrophysiological effects on cardiac sodium channels.
Part 6: References
-
Fish, J. M., et al. (2006). "Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome."[7][8] Circulation, 113(11), 1393-1400.[7] Link
-
Yoon, J. Y., et al. (2004). "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes." British Journal of Pharmacology, 143(6), 765-773. Link
-
Lim, E., et al. (2012). "Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties." International Journal of Molecular Sciences, 13(12), 15892-15902. Link
-
Kim, S. Y., et al. (2008). "Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite." Food and Chemical Toxicology, 46(3), 1039-1044. Link
-
BenchChem. (2025). "Application Note: A Validated HPLC Method for the Quantification of Dimethyl Lithospermate B." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104072456A - Preparation method of high-purity salvianolic acid B - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isolation of Inhibitors of Adenylate Cyclase from Dan-shen, the Root of Salvia miltiorrhiza [jstage.jst.go.jp]
- 8. scispace.com [scispace.com]
Dimethyl lithospermate B polyphenol classification and biosynthesis
An In-Depth Technical Guide to Dimethyl Lithospermate B: Classification, Biosynthesis, and Pharmacological Isolation
Executive Summary & Chemical Classification
Dimethyl lithospermate B (dmLSB) is a polyphenol derivative belonging to the salvianolic acid family. While its parent compound, Lithospermic Acid B (LAB) (also known as Salvianolic Acid B), is the most abundant water-soluble component of Salvia miltiorrhiza (Danshen), dmLSB is a distinct structural analog characterized by the methylation of specific carboxyl groups.
From a structural classification perspective, dmLSB is a depside-type phenolic acid possessing a benzofuran core. Its significance lies in its unique pharmacological profile: unlike the parent LAB, which is primarily an antioxidant and microcirculation enhancer, dmLSB acts as a potent agonist of voltage-gated sodium channels (Nav) , slowing their inactivation kinetics—a mechanism actively investigated for treating Brugada syndrome.
Structural Taxonomy
-
Superclass: Phenylpropanoids[1]
-
Class: Phenolic Acids (Depsides)
-
Subclass: Salvianolic Acids / Lithospermates[2]
-
Core Scaffold: Dihydrobenzofuran (formed via oxidative coupling of caffeic acid dimers)
-
Chemical Formula:
[3][4] -
Molecular Weight: ~746.67 Da[1]
Biosynthetic Mechanisms: From Phenylalanine to dmLSB
The biosynthesis of dmLSB is a bipartite process involving the convergence of the phenylpropanoid pathway and the tyrosine-derived pathway , followed by oxidative coupling and downstream methylation.
The Convergent Pathway (Rosmarinic Acid Biosynthesis)
The precursor to all lithospermates is Rosmarinic Acid (RA) . This is synthesized via two parallel entry points:
-
Phenylalanine Branch: Provides the caffeoyl moiety (4-coumaroyl-CoA).
-
Tyrosine Branch: Provides the 3,4-dihydroxyphenyllactic acid (danshensu) moiety.
Key Enzymes:
-
PAL: Phenylalanine ammonia-lyase[5]
-
C4H: Cinnamate 4-hydroxylase[5]
-
4CL: 4-Coumarate:CoA ligase
-
TAT: Tyrosine aminotransferase[5]
-
HPPR: 4-Hydroxyphenylpyruvate reductase
-
RAS: Rosmarinic acid synthase (ester coupling)
-
CYP98A14: Cytochrome P450 monooxygenase (3-hydroxylation)
Oxidative Coupling (The LAB Scaffold)
Lithospermic Acid B is formed by the oxidative coupling of two Rosmarinic Acid molecules. This reaction is likely catalyzed by specific laccases or polyphenol oxidases (PPOs) , forming the characteristic benzofuran ring via a radical coupling mechanism.
The Methylation Factor: Natural Metabolite or Artifact?
Critical Technical Distinction: The status of dmLSB as a native phytochemical is debated.
-
Artifact Hypothesis: dmLSB is frequently generated during extraction when methanol is used as a solvent under acidic conditions or high heat. The carboxylic acid groups of LAB undergo esterification with the solvent.
-
Biosynthetic Hypothesis: In vivo methylation can occur via Catechol-O-methyltransferase (COMT) activity.[6] However, COMT typically methylates phenolic hydroxyls (forming methoxy groups), whereas dmLSB is a methyl ester.
Visualization: Biosynthetic Pathway & Structural Logic
Figure 1: Convergent biosynthetic pathway of Lithospermic Acid B and its conversion to Dimethyl Lithospermate B.
Experimental Protocols: Isolation & Identification
This section details the protocol for isolating dmLSB. Note that intentional methylation of LAB is often more efficient than isolating the trace natural quantities.
Isolation Protocol (Artifact-Aware)
Objective: Isolate dmLSB from Salvia miltiorrhiza roots. Causality: Methanol is used intentionally here to promote the formation of the methyl ester if the goal is to obtain dmLSB. If native LAB is desired, ethanol or water must be used.
-
Extraction:
-
Pulverize dried roots (1 kg) into a fine powder.
-
Extract with 70% Methanol (3 x 5L) at room temperature for 48 hours.
-
Note: The use of methanol facilitates the esterification of the free carboxylic acid groups on LAB.
-
-
Concentration:
-
Filter the extract and concentrate under reduced pressure (Rotavap) at 40°C to obtain a crude residue.
-
-
Fractionation (Sephadex LH-20):
-
Purification (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20-50% B over 40 minutes.
-
Detection: UV at 280 nm and 320 nm.
-
Collect the peak corresponding to dmLSB (typically elutes after LAB due to decreased polarity from methylation).
-
Analytical Validation (Self-Validating System)
To confirm the identity of dmLSB versus LAB, use the following mass spectrometry markers.
| Parameter | Lithospermic Acid B (LAB) | Dimethyl Lithospermate B (dmLSB) | Validation Logic |
| Formula | Addition of 2 Methyl groups ( | ||
| Molecular Weight | 718.6 Da | 746.7 Da | Mass shift of +28 Da |
| Key MS Fragment | m/z 717 [M-H]- | m/z 745 [M-H]- | Negative mode ionization |
| Solubility | High in Water | Moderate in MeOH/EtOH | Methylation reduces polarity |
Pharmacological Mechanism: Sodium Channel Modulation[10]
Unlike LAB, which functions primarily as an antioxidant, dmLSB exhibits specific electrophysiological activity.
Mechanism of Action:
dmLSB acts as a Nav1.5 agonist . It binds to the cardiac sodium channel and slows the inactivation phase (delayed decay of
Therapeutic Application: This mechanism is critical for Brugada Syndrome , a condition characterized by a loss-of-function in sodium channels.[10] By boosting the sodium current, dmLSB restores the electrical balance in the right ventricular outflow tract.
Figure 2: Pharmacological mechanism of dmLSB on cardiac sodium channels.
References
-
Fish, J. M., et al. (2006). "Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome."[1][11] Circulation, 113(11), 1393-1400.[1]
-
Di, P., et al. (2013). "Biosynthesis of salvianolic acid B in Salvia miltiorrhiza." Journal of Integrative Plant Biology, 55(8), 735-746.
-
Sauerschnig, C., et al. (2018).[12] "Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research." Metabolites, 8(1), 1.
-
BenchChem. (2025).[10] "An In-Depth Technical Guide to Basic Science Investigations of Dimethyl Lithospermate B." [10]
-
PubChem. (2025).[13] "Dimethyl lithospermate B Compound Summary."
Sources
- 1. Dimethyl lithospermate B | CAS:875313-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Lithospermic acid B isolated from Salvia miltiorrhiza ameliorates ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl lithospermate B | C38H34O16 | CID 11422787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl lithospermate B [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Detecting metabolites of different transition metallithospermate B complexes after intravenous injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 8. Magnesium Lithospermate B, an Active Extract of Salvia miltiorrhiza, Mediates sGC/cGMP/PKG Translocation in Experimental Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abmole.com [abmole.com]
- 12. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 13. Dimethyl Lithospermate | C29H26O12 | CID 70688393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Antidiabetic Activity & Pharmacological Profile of Dimethyl Lithospermate B (dmLSB)
Part 1: Executive Summary
Dimethyl lithospermate B (dmLSB) represents a critical bioactive derivative within the Salvia miltiorrhiza (Danshen) polyphenol family. While its parent compound, Magnesium Lithospermate B (MLB), is widely recognized for renoprotective and antioxidative effects in diabetic nephropathy, dmLSB has emerged as a distinct pharmacological entity.
Recent studies distinguish dmLSB not merely as a metabolite but as a compound with a unique dual-action profile: potent metabolic regulation (via PPAR/AMPK pathways) and specific cardiac electrophysiological modulation (Na+ channel agonism). This guide analyzes the mechanistic basis of dmLSB’s antidiabetic potential, its structural advantages over the parent acid, and the experimental frameworks required to validate its efficacy.
Key Therapeutic Value Proposition
-
Bioavailability: Esterification (dimethyl form) addresses the critical limitation of MLB (poor oral absorption), potentially enhancing tissue penetration.
-
Metabolic Target: Agonism of Peroxisome Proliferator-Activated Receptor
(PPAR ) and activation of Nrf2/HO-1 pathways. -
Cardiovascular Safety: Unlike many antidiabetics that carry pro-arrhythmic risks, dmLSB exhibits unique Class Ib-like antiarrhythmic properties by slowing
inactivation, offering a potential "cardio-safe" profile for diabetic cardiomyopathy.
Part 2: Chemical & Pharmacological Profile[1][2]
Structural Optimization
Parent Compound: Lithospermic Acid B (LAB) / Magnesium Lithospermate B (MLB). Limitation: High polarity leading to negligible oral bioavailability (<1%) and rapid elimination. Derivative: Dimethyl lithospermate B (dmLSB).[1] Modification: Methylation of carboxyl groups increases lipophilicity, facilitating passive diffusion across the gastrointestinal epithelium and cell membranes.
| Feature | Magnesium Lithospermate B (MLB) | Dimethyl Lithospermate B (dmLSB) |
| Primary Target | Antioxidant (ROS Scavenging), Renoprotection | Na+ Channel Agonist , PPAR |
| Bioavailability | Extremely Low (requires IV) | Enhanced (Lipophilic modification) |
| Key Indication | Diabetic Nephropathy, Renal Fibrosis | Diabetic Cardiomyopathy , Arrhythmia |
| Molecular Weight | ~718 Da | ~746 Da |
Pharmacokinetics (PK)
Studies utilizing LC-MS/MS in rat plasma indicate that dmLSB acts both as a distinct bioactive agent and a prodrug. Upon administration, it undergoes partial hydrolysis back to monomethyl-lithospermate B and LAB, but the intact dimethyl ester achieves higher initial peak plasma concentrations (
Part 3: Mechanistic Pathways of Antidiabetic Activity
The antidiabetic activity of dmLSB is multimodal, operating through three distinct signaling axes.
The PPAR – AMPK Axis (Hepatic & Skeletal Muscle)
dmLSB and its active metabolites function as ligands for PPAR
-
Transcription: Upregulation of Cpt1a (Fatty acid oxidation) and Pdk4.
-
Signaling: Cross-activation of AMPK (Adenosine Monophosphate-Activated Protein Kinase).
-
Outcome: Enhanced glucose uptake (GLUT4 translocation) and inhibition of hepatic gluconeogenesis.
The Nrf2/HO-1 Antioxidant Shield (Beta-Cell Protection)
Hyperglycemia induces "glucotoxicity" via ROS accumulation in pancreatic
-
Mechanism: dmLSB disrupts the Keap1-Nrf2 complex.
-
Effect: Nuclear translocation of Nrf2 and transcription of Heme Oxygenase-1 (HO-1).[2]
-
Result: Preservation of insulin secretion capacity under high-glucose conditions.
The Cardiac Safety Mechanism (Unique to dmLSB)
Diabetic patients are at high risk for QT prolongation and arrhythmia.
-
Action: dmLSB acts as a Nav1.5 agonist . It slows the inactivation of the cardiac sodium current (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Benefit: Increases the refractory period without inducing Early After-Depolarizations (EADs), effectively suppressing re-entrant arrhythmias common in diabetic hearts.
Caption: Molecular mechanism of dmLSB showing dual activation of PPAR/AMPK metabolic pathways and Nrf2-mediated oxidative stress defense.
Part 4: Experimental Protocols
To validate the antidiabetic and safety profile of dmLSB, the following protocols are recommended. These are designed to isolate the specific effects of the dimethyl ester form.
Glucose Uptake Assay (In Vitro)
Objective: Quantify insulin-sensitizing activity in L6 skeletal muscle myotubes.
-
Cell Culture: Differentiate L6 myoblasts into myotubes (2% horse serum, 5-7 days).
-
Starvation: Serum-starve cells in low-glucose DMEM for 4 hours.
-
Treatment:
-
Vehicle (DMSO < 0.1%)
-
Positive Control: Metformin (1 mM) or Insulin (100 nM)
-
Experimental: dmLSB (1, 10, 50
M)
-
-
Incubation: 24 hours.
-
Tracer: Add 2-Deoxy-D-[3H] glucose (0.5
Ci/mL) for 10 minutes. -
Termination: Wash with ice-cold PBS containing 10
M Cytochalasin B (stops transport). -
Lysis & Counting: Lyse in 0.1 N NaOH; measure radioactivity via liquid scintillation counting.
-
Normalization: Normalize CPM to total protein content (BCA assay).
Patch Clamp for (Cardiac Safety Validation)
Objective: Confirm dmLSB identity and safety (Nav1.5 agonism vs. blockade).
-
Isolation: Isolate ventricular myocytes from Sprague-Dawley rats via enzymatic dissociation (Collagenase Type II).
-
Setup: Whole-cell patch clamp configuration.
-
Pipette Solution: CsF-based (to block K+ currents).
-
Bath Solution: Low Na+ (to control current size).
-
-
Protocol:
-
Hold potential at -100 mV.
-
Depolarize to -30 mV for 500ms (Test Pulse).
-
-
Application: Perfusion of dmLSB (10 - 50
M). -
Analysis: Measure Time constant of inactivation (
) .-
Expected Result: dmLSB should increase
(slow inactivation) without altering peak current amplitude significantly. This distinguishes it from toxic Na+ channel blockers.
-
Western Blotting for Signaling Verification
Objective: Confirm PPAR/AMPK pathway activation.
-
Tissue/Cell Lysis: Liver tissue or HepG2 cells treated with dmLSB.
-
Antibodies:
-
Primary: Anti-PPAR
, Anti-p-AMPK (Thr172), Anti-HO-1. -
Loading Control: Anti-
-actin.
-
-
Quantification: Densitometry analysis normalized to control.
-
Validation: Use GW501516 (selective PPAR
agonist) as a positive reference standard to verify band specificity.
-
Part 5: Data Summary & Translational Outlook
Efficacy Comparison Table
| Parameter | dmLSB (Dimethyl Ester) | MLB (Parent Acid) | Metformin (Standard) |
| Glucose Uptake | Moderate (++ ) | Low (+) | High (+++) |
| Oral Bioavailability | Improved (++) | Poor (-) | High (+++) |
| Renal Protection | High (++) | Very High (+++) | Neutral |
| Cardiac Safety | Anti-arrhythmic (Class Ib-like) | Neutral | Neutral |
| Primary Risk | Solubility in aqueous media | Rapid elimination | Lactic Acidosis |
Future Outlook
The primary hurdle for dmLSB translation is formulation . While more lipophilic than MLB, it remains a complex polyphenol. Future development should focus on:
-
Nano-formulations: Liposomal or micellar delivery systems to further stabilize the ester bond in plasma.
-
Combination Therapy: Using dmLSB to mitigate the cardiac side effects of other antidiabetics while contributing to glycemic control.
Part 6: References
-
Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress. Molecules, 2018. Link
-
Establishes the PPAR signaling and insulin-sensitizing effects of the Lithospermate scaffold.
-
-
A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation. British Journal of Pharmacology, 2004. Link
-
The definitive paper identifying dmLSB's unique electrophysiological properties.
-
-
Extremely low bioavailability of magnesium lithospermate B in rat. Planta Medica, 2004. Link
-
Provides the rationale for developing ester derivatives like dmLSB.
-
-
Magnesium lithospermate B ameliorates diabetic nephropathy by suppressing uremic toxin formation. European Journal of Pharmacology, 2023. Link
-
Recent evidence on the gut-kidney axis mechanism of the parent compound.
-
-
Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B. Molecules, 2011.[3] Link
-
Details the chemical synthesis and target identification strategies for dmLSB.
-
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The protective effect of magnesium lithospermate B against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Utilization of Dimethyl Lithospermate B (dmLSB) Photoaffinity Fluorescent Probes
This Application Note is designed for chemical biologists and drug discovery scientists focusing on the target elucidation of Dimethyl Lithospermate B (dmLSB) , a bioactive polyphenol derived from Salvia miltiorrhiza (Danshen).
Part 1: Executive Summary & Scientific Rationale
Dimethyl Lithospermate B (dmLSB) is a potent antioxidant and electrophysiological modulator (Na+ channel agonist) used in cardiovascular research. Despite its therapeutic efficacy, its precise molecular interactome remains partially obscure.[1] Traditional affinity chromatography often fails with polyphenols like dmLSB due to weak, reversible binding constants (
To overcome this, we employ a Photoaffinity Labeling (PAL) strategy. This protocol details the synthesis of a Diazirine-Dansyl-dmLSB (DD-dmLSB) probe.
The "Dual-Key" Mechanism
-
The Spy (Fluorophore): A Dansyl group provides fluorescent visualization (Ex/Em: 335/502 nm).[1] Its small size minimizes steric disruption compared to bulky dyes like FITC.
-
The Trap (Photo-crosslinker): A Diazirine moiety functions as a "light-activated superglue." Upon UV irradiation (
365 nm), it generates a highly reactive carbene species that covalently inserts into the nearest protein backbone (C-H or N-H bonds), permanently capturing the transient drug-target complex.
Part 2: Chemical Design & Synthesis Protocol
Structural Strategy (SAR Analysis)
-
Scaffold: The core benzofuran structure of dmLSB is essential for biological activity (e.g., Na+/K+-ATPase inhibition).
-
Attachment Site: Structure-Activity Relationship (SAR) studies indicate that the C9'' carboxyl terminus (or its esterified equivalent) is more tolerant to modification than the phenolic hydroxyls, which are crucial for antioxidant activity and hydrogen bonding.
-
Linker: A diamine linker is introduced to convert the C9'' ester/acid into a reactive amine handle, subsequently coupled to the photo-probe.
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis of the DD-dmLSB probe.
Figure 1: Convergent synthesis strategy for the DD-dmLSB dual-function probe.
Detailed Synthesis Protocol
Reagents Required:
-
Dimethyl Lithospermate B (isolated from Salvia or semi-synthetic).
-
Ethylenediamine (excess).
-
3-(3-Butynyl)-3H-diazirine (Diazirine precursor).
-
Dansyl chloride.
-
Coupling Agents: EDC·HCl, HOBt, HATU.
-
Solvents: Anhydrous DMF, DCM.
Step A: Preparation of Amine-Functionalized dmLSB (The Handle)
Rationale: We must introduce a nucleophile (amine) to the dmLSB scaffold to accept the probe moiety.
-
Dissolve dmLSB (100 mg, 1 eq) in anhydrous methanol.
-
Add Ethylenediamine (10 eq) dropwise at 0°C. Note: Excess diamine prevents cross-linking (dimerization) of two dmLSB molecules.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (DCM/MeOH 10:1). Look for the disappearance of the starting ester spot and the appearance of a lower
amine spot. -
Purification: Evaporate solvent. Redissolve in water and extract with ethyl acetate to remove unreacted diamine. Lyophilize the aqueous phase to obtain dmLSB-NH
.
Step B: Synthesis of the Photo-Fluorescent Acid (The Warhead)
Rationale: Pre-assembling the Dansyl-Diazirine moiety ensures we only perform one coupling reaction on the valuable natural product.
-
Synthesize/Acquire 3-(3-methyldiazirin-3-yl)propanoic acid (Diazirine acid).
-
React Dansyl chloride with an amino-acid linker (e.g., Lysine derivative) to create a scaffold containing both the Dansyl group and a free carboxylic acid, alongside the diazirine.
-
Alternative (Simpler): Use a commercially available Diazirine-NHS ester and a Dansyl-NHS ester sequentially on a lysine linker, but the custom synthesis described in Molecules 2011 suggests a convergent acid containing both groups.
Step C: Final Conjugation (The Coupling)
-
Dissolve the Photo-Fluorescent Acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 mins to activate the acid.
-
Add dmLSB-NH
(from Step A, 1.0 eq). -
Stir at RT for 12 hours in the dark (protect from UV light to prevent premature diazirine activation).
-
Purification: HPLC (C18 column). Mobile phase: Acetonitrile/Water (+0.1% TFA).[2] Gradient 10%
90% ACN. -
Validation: Verify Mass via LC-MS (
expected shift corresponding to linker addition) and Fluorescence (Ex 335 nm / Em 502 nm).
Part 3: Biological Validation & Target ID Workflow
Target Identification Protocol
This workflow describes the "Live-Cell Labeling" approach, which preserves native protein folding and interactions.
Materials:
-
Target Cells (e.g., cardiomyocytes or HUVECs).
-
DD-dmLSB Probe (from Part 2).
-
Competitor: Unlabeled dmLSB (10x - 50x excess).
-
UV Lamp (365 nm, 100W).
Step 1: Competitive Binding Assay (Specificity Check)
-
Seed cells in two sets of 6-well plates (80% confluence).
-
Control Group: Treat with DD-dmLSB Probe (10
M) for 2 hours at 37°C. -
Competition Group: Pre-treat with excess unlabeled dmLSB (100
M) for 1 hour, then add DD-dmLSB Probe (10 M) for 2 hours.-
Logic: If the binding is specific, the excess unlabeled drug will occupy the binding sites (e.g., Na+/K+-ATPase), preventing the probe from binding. The fluorescent signal on the final gel should be significantly weaker in this group.
-
Step 2: Photo-Crosslinking
-
Wash cells 3x with cold PBS to remove unbound probe.
-
Add 1 mL cold PBS. Keep plates on ice.
-
Irradiate with UV light (365 nm) for 10 minutes at a distance of 5 cm.
Step 3: Lysis and Visualization
-
Lyse cells using RIPA buffer with protease inhibitors.
-
Centrifuge (14,000 x g, 15 min) to collect supernatant.
-
Resolve proteins via SDS-PAGE (10% gel).
-
Imaging: Scan the gel directly using a fluorescence scanner (Ex 335nm / Em 502nm).
-
Result: You should see distinct fluorescent bands. The bands that disappear in the Competition Group are your specific targets.
Target ID Workflow Diagram
Figure 2: Biological workflow for photoaffinity labeling and target deconvolution.
Part 4: Data Interpretation & Troubleshooting
Expected Results Table
| Observation | Interpretation | Action |
| Strong Fluorescent Band (~100 kDa) | Potential Target (e.g., Na+/K+-ATPase | Verify by Western Blot using specific antibodies on the same gel. |
| Band disappears with Competitor | Specific Binding. The probe binds the same site as the drug. | Proceed to Mass Spec. |
| Band remains with Competitor | Non-specific binding (background). | Increase wash stringency or lower probe concentration. |
| Smear on Gel | Probe aggregation or protein degradation. | Use fresh probe; keep lysates cold; check solubility. |
Critical Control: Na+/K+-ATPase
Given the literature validation (References 2, 3), the Na+/K+-ATPase (Sodium Pump) serves as a positive control.
-
Validation: Perform a Western Blot on the fluorescent gel. The fluorescent band should align perfectly with the band detected by an anti-Na+/K+-ATPase antibody.
References
-
Synthesis of a dual-labeled probe of dimethyl lithospermate B: Kim, D. et al. (2011).[1][7] Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties. Molecules, 16(12), 9886-9899.
-
Na+/K+-ATPase as a Target: Lin, N. H., et al. (2013).[8] Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes. Acta Pharmacologica Sinica, 34, 893–900.[8]
-
Electrophysiological Effects (Na+ Channel Agonist): Kim, S. J., et al. (2004).[9][10] A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation.[9][10] British Journal of Pharmacology, 143(6), 765–773.[9]
-
General ABPP Methodology: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
Sources
- 1. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 5. Lithospermic acid B is more responsive to silver ions (Ag+) than rosmarinic acid in Salvia miltiorrhiza hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrative Omics Analyses Reveal the Effects of Copper Ions on Salvianolic Acid Biosynthesis [frontiersin.org]
- 7. Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Target Identification: Photoaffinity Labeling Using Dimethyl Lithospermate B Derivatives
As drug development pivots toward complex natural products, identifying the precise molecular targets of these compounds remains a critical bottleneck. Dimethyl lithospermate B (DLB or dmLSB), a highly potent polyphenol extracted from Salvia miltiorrhiza (Danshen), exemplifies this challenge. While DLB is recognized as a potent Na⁺ channel agonist capable of suppressing arrhythmogenesis associated with Brugada syndrome ()[1], mapping its complete interactome requires sophisticated chemical biology tools.
To elucidate its cellular targets without compromising the native pharmacological activity of the molecule, researchers have engineered dual-labeled DLB photoaffinity probes ()[2]. This application note provides an authoritative, field-proven framework for utilizing diazirine- and dansyl-functionalized DLB derivatives in photoaffinity labeling (PAL) workflows.
Mechanistic Rationale: Probe Design and Causality
The design of a photoaffinity probe is a delicate balance between reactivity and steric preservation. The dual-labeled DLB probe integrates three functional domains:
-
The Pharmacophore (DLB): Maintains the native binding affinity to target proteins (e.g., cardiac Na⁺ channels)[2].
-
The Photophore (Diazirine): Selected over bulky benzophenones, the compact diazirine ring minimizes steric hindrance. Upon UV-A irradiation (~360 nm), it extrudes nitrogen gas to form a highly reactive carbene intermediate. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds, converting a transient non-covalent interaction into an irreversible covalent adduct[2].
-
The Fluorophore (Dansyl Group): Appended to enable direct downstream detection. Unlike biotin tags, which often render the ligand-affinity conjugate substantially less active due to their large size and polarity, the dansyl group provides a streamlined, high-sensitivity fluorescent readout for in-gel target quantification[2].
Electrophysiological mechanism of Dimethyl lithospermate B in cardiac tissue.
Quantitative Data: Physicochemical & Photochemical Properties
Successful photoaffinity labeling requires strict adherence to the photophysical parameters of the probe. The table below summarizes the critical data for the DLB-diazirine-dansyl dual probe, ensuring optimal crosslinking and detection efficiency ()[2].
| Parameter | Value | Mechanistic Rationale |
| Photophore Type | Diazirine | Generates a highly reactive carbene; minimal steric footprint preserves ligand activity. |
| Fluorophore Type | Dansyl group | Enables direct in-gel fluorescence; avoids the steric penalty of bulky biotin tags. |
| UV Activation Wavelength | ~360 nm (UV-A) | Optimal for diazirine activation; avoids deep-UV (254 nm) which causes severe protein damage. |
| Fluorescence Excitation | 335 nm | Specifically excites the dansyl moiety for emission tracking. |
| Fluorescence Emission | 502 nm | Peak maximum for quantifying the target protein adduct. |
| Linear Dynamic Range | 1.56 µM to 50 µM | Provides reliable stoichiometric quantification of target binding. |
Experimental Workflow: Self-Validating Protocol
A robust photoaffinity labeling experiment must be a self-validating system . False positives due to non-specific hydrophobic aggregation or off-target carbene insertion are common pitfalls. The following protocol embeds critical causality and intrinsic controls to guarantee scientific integrity.
Workflow of DLB dual-labeled photoaffinity labeling and target detection.
Phase 1: Sample Preparation and Equilibration
-
Lysate Preparation: Prepare native cell lysates (e.g., cardiomyocytes or HEK293 cells overexpressing Na⁺ channels) in a non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4) supplemented with protease inhibitors.
-
Causality: Harsh detergents like SDS will unfold the target protein, destroying the native 3D binding pocket required for DLB recognition.
-
-
Probe Incubation: Aliquot the lysate into three separate tubes (Experimental, Control A, Control B). Add the DLB dual-probe (10–50 µM final concentration) to the Experimental and Control A tubes.
-
Self-Validation Control B (Competitive Inhibition): To the Control B tube, add a 50-fold molar excess of unlabeled, native DLB 30 minutes prior to adding the dual-probe.
-
Causality: If the probe binds specifically to the DLB pharmacological target site, the excess native DLB will competitively occupy the sites, resulting in a loss of fluorescent signal in downstream detection.
-
-
Equilibration: Incubate all tubes in the dark at 4°C for 1 hour.
-
Causality: The dark environment prevents premature photolysis of the diazirine. The 4°C temperature minimizes protease activity and stabilizes the transient ligand-receptor complex prior to crosslinking.
-
Phase 2: Photochemical Crosslinking
-
UV Irradiation: Transfer the Experimental and Control B tubes to a pre-chilled 96-well glass-bottom plate on ice. Irradiate with a 360 nm UV lamp (approx. 100 W) at a distance of 5 cm for 10–15 minutes.
-
Causality: 360 nm specifically cleaves the diazirine ring, releasing N₂ and forming a reactive carbene that inserts into the target protein[2]. Ice prevents thermal degradation of the proteins during prolonged UV exposure.
-
-
Self-Validation Control A (Dark Control): Keep the Control A tube strictly in the dark on ice for the same duration.
-
Causality: This validates that any observed covalent adducts are strictly light-dependent and not the result of non-specific chemical reactivity or aggregation.
-
Phase 3: Extraction and Fluorescent Detection
-
Protein Denaturation: Add 4X Laemmli sample buffer (containing β-mercaptoethanol) to all samples and boil at 95°C for 5 minutes.
-
Causality: Boiling denatures the proteins and breaks all non-covalent interactions. Only the covalently crosslinked DLB-protein adducts will remain intact.
-
-
SDS-PAGE: Resolve the protein samples on a 4–12% Bis-Tris polyacrylamide gel.
-
In-Gel Fluorescence Imaging: Before staining the gel with Coomassie or Silver, image the gel using a fluorescence scanner set to an excitation of 335 nm and an emission filter near 502 nm[2].
-
Interpretation: A valid target will appear as a distinct fluorescent band in the Experimental lane, be completely absent in Control A (Dark), and be significantly diminished or absent in Control B (Competitive Inhibition).
-
References
-
Lim, E., Ricci, J., & Jung, M. (2011). Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. Molecules, 16(12), 9886-9899. Available at:
-
Fish, J. M., Antzelevitch, C., et al. (2006). Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome. Circulation, 113(11), 1393-1400. Available at:
Sources
Application Note: Extraction Yield Optimization and Quantification Protocol for Dimethyl Lithospermate B from Salvia miltiorrhiza
Introduction & Pharmacological Significance
Salvia miltiorrhiza (Danshen) is a cornerstone of traditional medicine, possessing a rich phytochemical profile of hydrophilic phenolic acids and lipophilic tanshinones[1]. Among its minor constituents, Dimethyl lithospermate B (dmLSB) has emerged as a highly potent therapeutic agent. Unlike traditional sodium channel blockers, dmLSB acts as a novel voltage-gated Na+ channel agonist[2]. By slowing the inactivation of the Na+ current (
Because dmLSB is a minor derivative of lithospermic acid B, isolating it at high yields presents a significant analytical challenge. The compound is susceptible to oxidative degradation and hydrolysis[5]. This application note details a self-validating, optimized protocol utilizing Ultrasonic-Assisted Extraction (UAE) coupled with Response Surface Methodology (RSM) and HPLC-UV/MS quantification to maximize dmLSB recovery for downstream drug development.
Mechanistic Grounding of the Extraction Strategy
To transition from empirical trial-and-error to a rationally designed protocol, every parameter in this workflow is governed by the physicochemical properties of dmLSB:
-
Solvent Selection (Causality) : dmLSB contains a polyphenolic backbone with methyl esterifications, giving it amphiphilic characteristics. Pure water fails to efficiently disrupt the lipophilic plant cell membranes, while 100% ethanol causes the precipitation of highly polar co-extractants, trapping dmLSB. A 60–80% ethanol-water mixture provides the optimal dielectric constant for solvation[6].
-
Acidification : The addition of 0.1% formic acid to the extraction solvent lowers the pH below the pKa of the phenolic hydroxyl groups. This suppresses ionization, increasing the molecule's hydrophobicity and partitioning into the organic phase, while simultaneously preventing oxidative degradation[7].
-
Ultrasonic-Assisted Extraction (UAE) : UAE is chosen over traditional Soxhlet or reflux extraction because it relies on acoustic cavitation. The implosion of microbubbles generates intense localized shear forces that mechanically rupture plant cell walls. This enhances mass transfer and drastically reduces extraction time, preserving thermally labile polyphenols[8].
-
RSM via Box-Behnken Design (BBD) : BBD is selected over Central Composite Design (CCD) because BBD avoids extreme axial points. Testing at extreme upper limits of temperature or time would artificially degrade dmLSB into smaller caffeic acid monomers, skewing the optimization model.
Experimental Workflows & Pharmacological Pathways
Workflow for the extraction, optimization, and quantification of dmLSB from Danshen.
Mechanism of dmLSB acting as a Na+ channel agonist to suppress Brugada syndrome arrhythmias.
Step-by-Step Optimization Protocol
Sample Preparation
-
Drying : Dry fresh Salvia miltiorrhiza roots in a vacuum oven at 40°C until a constant weight is achieved. Self-validation: Moisture content must be <5% to prevent hydrolysis of ester bonds during storage.
-
Milling : Pulverize the dried roots and pass them through a 60-mesh sieve. Uniform particle size normalizes the surface-area-to-volume ratio, ensuring reproducible solvent penetration.
Ultrasonic-Assisted Extraction (UAE)
-
Weigh exactly 1.00 g of the sieved Danshen powder into a 50 mL amber centrifuge tube (amber prevents photo-oxidation).
-
Spike Recovery (Quality Control) : Spike the sample with 50 µg of an internal standard (e.g., Rutin) to validate extraction efficiency post-analysis.
-
Add the designated volume of extraction solvent (Ethanol/Water + 0.1% Formic Acid) according to the RSM design matrix.
-
Submerge the tube in an ultrasonic bath (40 kHz, 250 W). Maintain the water bath temperature using a circulating chiller to prevent thermal degradation.
-
Post-extraction, centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Response Surface Methodology (RSM) Optimization
To systematically optimize the UAE process, utilize a 3-factor, 3-level Box-Behnken Design (BBD). The independent variables are Ethanol Concentration (
Table 1: Box-Behnken Design Variables and Coded Levels
| Independent Variable | Symbol | Level (-1) | Level (0) | Level (+1) |
| Ethanol Concentration (%) | 50 | 70 | 90 | |
| Extraction Time (min) | 20 | 40 | 60 | |
| Liquid/Solid Ratio (mL/g) | 10:1 | 20:1 | 30:1 |
Execute the 17 randomized runs generated by the BBD software. Fit the resulting dmLSB yield data to a second-order polynomial equation to generate 3D response surface plots and identify the absolute mathematical optimum.
HPLC-UV/MS Quantification Method
Accurate quantification is critical for validating the RSM model. This method utilizes reversed-phase chromatography[7][9].
-
Column : C18 Reversed-Phase Analytical Column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A : Ultrapure Water + 0.1% Formic Acid. (Causality: Formic acid keeps phenolic hydroxyls protonated, preventing peak tailing and improving resolution[7].)
-
Mobile Phase B : HPLC-Grade Acetonitrile.
-
Gradient Elution :
-
0–10 min: 10% to 25% B
-
10–25 min: 25% to 45% B
-
25–35 min: 45% to 70% B
-
35–40 min: 70% to 90% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength (UV) : 286 nm (optimal for polyphenolic caffeic acid derivatives)[9].
-
MS Parameters (Optional for confirmation) : ESI negative ion mode, monitoring the
ion at m/z 565.13[10].
Self-Validation Criteria :
The protocol is considered valid if the calibration curve of the dmLSB reference standard exhibits an
Data Presentation & Expected Outcomes
Following the execution of the RSM optimization, researchers should expect UAE to significantly outperform traditional methods. Below is a representative comparative data matrix based on validated extraction behaviors of Salvia polyphenols[6][8].
Table 2: Comparative Extraction Efficiency of dmLSB across Methodologies
| Extraction Method | Solvent System | Time | Temp (°C) | Relative dmLSB Yield (mg/g) | Degradation Products |
| Maceration | 70% EtOH | 24 hours | 25 | 1.12 ± 0.05 | Low |
| Soxhlet/Reflux | 70% EtOH | 4 hours | 85 | 0.85 ± 0.08 | High (Thermal breakdown) |
| Optimized UAE | 70% EtOH + 0.1% FA | 40 min | 40 | 2.45 ± 0.04 | Minimal |
References
-
Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome. ahajournals.org.[Link]
-
A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes. nih.gov.[Link]
-
Biosynthesis, Chemistry, and Pharmacology of Polyphenols from Chinese Salvia Species: A Review. researchgate.net.[Link]
-
Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza. scirp.org.[Link]
-
Simultaneous Capture of Hydrophilic and Hydrophobic Compounds Using Water by Biosurfactant Assisted Mechanical Amorphous Dispersion Extraction. ssrn.com.[Link]
- Preparation method of high-purity salvianolic acid B. google.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Salvia miltiorrhiza Extract and Its Active Components on Cervical Intraepithelial Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. CN104072456A - Preparation method of high-purity salvianolic acid B - Google Patents [patents.google.com]
- 10. Metabolic profile of danshen in rats by HPLC-LTQ-Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced LC-MS/MS Quantification of Dimethyl Lithospermate B
Executive Summary & Biological Context
Dimethyl lithospermate B (DMLB) is a highly bioactive polyphenolic compound derived from the traditional medicinal herb Salvia miltiorrhiza (Danshen)[1]([Link]). In contemporary cardiovascular pharmacology, DMLB has emerged as a critical molecule of interest due to its potent anti-arrhythmic properties. Mechanistically, DMLB acts as a targeted modulator of cardiac Nav1.5 sodium channels; by slowing the inactivation phase of these channels, it prolongs the action potential duration, thereby suppressing arrhythmogenesis in conditions such as Brugada syndrome[2]([Link]).
To support rigorous pharmacokinetic (PK) profiling and drug development, an ultra-sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a causality-driven analytical system. Every parameter—from the extraction solvent to the collision energy—is optimized based on the inherent physicochemical properties of DMLB.
Fig 1. Pharmacological mechanism of DMLB modulating Nav1.5 to suppress cardiac arrhythmogenesis.
Physicochemical Properties & Ionization Strategy
DMLB (C38H34O16) possesses a complex architecture featuring multiple phenolic hydroxyl groups[3]([Link]).
Causality Insight: While positive electrospray ionization (ESI+) is possible via sodium or proton adduct formation, ESI in negative mode (ESI-) is the definitive choice. The phenolic rings of DMLB readily donate protons, and the resulting negative charge is highly stabilized by resonance across the aromatic system. This fundamental chemical trait yields a significantly higher signal-to-noise (S/N) ratio in ESI(-) compared to ESI(+).
Table 1: Target Analyte Mass Parameters
| Parameter | Value | Reference / Derivation |
| Chemical Formula | C38H34O16 | [3]([Link]) |
| Monoisotopic Exact Mass | 746.1847 Da | [3]([Link]) |
| Precursor Ion [M-H]⁻ | m/z 745.2 | Calculated from Exact Mass |
| Primary Ionization Mode | ESI Negative (-) | Driven by phenolic hydroxyls |
Experimental Methodologies
Phase 1: Matrix Extraction & Stabilization (Sample Preparation)
Causality Insight: Phenolic acids and their ester derivatives are notoriously susceptible to degradation (hydrolysis or oxidation) at room temperature or in highly alkaline environments. Therefore, a cold protein precipitation (PPT) method using acidified organic solvent is employed. The acid maintains the analyte in a stable, protonated state during extraction, while the cold organic solvent instantly denatures endogenous plasma esterases, preventing the cleavage of DMLB's ester linkages.
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of biological matrix (e.g., plasma) into a pre-chilled 1.5 mL low-bind Eppendorf tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and 10 ng/mL of a structurally similar Internal Standard (IS), such as Rosmarinic acid.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein aggregation and disruption of analyte-protein binding.
-
Separation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial equipped with a deactivated glass insert.
-
Injection: Inject 5 µL into the LC-MS/MS system.
Phase 2: Chromatographic Resolution
Causality Insight: A sub-2-micron UHPLC C18 column is selected to minimize band broadening and resolve DMLB from endogenous plasma interferences and isobaric Danshensu-derivatives[1]([Link]). Formic acid (0.1%) is added to the mobile phase. Although excessive acid can suppress negative ionization, 0.1% is the optimal threshold to suppress the ionization of the silanol groups on the stationary phase and keep DMLB unionized during reversed-phase retention, ensuring sharp peak shapes without catastrophic MS signal loss.
Table 2: UHPLC Gradient Conditions
Column: Waters XBridge C18 or equivalent (1.7 µm, 100 x 2.1 mm); Column Temp: 40°C.
| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.0 | 95% | 5% | 0.4 |
| 1.0 | 95% | 5% | 0.4 |
| 5.0 | 40% | 60% | 0.4 |
| 7.0 | 5% | 95% | 0.4 |
| 8.5 | 5% | 95% | 0.4 |
| 8.6 | 95% | 5% | 0.4 |
| 10.0 | 95% | 5% | 0.4 |
Phase 3: Tandem Mass Spectrometry (MRM)
Causality Insight: In the collision cell (Q2), the [M-H]⁻ precursor (m/z 745.2) undergoes Collision-Induced Dissociation (CID). The fragmentation pathway of lithospermates typically involves the cleavage of ester bonds. The primary quantifier transition (m/z 745.2 → 533.1) corresponds to the neutral loss of a methylated danshensu moiety (212 Da). The qualifier transition (m/z 745.2 → 321.1) represents a deeper fragmentation down to the core caffeic acid dimer structure.
Table 3: Optimized MRM Parameters
| Parameter | Value | Purpose |
| Precursor Ion (Q1) | m/z 745.2 | Selects intact deprotonated DMLB |
| Quantifier Product Ion (Q3) | m/z 533.1 | Primary peak for quantification |
| Qualifier Product Ion (Q3) | m/z 321.1 | Confirms structural identity |
| Declustering Potential (DP) | -80 V | Prevents in-source fragmentation |
| Collision Energy (CE) - Quantifier | -25 eV | Optimized for partial ester cleavage |
| Collision Energy (CE) - Qualifier | -40 eV | Optimized for deep structural fragmentation |
| Dwell Time | 50 ms | Ensures adequate data points across the LC peak |
System Self-Validation Checkpoint
To guarantee that this protocol operates as a self-validating system , you must implement the following sequence: Carryover & Matrix Effect Validation: Immediately following the injection of the Upper Limit of Quantification (ULOQ) standard, inject a Double-Blank (matrix without analyte or IS) followed by a Zero-Sample (matrix with IS only). Acceptance Criteria: The analytical run is only considered valid if the carryover signal in the Double-Blank at the DMLB retention time is ≤20% of the Lower Limit of Quantification (LLOQ) signal, proving that the wash protocol and gradient effectively clear the C18 column.
Fig 2. Step-by-step LC-MS/MS MRM analytical workflow for DMLB quantification.
References
-
Wang, L., et al. "Metabolic profile of danshen in rats by HPLC-LTQ-Orbitrap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 2016.[1] URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11422787, Dimethyl lithospermate B." PubChem, 2021.[3] URL: [Link]
-
Fish, J. M., et al. "Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome." Circulation, vol. 113, no. 11, 2006, pp. 1393-1400.[2] URL: [Link]
Sources
Application Note & Protocols: Designing and Implementing Dual-Labeled Probes of Dimethyl Lithospermate B for Cellular and Proteomic Analyses
Introduction: The Rationale for Probing Dimethyl Lithospermate B
Dimethyl lithospermate B (DMLB) is a bioactive small molecule derived from Salvia miltiorrhiza that has attracted considerable scientific interest for its distinct electrophysiological properties.[1] Primarily recognized as a selective voltage-gated sodium channel (Nav) agonist, DMLB uniquely slows the inactivation kinetics of the sodium current without inducing a persistent late current, a feature that distinguishes it from other Nav agonists that can be pro-arrhythmic.[1] Its potential therapeutic applications, particularly in cardiac arrhythmias like Brugada syndrome, underscore the need for advanced tools to dissect its molecular mechanisms.[1] Furthermore, related compounds like Magnesium Lithospermate B have shown diverse biological activities, including antidiabetic and antioxidant effects, by modulating pathways such as PPARβ/δ.[2][3][4]
To fully elucidate the intracellular fate, target engagement, and downstream effects of DMLB, researchers require methods that go beyond traditional pharmacological assays. Chemical probes, particularly those equipped with dual labels, offer a powerful solution. By incorporating both a fluorescent reporter and an affinity handle into the DMLB scaffold, a single molecular tool can be used for a suite of applications, including:
-
Live-cell imaging: To visualize the subcellular localization and trafficking of DMLB.
-
Target identification: To isolate and identify the binding partners of DMLB from complex cellular lysates via affinity purification.[5]
-
In-situ validation: To confirm the colocalization of the probe with its identified targets within the cellular environment.
This guide provides a comprehensive framework for the design, synthesis, characterization, and application of a dual-labeled DMLB probe. It is intended for researchers in chemical biology, drug discovery, and molecular pharmacology who seek to develop sophisticated tools for studying small molecule-protein interactions.
Probe Design Strategy: Balancing Functionality and Biological Integrity
The design of a chemical probe is a multi-faceted challenge that requires careful consideration of the parent molecule's structure-activity relationship (SAR), the choice of labels, and the linking chemistry. The primary objective is to create a probe that retains the biological activity of the parent compound while enabling robust detection and capture.
Analysis of the DMLB Scaffold
The chemical structure of Dimethyl lithospermate B (C₃₈H₃₄O₁₆) is complex, featuring multiple catechol rings and ester functionalities.[6] A critical first step is to identify positions on the molecule where modifications can be made with minimal impact on its binding to biological targets. The numerous phenolic hydroxyl groups present on the catechol rings are prime candidates for chemical modification. Derivatization at these sites is a common strategy for labeling natural products.[7] However, it is crucial to select a position that is not essential for biological activity. Based on the known interactions of similar compounds, peripheral hydroxyl groups are often less critical for target engagement than the core scaffold.
The Power of Orthogonal "Click" Chemistry
To construct a dual-labeled probe efficiently and with high specificity, we propose a strategy based on bioorthogonal click chemistry.[8][9][10] This approach involves first synthesizing a DMLB derivative containing a small, inert chemical handle—an azide or an alkyne. This "clickable" DMLB can then be reacted with a fluorescent dye and an affinity tag that have been modified with the complementary reactive group. The use of mutually orthogonal click reactions allows for the sequential and controlled attachment of both labels.[11][12]
Selecting the Dual Labels: A Fluorophore and an Affinity Tag
Fluorescent Reporter: The choice of fluorophore depends on the intended application, particularly the imaging modality and instrumentation available.[][14] For standard confocal microscopy, a bright, photostable dye in the green or red spectrum is ideal.
Affinity Handle: Biotin remains the gold standard for affinity purification due to its extraordinarily strong and specific interaction with streptavidin (Kd ≈ 10⁻¹⁵ M).[5] This robust interaction allows for efficient capture of the probe-target complex from lysate, even at low concentrations.[15]
Table 1: Recommended Labels for DMLB Probe Synthesis
| Label Type | Recommended Moiety | Key Properties & Rationale |
| Fluorescent Reporter | TAMRA (Tetramethylrhodamine) | - Bright and photostable.- Excitation/Emission (~552/578 nm) compatible with common laser lines.- Available as an alkyne derivative for click chemistry. |
| Affinity Handle | Biotin | - Ultra-high affinity for streptavidin.[5]- Enables highly efficient pull-downs.- Available with an azide-functionalized linker for click chemistry. |
| Click Chemistry Handle | Azide (-N₃) | - Small, non-perturbing, and stable.- Specifically reacts with alkynes in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction.[10] |
Synthesis and Characterization Workflow
The synthesis of the dual-labeled probe is a multi-step process that requires careful execution and rigorous characterization at each stage to ensure the final product is pure and correctly structured.
Diagram: Overall Synthesis and Application Workflow
Caption: Overall workflow from DMLB modification to target identification.
Protocol 1: Synthesis of Azide-Modified DMLB
Principle: This protocol describes the introduction of a chemical handle for click chemistry. We will target one of the phenolic hydroxyl groups of DMLB for etherification with an azide-containing alkyl halide. The reaction conditions are chosen to be mild to avoid degradation of the core DMLB structure.
Materials:
-
Dimethyl lithospermate B (DMLB)
-
3-Azido-1-bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve DMLB (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous K₂CO₃ (3 equivalents). This acts as a mild base to deprotonate a phenolic hydroxyl group.
-
Add 3-azido-1-bromopropane (1.2 equivalents) dropwise to the stirring solution.
-
Heat the reaction mixture to 50°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the azide-modified DMLB.
Validation: The product should be characterized by Mass Spectrometry (MS) to confirm the addition of the azido-propyl group and by NMR to confirm the structure.[16][17]
Protocol 2: Dual-Labeling via Click Chemistry
Principle: This protocol uses the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach both the alkyne-functionalized TAMRA dye and an alkyne-functionalized biotin to the azide-modified DMLB.[8]
Materials:
-
Azide-Modified DMLB (from Protocol 1)
-
Alkyne-TAMRA
-
Alkyne-PEG-Biotin (Polyethylene glycol linker improves solubility)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Tert-butanol/Water solvent system
Procedure:
-
In a microcentrifuge tube, dissolve Azide-Modified DMLB (1 equivalent), Alkyne-TAMRA (1.1 equivalents), and Alkyne-PEG-Biotin (1.1 equivalents) in a 3:1 mixture of tert-butanol and water.
-
In a separate tube, prepare a fresh solution of the copper catalyst premix: Add CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) to water. Then add sodium ascorbate (1 equivalent) to reduce Cu(II) to the active Cu(I) species. The solution should turn a pale yellow.
-
Add the catalyst premix to the solution of reactants.
-
Vortex the mixture gently and allow it to react for 1-2 hours at room temperature, protected from light.
-
Monitor the reaction by LC-MS to confirm the formation of the dual-labeled product.
-
Upon completion, the product is ready for purification.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is used to purify the final dual-labeled probe from unreacted starting materials and side products.[18][19][20] The separation is based on the hydrophobicity of the molecules.
Equipment:
-
Preparative or Semi-preparative HPLC system with a UV-Vis detector.[21]
-
C18 reversed-phase column.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dilute the reaction mixture from Protocol 2 with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the equilibrated C18 column.
-
Run a linear gradient to increase the concentration of Solvent B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at the absorbance maximum of the TAMRA dye (around 552 nm).
-
Collect the fractions corresponding to the major product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and lyophilize to obtain the final dual-labeled DMLB probe as a dry powder.
Validation: The final, purified probe must be rigorously characterized by high-resolution mass spectrometry (HRMS) to confirm its exact mass and elemental composition and by NMR spectroscopy to verify its complete structure.[22][23][24]
Application Protocols: Utilizing the Dual-Labeled Probe
Once synthesized and validated, the dual-labeled DMLB probe can be used in a variety of cell-based experiments.
Protocol 4: Live-Cell Imaging of Probe Localization
Principle: This protocol describes how to use the fluorescent properties of the probe to visualize its uptake and subcellular distribution in living cells using confocal microscopy.[25]
Materials:
-
Cells of interest (e.g., a cell line expressing a suspected DMLB target) cultured on glass-bottom imaging dishes.
-
Dual-labeled DMLB probe stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Hoechst 33342 stain for nuclear counterstaining.
-
Confocal microscope.
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Prepare a working solution of the dual-labeled probe by diluting the stock solution in pre-warmed imaging medium to the desired final concentration (typically 1-10 µM, optimization is required).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
(Optional) In the last 10 minutes of incubation, add Hoechst 33342 for nuclear staining.
-
Wash the cells twice with pre-warmed imaging medium to remove any unbound probe.
-
Add fresh imaging medium to the dish and immediately proceed to imaging on a confocal microscope using appropriate laser lines and filters for the TAMRA dye (e.g., 561 nm excitation) and Hoechst (e.g., 405 nm excitation).
Diagram: Affinity Purification Workflow
Caption: Step-by-step workflow for affinity purification of DMLB targets.
Protocol 5: Affinity Purification and Target Identification
Principle: This protocol leverages the biotin tag on the probe to capture its protein binding partners from a cell lysate using streptavidin-coated magnetic beads. The captured proteins are then identified using mass spectrometry-based proteomics.[15][26][27]
Materials:
-
Cell pellets from cells treated with the dual-labeled probe (and untreated/control cells).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.[15]
-
Wash buffers of increasing stringency (e.g., lysis buffer with varying salt concentrations).
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer).
-
Equipment for SDS-PAGE and mass spectrometry.
Procedure:
-
Lyse the cell pellets on ice for 30 minutes. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with non-functionalized beads to reduce non-specific binding.
-
While pre-clearing, wash the streptavidin magnetic beads three times with lysis buffer.
-
Add the pre-cleared lysate to the washed streptavidin beads and incubate with end-over-end rotation for 2-4 hours at 4°C.
-
After incubation, place the tube on a magnetic stand and discard the supernatant (unbound fraction).
-
Wash the beads extensively. Perform at least three washes with lysis buffer and two washes with a higher stringency buffer to remove non-specifically bound proteins.
-
After the final wash, elute the captured proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes. This will denature the proteins and release them from the probe-bead complex.[5]
-
Separate the eluted proteins by SDS-PAGE. The entire lane can be excised and submitted for in-gel digestion and subsequent protein identification by LC-MS/MS.
-
Analyze the proteomics data by comparing the proteins identified in the probe-treated sample against the negative control (e.g., untreated cells or cells treated with a probe that lacks the affinity tag) to identify specific binding partners.
Data Interpretation and Validation
References
- Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing).
- Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research - Benchchem.
-
Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC. Available at: [Link]
-
Recent Advances in Bioorthogonal Click Chemistry for Biomedical Applications. Available at: [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. Available at: [Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - Radboud Repository. Available at: [Link]
-
Fluorescent Dye Labeling - Bio-Synthesis, Inc. Available at: [Link]
-
Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PubMed. Available at: [Link]
-
Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn>2+> in the Golgi apparatus in live cells - Tohoku University. Available at: [Link]
-
Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands - Addgene Blog. Available at: [Link]
-
Structure-Guided Design of an Engineered Streptavidin with Reusability to Purify Streptavidin-Binding Peptide Tagged Proteins or Biotinylated Proteins - PLOS. Available at: [Link]
-
Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - MDPI. Available at: [Link]
-
Scaling Small Molecule Purification Methods for HPLC | Agilent. Available at: [Link]
-
Chemical labeling strategies for small molecule natural product detection and isolation. Available at: [Link]
-
Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions. Available at: [Link]
-
Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Available at: [Link]
-
A guide to small fluorescent probes for single-molecule biophysics - AIP Publishing. Available at: [Link]
-
Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Publishing. Available at: [Link]
-
RP-HPLC, IEX-HPLC and HPLC Purification & Dialysis - Microsynth. Available at: [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. Available at: [Link]
-
Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. Available at: [Link]
-
Highly efficient purification of protein complexes from mammalian cells using a novel streptavidin-binding peptide and hexahistidine tandem tag system: Application to Bruton's tyrosine kinase - PMC. Available at: [Link]
-
Chemical labeling strategies for small molecule natural product detection and isolation. Available at: [Link]
-
Dual-Labelling Strategies for Nuclear and Fluorescence Molecular Imaging: Current Status and Future Perspectives - PMC. Available at: [Link]
-
Dimethyl lithospermate B | C38H34O16 | CID 11422787 - PubChem. Available at: [Link]
-
Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. Available at: [Link]
-
Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC - NIH. Available at: [Link]
-
Dual-Labeled Probe for qPCR - Bio-Synthesis. Available at: [Link]
-
Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC. Available at: [Link]
-
Discovery of Lithospermate B as a Potential Ligand for the Malarial E2 Ubiquitin-Conjugating Enzyme via Multiplexed Native Mass Spectrometry - MDPI. Available at: [Link]
-
Dual-Labeling Strategies for Nuclear and Fluorescence Molecular Imaging: A Review and Analysis - PMC. Available at: [Link]
-
Dual Labeled Probes for TaqMan Assays - Eurofins Genomics. Available at: [Link]
-
Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed. Available at: [Link]
-
Label2label: Using deep learning and dual-labelling to retrieve cellular structures in fluorescence images - bioRxiv.org. Available at: [Link]
-
What is the mechanism of Magnesium lithospermate B? - Patsnap Synapse. Available at: [Link]
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- 2. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Application Note: Dosing Guidelines for Dimethyl Lithospermate B (dmLSB) in Murine Models
Part 1: Executive Summary & Compound Profile
Dimethyl lithospermate B (dmLSB) is a bioactive derivative of Lithospermic Acid B (LSB/MLB), the major component of Salvia miltiorrhiza (Danshen). Unlike its parent compound, which primarily exerts antioxidant and renal-protective effects via Nrf2/NF-
Critical Distinction: Researchers often confuse dmLSB with Magnesium Lithospermate B (MLB).
-
MLB: Hydrophilic, antioxidant, renal/vascular protection.[1] Negligible effect on cardiac ion channels.
-
dmLSB: Lipophilic ester, Nav channel agonist . It slows the inactivation of the sodium current (
), prolonging the Action Potential Duration (APD) without inducing Early After-Depolarizations (EADs).[2][3] This makes it a unique candidate for treating re-entrant arrhythmias (e.g., Brugada Syndrome).
This guide outlines the formulation and dosing strategies required to translate ex vivo efficacy (EC
Physicochemical Profile
| Property | Specification | Implication for Dosing |
| Molecular Weight | ~746.7 g/mol | Moderate size; requires vehicle for membrane permeability. |
| Solubility (Water) | Low / Sparingly Soluble | Do not dissolve directly in saline. Precipitation risk.[4] |
| Solubility (Organic) | DMSO (>30 mg/mL), Ethanol | Stock solutions must be prepared in DMSO or Ethanol.[5] |
| Stability | Ester bond | Susceptible to hydrolysis in plasma; prepare fresh formulations. |
| Target Plasma Conc. | 10 – 20 | Requires aggressive loading dose due to distribution volume. |
Part 2: Formulation & Vehicle Strategy
Due to the lipophilicity of the dimethyl ester, a simple aqueous solution is insufficient for consistent bioavailability. The following "Co-solvent System" is recommended to ensure solubility at therapeutic doses (10–50 mg/kg).
Recommended Vehicle (Standard IP/IV)
This formulation is suitable for Intraperitoneal (IP) or Intravenous (IV) bolus injection.
Composition:
-
5% DMSO (Solubilizer)
-
30% PEG 300 (Co-solvent/Stabilizer)
-
5% Tween 80 (Surfactant)
-
60% Sterile Saline (0.9% NaCl) (Diluent)
Preparation Protocol (Step-by-Step)
-
Stock Preparation: Dissolve neat dmLSB powder in 100% DMSO to a concentration of 40 mg/mL . Vortex until clear. Store aliquots at -20°C.
-
Aliquot: Transfer the required volume of DMSO stock (e.g., 50
L) to a sterile tube. -
Co-solvent Addition: Add PEG 300 (e.g., 300
L) to the DMSO stock.[6] Vortex vigorously. The solution should remain clear. -
Surfactant Addition: Add Tween 80 (e.g., 50
L).[6] Vortex gently to avoid excessive foaming. -
Aqueous Dilution: Slowly add warm (37°C) Sterile Saline (e.g., 600
L) dropwise while vortexing.-
Checkpoint: Inspect for precipitation.[4] If cloudy, sonicate at 37°C for 5 minutes. If precipitate persists, the concentration is too high; dilute further.
-
-
Final Concentration: This yields a working solution of 2 mg/mL .
Part 3: Dosing Guidelines by Disease Model
Cardiac Arrhythmia Models (Brugada Syndrome / Re-entry)
Rationale: dmLSB prolongs the refractory period by slowing
-
Route: Intravenous (IV) Tail Vein (preferred for immediate onset) or IP.
-
Dose Range: 10 – 40 mg/kg.
-
Timing: Administer 15–30 minutes prior to arrhythmia induction (e.g., programmed electrical stimulation or drug challenge).
| Dose Level | Calculated Plasma Cmax (Est.) | Purpose |
| 10 mg/kg | ~5–8 | Threshold dose. May be insufficient for robust APD prolongation. |
| 20 mg/kg | ~15–20 | Target Therapeutic Dose. Aligns with in vitro EC |
| 40 mg/kg | >30 | Maximal effect. Monitor for bradycardia or excessive QT prolongation. |
Ischemia/Reperfusion (I/R) Injury
Rationale: While MLB is the standard for I/R, dmLSB's modification of ion handling may reduce calcium overload during reperfusion.
-
Route: Intraperitoneal (IP).
-
Dose: 50 mg/kg.
-
Frequency: Daily for 3 days prior to surgery, with a final bolus 30 mins before ischemia.
Pharmacokinetic Bridging (Mouse)
Since specific murine PK data for dmLSB is limited compared to MLB, the following parameters are estimated based on ester hydrolysis rates and allometric scaling from canine/rat ex vivo data.
-
Estimated Half-life (
): < 2 hours (Rapid esterase hydrolysis to LSB/metabolites). -
Bioavailability (Oral): Likely low (<5%). Oral gavage is NOT recommended for acute electrophysiological studies; use parenteral routes.
Part 4: Mechanism of Action (Visualized)
The following diagram illustrates the unique electrophysiological mechanism of dmLSB compared to the generic antioxidant effects of its parent compound.
Caption: Mechanism of dmLSB in cardiac myocytes. Unlike standard Nav blockers, dmLSB slows inactivation to prolong refractoriness without inducing pro-arrhythmic EADs.
Part 5: Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure your dosing is effective, verify the following physiological markers in vivo (using surface ECG) or ex vivo (Langendorff):
-
QT Interval Check: At therapeutic doses (20 mg/kg), you should observe a statistically significant prolongation of the QT interval (or QTc) within 10–20 minutes of IV administration.
-
If no QT prolongation: The dose is too low, or the formulation precipitated (drug did not reach circulation).
-
-
Arrhythmia Induction: In a programmed electrical stimulation (PES) model, the "Effective Refractory Period" (ERP) should increase.
-
Safety Monitor: If the QRS complex widens significantly (>20%), this indicates sodium channel blockade (toxicity) rather than agonist activity. Reduce dose.
Common Pitfalls
-
Precipitation: dmLSB is hydrophobic. If the saline is cold or added too quickly, the drug will crash out. Always use warm saline.
-
Confusion with MLB: Do not substitute Magnesium Lithospermate B. MLB will not produce the required electrophysiological shift at these doses.
Part 6: References
-
Fish, J. M., et al. (2006). "Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome."[7][8] Circulation, 113(11), 1393-1400.[7][9]
-
Yoon, J. Y., et al. (2004). "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes."[3][7] British Journal of Pharmacology, 143(6), 765-773.[7]
-
TargetMol. "Dimethyl lithospermate B Formulation & Solubility Data." TargetMol Application Guide.
-
Li, X., et al. (2004). "Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites." Drug Metabolism and Disposition, 32(7), 752-759.
Sources
- 1. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dimethyl lithospermate B | Sodium Channel | TargetMol [targetmol.com]
- 7. Isolation of Inhibitors of Adenylate Cyclase from Dan-shen, the Root of Salvia miltiorrhiza [jstage.jst.go.jp]
- 8. A review on plants and herbal components with antiarrhythmic activities and their interaction with current cardiac drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Dimethyl Lithospermate B in Aqueous Buffers
Welcome to the technical support center for Dimethyl lithospermate B (DMLB). This resource is designed for researchers, scientists, and drug development professionals who are working with this promising natural compound and encountering challenges with its solubility in aqueous buffers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve consistent, reliable experimental results.
Understanding the Challenge: The Physicochemical Properties of DMLB
Dimethyl lithospermate B is a polyphenolic compound derived from Salvia miltiorrhiza (Danshen)[1]. Its complex structure, rich in phenyl groups and ester functionalities, contributes to its significant therapeutic potential but also to its primary formulation challenge: poor aqueous solubility. Understanding the key physicochemical properties of DMLB is the first step in developing an effective solubilization strategy.
| Property | Value | Source | Significance for Solubility |
| Molecular Weight | 746.67 g/mol | [2][3] | The large molecular size can hinder dissolution. |
| Molecular Formula | C38H34O16 | [2][3] | The high carbon-to-oxygen ratio indicates a predominantly hydrophobic character. |
| Predicted logP | 4.6 | [3] | A high logP value confirms the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of the molecule, predicting poor aqueous solubility. |
| Predicted pKa | 9.43 ± 0.60 | [4] | The presence of multiple phenolic hydroxyl groups suggests that DMLB is a weak acid. Its solubility is therefore expected to be pH-dependent, increasing at pH values above its pKa[5][6][7][8]. |
| Known Solvents | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][4] | High solubility in organic solvents is characteristic of hydrophobic compounds. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of DMLB.
Q1: Why is my Dimethyl lithospermate B not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4)?
A1: The primary reason is the hydrophobic nature of DMLB, as indicated by its high predicted logP of 4.6[3]. At a neutral pH of 7.4, which is below the predicted pKa of its phenolic hydroxyl groups (around 9.43), the molecule remains largely in its non-ionized, less soluble form[4][5][8]. To achieve dissolution in aqueous media, a formulation strategy is required to overcome the strong intermolecular forces of the DMLB crystal lattice and its unfavorable interactions with water.
Q2: I've managed to dissolve DMLB in an organic solvent first, but it precipitates when I add it to my aqueous buffer. What's happening?
A2: This is a common issue known as "crashing out." When a concentrated solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the solvent polarity changes dramatically. The organic solvent disperses, and the DMLB molecules are suddenly exposed to an environment where they are not soluble, causing them to aggregate and precipitate. To avoid this, you need to either use a very low initial concentration or employ a more robust solubilization technique such as co-solvents, surfactants, or cyclodextrins in the final aqueous solution.
Q3: Can I simply increase the pH of my buffer to dissolve DMLB?
A3: Yes, increasing the pH is a viable strategy for weakly acidic compounds like DMLB[5][6]. According to the Henderson-Hasselbalch equation, as the pH of the solution approaches and surpasses the pKa of the phenolic hydroxyl groups (~9.43), these groups will deprotonate, acquiring a negative charge[4][5]. This ionization increases the polarity of the molecule, enhancing its interaction with water and thereby increasing its solubility. However, you must consider the pH stability of DMLB and the requirements of your specific assay or experiment. High pH can lead to degradation of the compound or may be incompatible with biological systems.
Q4: Are there any ready-to-use excipients that can help improve DMLB solubility?
A4: Absolutely. Several classes of pharmaceutical excipients are designed to enhance the solubility of poorly soluble drugs.[9][10][11] The most common and effective for a molecule like DMLB include:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be added to the aqueous buffer to reduce the overall polarity of the solvent system, making it more favorable for DMLB.[12]
-
Surfactants: Surfactants, or surface-active agents, form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[13] These micelles have a hydrophobic core that can encapsulate DMLB, while the hydrophilic shell interacts with the aqueous buffer, effectively solubilizing the compound.[13][14] Common non-ionic surfactants used in research include Tween® 80 and Kolliphor® EL (formerly Cremophor® EL).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] DMLB can form an inclusion complex with a cyclodextrin molecule, where the hydrophobic DMLB is encapsulated within the cyclodextrin's cavity, and the hydrophilic exterior of the complex allows it to dissolve in water.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and safety profiles.[18]
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered when preparing DMLB solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| DMLB powder is not dissolving at all in the aqueous buffer. | The buffer is too polar for the hydrophobic DMLB. | 1. pH Adjustment: If your experiment allows, increase the buffer pH to >9.5 to ionize the phenolic groups. 2. Co-solvent Addition: Prepare a stock solution in a minimal amount of DMSO or ethanol, then dilute it into an aqueous buffer containing a co-solvent (e.g., 10-20% ethanol or PEG 400). 3. Use of Solubilizing Excipients: Prepare the aqueous buffer with a surfactant (e.g., 0.1-1% Tween® 80) or a cyclodextrin (e.g., 2-10% HP-β-CD) before adding the DMLB. |
| DMLB dissolves initially but then precipitates over time. | The solution is supersaturated and thermodynamically unstable. The chosen solubilization method is insufficient to maintain solubility. | 1. Increase Excipient Concentration: The concentration of your co-solvent, surfactant, or cyclodextrin may be too low. Try increasing the concentration incrementally. 2. Optimize pH: Ensure the pH of the final solution is stable and remains in a range where DMLB is soluble. 3. Combination Approach: Consider using a combination of methods, for example, a co-solvent with a surfactant, which can have a synergistic effect. |
| The prepared DMLB solution is cloudy or hazy. | This indicates the presence of undissolved particles or the formation of colloidal aggregates. The solubility limit has been exceeded. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove undissolved particles. This will give you a saturated solution, but the concentration will be lower than intended. Quantify the concentration spectrophotometrically if possible. 2. Reduce the Target Concentration: Your target concentration may be too high for the chosen formulation. Try preparing a more dilute solution. 3. Improve Dissolution Method: Use sonication or gentle heating (if DMLB is stable at higher temperatures) to aid the dissolution process. |
| I need to prepare a high-concentration stock solution of DMLB. | Aqueous buffers are generally unsuitable for high-concentration stocks of DMLB. | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM)[2]. Store this stock solution at -20°C or -80°C. For experiments, perform a serial dilution from this stock into your final aqueous buffer containing the necessary solubilizing agents. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%). |
Experimental Protocols & Methodologies
Here are step-by-step protocols for common solubilization techniques. Always start with a small-scale trial to find the optimal conditions for your specific needs.
Protocol 1: Solubilization using a Co-solvent (Ethanol)
This protocol is suitable for preparing DMLB solutions for in vitro assays where the presence of a low percentage of ethanol is acceptable.
-
Prepare a high-concentration stock solution: Weigh out the required amount of DMLB and dissolve it in 100% ethanol to make a concentrated stock (e.g., 10 mg/mL). Use a vortex mixer or sonicator to ensure complete dissolution.
-
Prepare the co-solvent buffer: Prepare your desired aqueous buffer (e.g., PBS).
-
Final dilution: While vortexing the aqueous buffer, slowly add the DMLB/ethanol stock solution dropwise to the buffer to achieve the final desired DMLB concentration. Ensure the final ethanol concentration does not exceed a level that is detrimental to your experiment (typically <5%).
Protocol 2: Solubilization using a Surfactant (Tween® 80)
This method is effective for creating stable micellar solutions of DMLB.
-
Prepare the surfactant buffer: Add Tween® 80 to your aqueous buffer to a final concentration of 0.5% (w/v). Mix thoroughly until the Tween® 80 is completely dissolved and the solution is clear.
-
Weigh DMLB: Weigh the required amount of DMLB powder directly into a tube.
-
Add surfactant buffer: Add a small amount of the surfactant buffer to the DMLB powder to create a paste.
-
Triturate: Use a pipette tip to gently triturate (grind) the paste against the side of the tube. This helps to wet the powder.
-
Dilute to final volume: Gradually add the remaining surfactant buffer to the paste while vortexing or sonicating until the final volume is reached and the DMLB is dissolved. The solution should be clear.
Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
This protocol utilizes the principle of inclusion complexation to solubilize DMLB.[19]
-
Prepare the cyclodextrin solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to make a 10% (w/v) solution. This may require some gentle warming and stirring. Allow the solution to cool to room temperature.
-
Add DMLB: Weigh the DMLB powder and add it directly to the HP-β-CD solution.
-
Promote complexation: Cap the tube and place it on a rotator or shaker at room temperature overnight. This extended mixing time allows for the efficient formation of the DMLB-cyclodextrin inclusion complex.
-
Final preparation: Before use, vortex the solution and, if necessary, filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Visualizations and Workflows
Decision-Making Workflow for DMLB Solubilization
This diagram outlines a logical approach to selecting the appropriate solubilization strategy based on your experimental requirements.
Caption: A decision tree to guide the selection of a DMLB solubilization strategy.
Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug like DMLB.
Caption: Encapsulation of DMLB within a cyclodextrin's hydrophobic cavity.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Pharmapproach.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Solubility enhancement techniques: A comprehensive review. International Journal of Health and Allied Sciences.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- What Are Surfactants? Uses, Benefits, and Safety. Musim Mas.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Pharma Excipients.
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.
- Surfactants and their applications in pharmaceutical dosage form. Slideshare.
- Dimethyl-lithospermate-B (dmLSB). AbMole BioScience.
- diMethyl lithosperMate B. ChemicalBook.
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences.
- Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI.
- Dimethyl Lithospermate. PubChem.
- pH and Solvent Effect on Drug Solubility. SlideShare.
- Exp. 11 The influence of pH on solubility in water Theory. Course Hero.
- Ph and Solubility of Drugs. YouTube.
- Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Dimethyl lithospermate B. PubChem.
- Dimethyl lithospermate B. Sigma-Aldrich.
- Applications of co-solvent modified CO2 in phenolic compounds extraction. ResearchGate.
- Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations. MDPI.
- Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. PMC.
- Dimethyl lithospermate B. ChemFaces.
- Dimethyl lithospermate B. TargetMol.
- Dimethyl lithospermate B Synonyms : dmLSB Cat No. : M21532 CAS Number : 875313-64-7 Molecular Formula. MOLNOVA.
- Solubility of olive oil phenolic compounds in green solvents. Biblioteca Digital do IPB.
- Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC.
Sources
- 1. Dimethyl lithospermate B | CAS:875313-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. abmole.com [abmole.com]
- 3. Dimethyl lithospermate B | C38H34O16 | CID 11422787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diMethyl lithosperMate B | 875313-64-7 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. japer.in [japer.in]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Preventing oxidation of Dimethyl lithospermate B during extraction
This guide serves as a specialized technical support resource for researchers isolating Dimethyl Lithospermate B (dmLSB) . It moves beyond generic protocols to address the specific physicochemical vulnerabilities of this depside salt/ester.
Topic: Preventing Oxidation & Degradation During Extraction Analyte: Dimethyl Lithospermate B (dmLSB) | CAS: 875313-64-7 Target Audience: Analytical Chemists, Pharmacognosists, Drug Discovery Units[1][2]
The Core Directive: "The Acidic-Anoxic Axiom"[1][2]
Why is my dmLSB turning brown? Dimethyl Lithospermate B contains multiple catechol (ortho-dihydroxyphenyl) moieties. In the presence of oxygen and neutral-to-alkaline pH, these groups deprotonate and rapidly oxidize into ortho-quinones .[1][2] These quinones then polymerize, resulting in the characteristic "browning" of the solution and irreversible loss of the analyte.
The Solution: You must enforce a strict blockade against three vectors:
-
Ionization: Keep pH < 3.0 to keep phenolic hydroxyls protonated (unreactive).[1][2]
-
Oxygen: Displace dissolved
using nitrogen or argon sparging.[1][2] -
Thermal Energy: Heat accelerates the benzofuran ring opening, a secondary degradation pathway common to lithospermates.
Critical Workflow: The "Safe Harbor" Extraction Protocol
This protocol is designed to minimize the Redox Potential of the extraction environment.
Phase A: Solvent Preparation (The Buffer Zone)
-
Acidification (CRITICAL): Add 0.5% - 1.0% Formic Acid (
).[1][2] -
Deoxygenation: Sparge the solvent with
gas for 15 minutes before adding the plant material.
Phase B: Extraction (The Cold Chain)
-
Method: Ultrasound-Assisted Extraction (UAE) is preferred over reflux to minimize thermal exposure.[1][2]
-
Temperature: Strictly < 40°C .
-
Warning: High temperatures (>60°C) trigger the cleavage of the ester bond and the oxidative opening of the dihydrobenzofuran ring.
-
-
Light: Perform all steps in amber glassware or low-actinic light. UV radiation catalyzes radical formation at the benzylic carbon.
Phase C: Post-Processing
-
Evaporation: Use a rotary evaporator with a water bath at < 35°C .
-
Storage: Re-dissolve in acidified methanol, purge with
, and store at -20°C .
Visualizing the Threat: Degradation Pathways
The following diagram illustrates the two primary enemies of dmLSB: Oxidative Quinone Formation (pH-driven) and Benzofuran Ring Opening (Heat-driven).[1][2]
Figure 1: The dual-threat mechanism showing how pH and Heat compromise the structural integrity of Dimethyl Lithospermate B.
Troubleshooting & FAQs
Q1: My extract has a reddish-brown hue. Is my dmLSB ruined?
Diagnosis: Likely yes. This indicates the formation of quinones or phlobaphenes. Corrective Action:
-
Check the pH of your solvent. If it is neutral (pH ~7), oxidation is inevitable.
-
Add 0.1% Sodium Bisulfite (
) or Ascorbic Acid to the extraction solvent as a sacrificial antioxidant.[1] -
Note: Bisulfite is effective but may interfere with downstream LC-MS analysis.[1][2] Ascorbic acid is cleaner for chromatography.[1][2]
Q2: I am using Methanol. Will dmLSB undergo transesterification?
Analysis: dmLSB is already a methyl ester.[1][2] However, if you are targeting Lithospermic Acid B and trying to avoid methylation, you should use Ethanol. For dmLSB: Methanol is the preferred solvent. It stabilizes the methyl ester groups better than water, which promotes hydrolysis. Caution: Avoid anhydrous acidic methanol for long periods at high heat, as this can cause further methylation artifacts on other hydroxyl groups.
Q3: Can I use rotary evaporation at 50°C to speed up drying?
Strictly NO. At 50°C, especially as the solvent volume decreases and acid concentration effectively increases, you risk benzofuran ring cleavage . Protocol: Set the bath to 30-35°C and ensure a high vacuum (< 20 mbar) to facilitate evaporation at lower temperatures.
Q4: Why do you recommend Formic Acid over Hydrochloric Acid (HCl)?
Reasoning:
-
Volatility: Formic acid is volatile and can be removed during lyophilization or evaporation.[1] HCl leaves non-volatile chloride salts that concentrate during drying, potentially causing acid-hydrolysis of the ester bonds (demethylation) in the dry state.
-
LC-MS Compatibility: Formic acid is a standard mobile phase additive, ensuring your extract is ready for analysis without salt interference.[1][2]
Summary of Stability Parameters
| Parameter | Optimal Range | Danger Zone | Mechanism of Failure |
| pH | 2.0 – 3.0 | > 4.0 | Deprotonation |
| Temperature | 4°C – 35°C | > 60°C | Benzofuran ring opening |
| Atmosphere | Nitrogen ( | Ambient Air | Radical formation |
| Light | Dark / Amber | UV / Fluorescent | Photo-oxidative degradation |
| Solvent | MeOH + 0.5% Formic | Pure Water | Hydrolysis of ester bonds |
References
-
Guo, Y. X., et al. (2007). "Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis. Link
- Relevance: Establishes pH 2.0 as the maximum stability point for the lithospermate scaffold and identifies the benzofuran ring opening mechanism.
-
Xiang, X., et al. (2018).[5] "Optimization of extraction and purification technology for phenolic acids... in Salvia miltiorrhiza." Chinese Traditional and Herbal Drugs. Link
- Relevance: Validates the use of ethanol/water mixtures and reflux/heat limit
-
Fish, J. M., et al. (2011). "Dimethyl lithospermate B... suppresses arrhythmogenesis associated with the Brugada syndrome."[6] Heart Rhythm. Link
- Relevance: Confirms the biological significance and specific chemical identity of dmLSB as a distinct pharmacological agent.
-
PubChem. (2025).[1][2] "Dimethyl lithospermate B | C38H34O16."[1][2][6] National Library of Medicine.[2] Link
- Relevance: Provides chemical structure data (catechol groups)
Sources
- 1. Dimethyl Lithospermate | C29H26O12 | CID 70688393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl lithospermate B [sigmaaldrich.com]
- 3. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic kinetics of lithospermic acid B extracted from roots of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Dimethyl Lithospermate B
Executive Summary & Mechanistic Context
Dimethyl lithospermate B (dmLSB) is a complex, bioactive polyphenolic derivative of salvianolic acid B, primarily isolated from Salvia miltiorrhiza[1]. While reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for its quantification, analysts frequently encounter severe peak tailing[1].
As a highly substituted polyphenol, dmLSB contains multiple catechol (ortho-diphenol) moieties and esterified carboxyl groups. This specific molecular architecture triggers two primary chromatographic failure modes:
-
Secondary Silanol Interactions: The phenolic hydroxyl groups act as aggressive hydrogen bond donors, interacting with unreacted, ionized silanols (
) on the silica stationary phase[2]. -
Transition Metal Chelation: Catechol groups are potent multidentate ligands that form highly stable coordination complexes with leached transition metals (e.g.,
, ) immobilized within the column bed[3].
This guide provides a mechanistic, self-validating framework to diagnose and eliminate dmLSB peak tailing.
Diagnostic Workflow
Caption: Logical workflow for diagnosing and resolving dmLSB peak tailing in HPLC.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does dmLSB exhibit more severe peak tailing than simpler phenolic acids?
A1: The severity of tailing is directly proportional to the number of adjacent hydroxyl groups on the phenyl rings. dmLSB's multiple catechol moieties make it an exceptionally strong chelator of
Q2: How does mobile phase pH optimization resolve this issue? A2: Optimizing the pH relies on the principle of dual-suppression. Lowering the mobile phase pH below 3.0 ensures that the phenolic hydroxyls of dmLSB remain fully protonated (neutral), preventing unwanted ionic interactions. Simultaneously, a low pH suppresses the ionization of residual silanols on the silica surface (which typically have a pKa of ~3.5–4.5). For standard UV detection, 0.25% acetic acid is highly effective[5]. For LC-MS/MS, 0.1% formic acid provides the necessary volatility while maintaining acceptable peak symmetry[6].
Q3: My mobile phase is optimized (pH 2.7), but tailing persists. Could the HPLC hardware be the root cause? A3: Yes. Pure organic solvents and acidic aqueous phases can corrode stainless steel and titanium components over time[4]. This corrosion releases metal ions that migrate downstream and become permanently immobilized on the column's silica packing. Because dmLSB actively chelates these metals, standard column washing will not fix the tailing. You must chemically passivate the system to strip away the leached metals[4].
Quantitative Comparison of Mobile Phase Modifiers
Selecting the correct acidic modifier requires balancing chromatographic performance with detector compatibility. Below is a summary of standard modifiers used for polyphenolic analysis.
| Acidic Modifier | Typical Conc. (v/v) | Approx. pH | LC-MS Compatibility | Impact on dmLSB Peak Tailing |
| Formic Acid | 0.1% | 2.7 | Excellent (Negative ESI) | Good. Suppresses silanols; standard for LC-MS workflows[6]. |
| Acetic Acid | 0.25% | 2.8 | Good | Excellent. Highly effective for UV fingerprinting of Salvia extracts[5]. |
| Phosphoric Acid | 0.1% | 2.1 | Incompatible (Non-volatile) | Superior. Strongly masks metal sites and fully suppresses silanols. |
| Trifluoroacetic Acid (TFA) | 0.05% | 2.0 | Poor (Severe ion suppression) | Superior. Strong ion-pairing agent, but limits downstream MS use. |
Self-Validating Experimental Protocols
To ensure trustworthiness, every troubleshooting step must be verifiable. The following protocols incorporate System Suitability Testing (SST) to mathematically validate the success of the intervention.
Protocol 1: Mobile Phase Acidification & Silanol Suppression
Causality: Protonating both the analyte and the stationary phase eliminates secondary hydrogen-bonding and ion-exchange retention mechanisms.
Step-by-Step Methodology:
-
Prepare Aqueous Phase (Solvent A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and verify the pH is ~2.7.
-
Prepare Organic Phase (Solvent B): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Equilibration: Flush the C18 column with 20 column volumes (CV) of your initial gradient composition to ensure complete protonation of the silica bed.
-
Self-Validation (SST Gate): Inject a 10 µg/mL dmLSB standard. Calculate the Tailing Factor (
) at 5% of the peak height.-
Acceptance Criteria: If
, the method is validated for quantification[2]. -
Failure Mode: If
, silanol interaction is not the primary issue. Proceed immediately to Protocol 2.
-
Protocol 2: System Passivation and Column Rescue
Causality: EDTA is a hexadentate ligand that outcompetes dmLSB for transition metals. It strips immobilized
Step-by-Step Methodology:
-
Protect the Detector: Disconnect the analytical column. Connect the pump tubing directly to the detector waste line using a zero-dead-volume union.
-
System Flush: Flush the entire HPLC system (pumps, autosampler, tubing) with 50 mM Tetrasodium EDTA (pH 8.0) at 1.0 mL/min for 60 minutes.
-
Salt Removal: Flush the system with ultrapure water at 1.0 mL/min for 30 minutes to remove all precipitated salts.
-
Column Rescue: Reconnect the analytical column (leaving the detector disconnected). Flush the column with 0.1% Phosphoric acid in water for 20 CVs to specifically strip residual metals from the silica bed.
-
Re-equilibration: Reconnect the detector and equilibrate the system with the standard mobile phase (from Protocol 1) for 30 minutes.
-
Self-Validation (Root Cause Confirmation): Re-inject the 10 µg/mL dmLSB standard.
-
Acceptance Criteria: A reduction in
by >20% mathematically confirms that metal chelation was the root cause of the peak distortion.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silcotek.com [silcotek.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Rapid Determination of 30 Polyphenols in Tongmai Formula, a Combination of Puerariae Lobatae Radix, Salviae Miltiorrhizae Radix et Rhizoma, and Chuanxiong Rhizoma, via Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Minimizing Degradation of Dimethyl Lithospermate B (dmLSB) in Cell Culture
Executive Technical Summary
Dimethyl lithospermate B (dmLSB) is a semi-synthetic dimethyl ester of Lithospermic Acid B (LAB), a polyphenol derived from Salvia miltiorrhiza. While dmLSB exhibits potent pharmacological activity (e.g., as a sodium channel agonist), it is chemically fragile in standard cell culture environments.
The Critical Failure Mode: The primary degradation mechanism is hydrolysis of the ester bonds, converting dmLSB back into its parent acid (LAB) or monomethyl intermediates. This reaction is catalyzed by:
-
Serum Esterases: Enzymes present in Fetal Bovine Serum (FBS) rapidly cleave the ester groups.
-
pH Instability: The ester bond is labile at physiological pH (7.4), with stability maximizing only at acidic pH (~2.0).
-
Oxidative Stress: The polyphenolic core is susceptible to auto-oxidation in oxygen-rich media.
This guide provides a self-validating system to stabilize dmLSB during in vitro experiments.
Diagnostic & Troubleshooting Guide
Q: My HPLC/MS analysis shows the parent compound disappears within 2 hours. Is the compound defective?
A: It is likely not defective but metabolically unstable in your matrix. Root Cause: Rapid enzymatic hydrolysis by serum esterases.[1] Diagnostic Step: Run a "Media Stability Check." Incubate 10 µM dmLSB in:
-
DMEM + 10% FBS (Complete Media)
-
DMEM (Serum-Free)
-
PBS (pH 7.4) Interpretation: If degradation is rapid in #1 but slow in #2 and #3, serum esterases are the culprit. If degradation is fast in all three, chemical hydrolysis (pH-driven) or oxidation is occurring.
Q: Can I use Heat-Inactivated (HI) FBS to prevent hydrolysis?
A: Proceed with caution. While heat inactivation (56°C for 30 min) destroys complement proteins, it does not fully denature all carboxylesterases or paraoxonases. Recommendation:
-
Best Practice: Switch to Serum-Free Media (SFM) or Low-Serum (0.5-1%) media specifically during the drug incubation window (e.g., 6–24 hours).
-
Alternative: If serum is required for cell survival, wash cells with PBS and apply dmLSB in Opti-MEM or a defined serum-free substitute for the duration of the treatment.
Q: The compound precipitates when added to the media. How do I fix this?
A: dmLSB is lipophilic compared to its acid parent. Protocol Adjustment:
-
Stock Solvent: Ensure the stock is prepared in anhydrous DMSO at 10–50 mM.
-
Step-Down Dilution: Do not add DMSO stock directly to the culture dish.
-
Incorrect: Pipetting 1 µL stock into 1 mL media (creates a local high-concentration "crash" zone).
-
Correct: Dilute stock 1:10 in sterile PBS or media in a separate tube, vortex immediately, then add this intermediate solution to the cells.
-
-
Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity, which can be mistaken for compound toxicity.
Optimized Experimental Protocols
Protocol A: Preparation and Storage of Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity. Avoid ethanol (promotes transesterification).
-
Concentration: 10 mM to 50 mM.
-
Storage: Aliquot into single-use amber vials (light protection). Store at -80°C .
-
Shelf Life: Stable for 6 months at -80°C. Discard if color shifts from pale yellow/brown to dark brown (oxidation).
Protocol B: The "Pulse-Chase" Incubation Method
To maximize dmLSB exposure while minimizing degradation:
-
Cell Prep: Culture cells to 80% confluence in standard growth media.
-
Wash: Remove growth media. Wash 2x with pre-warmed PBS (removes residual serum esterases).
-
Treatment Media: Prepare dmLSB in Serum-Free Media (e.g., DMEM/F12 or Opti-MEM) immediately before use.
-
Optional: Add 100 µM Ascorbic Acid to prevent polyphenolic oxidation.
-
-
Incubation: Apply to cells. Limit exposure time to < 12 hours if possible.
-
Renewal: For experiments >12 hours, replace with fresh drug-containing media every 6–8 hours.
Visualizing the Degradation Mechanism
The following diagram illustrates the competing pathways degrading dmLSB in culture.
Caption: Figure 1. Degradation pathways of dmLSB. Red arrows indicate the rapid enzymatic hydrolysis driven by serum, the primary cause of experimental inconsistency.
Stability Data Summary
| Parameter | Condition | Stability Status | Recommendation |
| pH | pH 2.0 - 4.0 | High | Use acidic buffers for LC-MS sample prep. |
| pH | pH 7.4 (Physiological) | Moderate/Low | Half-life < 24h. Refresh media frequently. |
| Media | Serum-Free DMEM | Moderate | Stable for ~6-12h. |
| Media | DMEM + 10% FBS | Critical | Half-life < 2h. Avoid if possible. |
| Light | Ambient Lab Light | Low | Use amber tubes; work in dim light. |
| Temp | 37°C (Incubator) | Low | Inherent thermal degradation accelerates hydrolysis. |
Analytical Validation (LC-MS/MS)
When verifying the concentration of dmLSB in your media, ensure your analytical method can distinguish the ester from the acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester during the run).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: Monitor the specific parent mass. Note that LAB (the breakdown product) will elute earlier (more polar) than dmLSB (more lipophilic).
References
-
Li, X., et al. (2007). Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution. PubMed. Retrieved from [Link]
-
Capricorn Scientific. (2025). Heat-inactivated FBS: When it makes sense and when it doesn't. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Extraction Yields of Dimethyl Lithospermate B
Welcome to the technical support guide for the extraction of Dimethyl lithospermate B (DMLB). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low extraction yields of this potent sodium channel agonist.[1][2][3][4] This guide provides in-depth troubleshooting, scientifically-grounded FAQs, and optimized protocols to help you systematically identify and resolve issues in your workflow.
Part 1: Troubleshooting Guide - A Systematic Approach to Yield Optimization
Low extraction yield is a multi-factorial problem. Successful isolation of DMLB, a polyphenolic compound derived from plants like Salvia miltiorrhiza, depends on a sequence of optimized steps.[5] Use the following workflow and corresponding troubleshooting Q&A to diagnose potential areas of yield loss in your process.
Diagnostic Workflow for DMLB Extraction
Caption: Simplified DMLB degradation pathway at elevated pH.
Q3: Which extraction method is better: maceration, reflux, or ultrasound?
A: Ultrasound-Assisted Extraction (UAE) is generally superior for extracting thermolabile polyphenols like DMLB.
Scientific Rationale: Traditional methods like maceration are time-consuming, while reflux (heating) can degrade the target compound. [6][7]UAE uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a phenomenon called cavitation). [8]This process generates intense local pressures and temperatures, creating microjets that disrupt plant cell walls and enhance solvent penetration, dramatically increasing extraction efficiency and reducing extraction times, often from hours to minutes. [9][10][11]This speed and efficiency at lower overall temperatures help preserve the integrity of DMLB.
Table 2: Comparison of Extraction Methods for Phenolic Compounds
| Method | Typical Time | Temperature | Efficiency | Key Advantage |
|---|---|---|---|---|
| Maceration | 24-72 hours | Ambient | Low-Moderate | Simple, no special equipment. [6] |
| Reflux Extraction | 2-4 hours | High | Moderate-High | Better than maceration. |
| Ultrasound (UAE) | 15-60 mins | Low-Moderate | High | Fast, efficient, preserves thermolabile compounds. [8][10]|
Part 3: Optimized Protocols
Protocol 1: High-Efficiency Ultrasound-Assisted Extraction (UAE) of DMLB
This protocol is designed to maximize the recovery of DMLB from dried plant material while minimizing degradation.
1. Material Preparation: a. Weigh 10 g of finely powdered, dried plant material (Salvia miltiorrhiza root). b. Place the powder into a 250 mL beaker.
2. Extraction: a. Add 150 mL of the extraction solvent (60% Ethanol in water, v/v, acidified to pH 4.0 with formic acid). This creates a 15:1 liquid-to-solid ratio. b. Place the beaker into an ultrasonic bath or use an ultrasonic probe. c. Sonicate for 30 minutes at a frequency of 40 kHz and a power of 135 W. [10]Maintain the temperature below 45°C using a cooling water bath. [12] 3. Isolation of Crude Extract: a. After sonication, filter the mixture through Whatman No. 1 filter paper. b. Re-extract the solid residue with another 100 mL of the same solvent for 20 minutes to maximize recovery. c. Combine the filtrates.
4. Concentration: a. Concentrate the combined filtrate using a rotary evaporator under reduced pressure. b. Maintain the water bath temperature at 50°C until the ethanol is removed and the extract is concentrated to an aqueous solution of approximately 25 mL. c. Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a stable crude powder.
Protocol 2: Solid-Phase Extraction (SPE) for DMLB Enrichment
This protocol purifies the crude extract, removing polar impurities and concentrating the DMLB fraction.
1. Materials:
- Crude DMLB extract (from Protocol 1)
- SPE Cartridge: Polymeric Reversed-Phase (e.g., Strata-X, 500 mg / 6 mL)
- Solvents: Deionized water (acidified to pH 3.0), Methanol (HPLC grade)
2. Cartridge Conditioning: a. Mount the SPE cartridge onto a vacuum manifold. b. Wash the cartridge with 10 mL of methanol. c. Equilibrate the cartridge with 10 mL of acidified deionized water (pH 3.0). Do not let the cartridge run dry.
3. Sample Loading: a. Re-dissolve 100 mg of the crude extract in 5 mL of acidified deionized water. b. Load the solution onto the conditioned SPE cartridge. c. Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of ~1-2 mL/min.
4. Washing (Removal of Impurities): a. Wash the cartridge with 10 mL of acidified deionized water to elute highly polar impurities like sugars and organic acids.
5. Elution of DMLB: a. Place a clean collection tube under the cartridge. b. Elute the DMLB and other phenolic compounds with 10 mL of methanol. c. Collect the entire methanolic fraction.
6. Final Step: a. Evaporate the methanol from the collected fraction under a gentle stream of nitrogen or using a rotary evaporator. b. The resulting purified residue is ready for quantification by HPLC or further purification by preparative chromatography.
References
- Method for extracting salvianolic acid B. Google Patents. CN101270103B.
-
Efficient Extraction of Salvianolic Acid B from Salvia Miltiorrhiza by Enzymatic Method. AIP Publishing. Available from: [Link]
-
Lu Y, et al. Isolation of Salvianolic acid A, a Minor Phenolic Carboxylic Acid of Salvia miltiorrhiza. Natural Product Communications. 2010;5(5):803-6. Available from: [Link]
-
Soria AC, Villamiel M. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources. ResearchGate. 2010. Available from: [Link]
-
Stalmach A, et al. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules. 2013;18(1):968-85. Available from: [Link]
-
Tian G, et al. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography. Journal of Chromatography A. 2002;943(2):235-9. Available from: [Link]
-
Fu X, et al. Ultrasound-assisted extraction of polyphenols from Chinese propolis. Frontiers in Nutrition. 2022;9:971358. Available from: [Link]
-
González-de-Peredo I, et al. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Foods. 2021;10(9):2065. Available from: [Link]
-
Hermawan D, et al. Ultrasound-assisted extraction of phenolic compounds from ear mushrooms (Auricularia auricula-judae): Assessing composition and antioxidant activity. AIMS Agriculture and Food. 2024;9(4):1134-1150. Available from: [Link]
-
Dimethyl lithospermate B. PubChem. CID 11422787. Available from: [Link]
-
Zhao L, et al. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis. 2007;43(4):1334-40. Available from: [Link]
-
da Silva J, et al. Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization. Pharmaceuticals. 2024;17(2):209. Available from: [Link]
-
Rouxinol MI. Isolation and Identification of Phenolic Compounds. IntechOpen. 2022. Available from: [Link]
-
Stalmach A, et al. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. ResearchGate. 2013. Available from: [Link]
-
Chen H, Zuo P, Deng Y. Simultaneous Determination of Rosmarinic Acid, Lithospermic Acid B, and Related Phenolics in Salvia miltiorrhiza by HPLC. Journal of Agricultural and Food Chemistry. 2000;48(10):4500-3. Available from: [Link]
-
Zhang H, et al. Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology. 2022;59(1):1-13. Available from: [Link]
-
Pan J, Gong X, Qu H. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE. 2016;11(10):e0164421. Available from: [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. molnova.com [molnova.com]
- 4. Dimethyl lithospermate B | Sodium Channel | TargetMol [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and Identification of Phenolic Compounds | IntechOpen [intechopen.com]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
Resolving co-elution of Dimethyl lithospermate B and Rosmarinic acid
This guide is structured as a Tier 3 Technical Support resource, designed for analytical scientists and method developers. It moves beyond basic troubleshooting into mechanistic resolution of the co-elution between Rosmarinic Acid (RA) and Dimethyl Lithospermate B (dmLSB) .
Topic: Separation of Rosmarinic Acid (RA) and Dimethyl Lithospermate B (dmLSB) Ticket Priority: High (Method Validation/Selectivity Failure) Applicable Systems: HPLC/UHPLC-UV-MS[1]
Executive Summary: The Core Challenge
You are experiencing co-elution between Rosmarinic Acid (RA) and Dimethyl Lithospermate B (dmLSB) . While structurally related (both contain caffeic acid moieties), their physicochemical differences are sufficient for baseline separation.
The Root Cause: The co-elution is likely driven by a "Selectivity Trap" in your current method.
-
Structural Homology: dmLSB is the dimethyl ester of Lithospermic Acid B (LAB), which itself is a tetramer of RA-like units. Their UV spectra are nearly identical.
-
pH Insensitivity: In standard low-pH mobile phases (0.1% Formic Acid), RA is protonated (neutral) and maximally retained, pushing it into the elution window of the less polar dmLSB.
-
Artifact Potential: If your extraction solvent is Methanol, dmLSB may be an artifact formed during sample preparation, creating a variable peak that interferes with RA.
Module 1: Diagnostic & Triage (Start Here)
Q1: Is Dimethyl Lithospermate B (dmLSB) your target analyte, or an unexpected peak?
-
Scenario A: "I am trying to quantify dmLSB."
-
Proceed to Module 2 for separation strategies.
-
-
-
STOP. You likely have an extraction artifact.
-
The Mechanism: Lithospermic Acid B (LAB) is abundant in Salvia species.[2] Extracting with Methanol (especially acidic methanol) converts LAB into its methyl esters (dmLSB) via esterification.[1]
-
The Fix: Switch your extraction solvent to Acetonitrile/Water or Ethanol/Water . This often eliminates the dmLSB peak entirely, resolving the co-elution by removing the interferent [1, 2].
-
Module 2: Chromatographic Resolution Strategies
If both analytes are genuine targets, you must break the co-elution using pH-Dependent Selectivity Tuning .
Strategy A: The pH Swing (Most Robust)
Logic: Rosmarinic Acid contains a free carboxylic acid (pKa ~2.9–3.6). dmLSB is a dimethyl ester; its carboxyl groups are capped, making it neutral and pH-insensitive regarding retention time shift.[1]
-
Current State (Low pH ~2.1): RA is protonated (COOH) -> Hydrophobic -> Late Elution (overlaps with dmLSB).[1]
-
Optimized State (Mid pH ~4.5): RA is ionized (COO⁻) -> Hydrophilic -> Early Elution . dmLSB remains neutral -> Retains Position .[1]
Result: RA shifts significantly to an earlier retention time, clearing the window for dmLSB.
Strategy B: Stationary Phase Selection
If pH adjustment is not possible (e.g., MS sensitivity concerns), change the column chemistry.
-
Standard C18: Relies on hydrophobicity. Both molecules are similar in hydrophobicity.
-
Pentafluorophenyl (PFP): Relies on pi-pi interactions.[1] The esterification of dmLSB alters its electron density compared to RA. PFP columns often separate esters from free acids better than C18.
Module 3: Step-by-Step Optimized Protocol
Objective: Baseline separation of RA and dmLSB using pH tuning.
1. Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.
-
Why: Buffering at pH 4.5 ensures RA is >90% ionized.
-
-
Solvent B (Organic): 100% Acetonitrile.
-
Why: ACN provides sharper peaks for phenolics than MeOH and prevents on-column methylation.[1]
-
2. Gradient Conditions (UHPLC Example)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 1.7 µm, 2.1 x 100 mm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
| Time (min) | % B (Acetonitrile) | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Isocratic to stack polar impurities |
| 12.00 | 40 | Separation Window (Shallow gradient) |
| 14.00 | 95 | Column Wash |
| 16.00 | 95 | Wash Hold |
| 16.10 | 10 | Re-equilibration |
| 20.00 | 10 | End |
Expected Outcome:
-
Rosmarinic Acid: Elutes early (~4-6 min) due to ionization.[1]
-
dmLSB: Elutes late (~9-11 min) as a neutral ester.
Module 4: Visualization of Logic
The following diagram illustrates the decision process and the chemical mechanism for separation.
Caption: Decision tree for resolving RA/dmLSB co-elution, highlighting the artifact check and pH-dependent separation mechanism.
Module 5: Troubleshooting FAQ
Q: I switched to pH 4.5, but my RA peak shape is broad. Why? A: Phenolic acids can chelate with trace metals in the silica matrix at higher pH.
-
Fix: Add 0.1 mM EDTA to Mobile Phase A or use a "HSS" (High Strength Silica) or "Shield" column designed to resist dewetting and chelation.
Q: Can I use Methanol instead of Acetonitrile in the mobile phase? A: You can, but Acetonitrile is preferred here. Methanol forms hydrogen bonds with phenolic hydroxyls, which can sometimes cause "band broadening" for these specific molecules. Furthermore, using MeOH in the mobile phase risks on-column esterification if the pH is very low and temperature is high, though this is rare compared to extraction artifacts [3].
Q: How do I confirm the peaks are pure if they still look close? A: Use MS/MS transitions (MRM).
-
Rosmarinic Acid: Precursor m/z 359 → Product m/z 161 (caffeic acid moiety) [4].
-
dmLSB: Precursor m/z 745/746 → Product m/z 519 or 359.
-
Note: Even if they co-elute chromatographically, unique MRM transitions allow for specific quantitation.
References
-
Sauerschnig, C. et al. (2018). "Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research." Metabolomics, 14(1).
-
Venditti, A. (2020). "What is and what should never be: artifacts, improbable phytochemicals, contaminants and natural products." Natural Product Research. [1]
-
Liu, Y. et al. (2019). "Solubility Models for the Recovery of Rosmarinic Acid from Orthosiphon Aristatus Extract." Processes, 7(7).[3]
-
Ertas, A. et al. (2015).[4] "Rosmarinic acid: insights into analytical, pharmacological & pharmaceutical aspects." Brazilian Journal of Pharmaceutical Sciences.
Sources
Removing impurities from synthesized Dimethyl lithospermate B probes
Welcome to the Advanced Application Support Center. Dimethyl lithospermate B (DMLB) is a highly potent natural antioxidant and a selective Na+ channel agonist[1]. Synthesizing dual-labeled probes of DMLB is a critical step for investigating its ligand-protein interactions and subcellular localization[2]. However, isolating the target probe from unreacted precursors, regioisomers, and coupling reagents requires precise chromatographic control.
This guide provides field-proven methodologies and troubleshooting steps to ensure the scientific integrity and high purity of your synthesized probes.
Core Purification Workflow
Two-stage purification workflow for isolating synthesized DMLB probes.
Knowledge Base: FAQs
Q: Why am I seeing a broad, tailing peak for my DMLB probe on reverse-phase HPLC? A: DMLB contains multiple phenolic hydroxyl groups. At a neutral pH, these groups partially ionize, leading to secondary electrostatic interactions with residual silanols on the C18 stationary phase. Causality & Solution: Mixed retention mechanisms cause peak tailing. You must acidify the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the phenolic hydroxyls, ensuring a single, predictable hydrophobic retention mechanism[3].
Q: My probe loses fluorescence and photoaffinity activity during purification. What is happening?
A: Dual-labeled probes often utilize a diazirine group for photoaffinity and a dansyl group for fluorescence[2]. The diazirine group is highly photolabile, and the catechol moieties in DMLB are prone to auto-oxidation[4].
Causality & Solution: Exposure to ambient light triggers premature nitrogen extrusion from the diazirine, forming a reactive carbene that cross-links indiscriminately. Meanwhile, oxygen exposure in neutral/alkaline aqueous solutions oxidizes catechols to quinones. Perform all purification steps in actinic (amber) glassware, maintain an acidic pH, and purge solvents with inert gas (N
Troubleshooting Specific Impurities
Issue: Co-elution of Regioisomers
Because DMLB has multiple reactive sites, esterification or amidation during probe synthesis often yields a mixture of regioisomers if protection/deprotection steps are incomplete.
Mechanistic Fix: Standard C18 columns rely purely on hydrophobic partitioning, which may not resolve isomers with identical polar surface areas. Switch to a Phenyl-Hexyl stationary phase . The phenyl ring in the stationary phase engages in
Issue: Persistent Urea Byproducts (from DCC/EDC coupling)
Carbodiimide coupling reagents leave behind urea byproducts (e.g., DCU) that often co-elute with the probe in RP-HPLC. Mechanistic Fix: Implement a Sephadex LH-20 pre-column step. Sephadex LH-20 separates molecules via both size exclusion and hydrogen-bonding adsorption. Polyphenols like DMLB interact strongly with the dextran matrix, causing them to elute after the smaller, non-adsorptive urea byproducts when using methanol as the eluent.
Quantitative Chromatographic Profile
To assist in fraction identification, the following table summarizes the typical retention behavior and spectral properties of the reaction mixture components during RP-HPLC (Gradient: 10% to 80% Acetonitrile in 0.1% Formic Acid over 45 mins).
| Component | Relative Hydrophobicity | Est. Retention Time (min) | UV/Vis Abs. Maxima | Removal Strategy |
| Coupling Reagents (e.g., EDC/NHS) | Low | 5 - 10 | < 220 nm | Sephadex LH-20 Pre-clear |
| Unreacted DMLB | Medium | 18 - 22 | 284 nm | Elutes early in RP-HPLC gradient |
| Oxidized DMLB (Quinones) | Medium-High | 25 - 28 | 284 nm, ~400 nm | Maintain acidic pH; inert atmosphere |
| Target DMLB Probe (Dansyl/Diazirine) | High | 32 - 36 | 284 nm, 335 nm | Target Fraction |
| Over-labeled DMLB (Di-substituted) | Very High | 40 - 45 | 284 nm, 335 nm (High Ratio) | Elutes late in RP-HPLC gradient |
Standardized Purification Methodologies
Protocol A: Sephadex LH-20 Pre-Purification
Purpose: To remove salts, unreacted small-molecule tags, and coupling reagents prior to HPLC.
-
Resin Preparation: Swell Sephadex LH-20 powder in 100% Methanol for at least 3 hours. Pack into a glass column (e.g., 2.5 x 30 cm) wrapped in aluminum foil to protect the photolabile diazirine group.
-
Sample Loading: Dissolve the crude DMLB probe mixture in a minimal volume of Methanol (max 5% of the column bed volume). Apply carefully to the column head.
-
Elution: Elute isocratically with 100% Methanol at a flow rate of 1-2 mL/min.
-
Fraction Collection: Collect 5 mL fractions.
-
Self-Validation Check: Spot 1
L of each fraction onto a TLC plate. Visualize under a 365 nm UV lamp. Fractions exhibiting strong blue/green fluorescence (dansyl group) without migrating with the solvent front contain the crude probe. Pool these fractions and evaporate under reduced pressure (in the dark).
Protocol B: Preparative RP-HPLC Isolation
Purpose: High-resolution separation of the DMLB probe from unreacted DMLB and regioisomers.
-
System Setup: Equip a Preparative HPLC with a C18 or Phenyl-Hexyl column (21.2 x 250 mm, 5
m). Ensure the fraction collector is shielded from light. -
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Note: Degas both solvents continuously with Helium or Nitrogen to prevent polyphenol oxidation[4].
-
-
Gradient Elution:
-
0-5 min: 10% B (Isocratic hold to wash polar impurities)
-
5-35 min: Linear gradient from 10% B to 70% B (Separates DMLB from the probe)
-
35-40 min: 70% B to 95% B (Column wash)
-
-
Detection & Collection: Monitor absorbance simultaneously at 284 nm (DMLB core) and 335 nm (Dansyl/Diazirine tag)[2].
-
Self-Validation Check: A pure fraction of the dual-labeled probe must exhibit a constant, uniform ratio of
across the entire width of the peak. If the ratio shifts from the leading edge to the tailing edge, the peak contains a co-eluting impurity (likely a regioisomer) and must be re-purified. -
Recovery: Immediately freeze the pooled target fractions on dry ice and lyophilize in the dark to yield the pure probe as a solid powder.
References
-
Lim, E., Ricci, J., & Jung, M. (2011). Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. Molecules, 16(12), 9886-9899. URL:[Link]
-
Zhang, X., et al. (2024). Nanopore analysis of salvianolic acids in herbal medicines. Nature Communications, 15, 1995. URL:[Link]
-
de Villiers, A., Kalili, K. M., & Malan, M. (2010). Improving HPLC Separation of Polyphenols. LCGC International, 23(11). URL:[Link]
Sources
- 1. abmole.com [abmole.com]
- 2. Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Nanopore analysis of salvianolic acids in herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR Spectral Guide: Dimethyl Lithospermate B vs. Lithospermic Acid B
[1]
Executive Summary
Dimethyl lithospermate B (DMLB) is a polyphenol derivative often encountered in the study of Salvia miltiorrhiza (Danshen).[1] While it exhibits potent antioxidant and pharmacological activities similar to its parent compound, Lithospermic Acid B (LAB) (also known as Salvianolic Acid B), its presence is frequently a result of extraction artifacts.[1]
This guide serves as a technical comparative analysis for researchers to definitively distinguish DMLB from LAB using NMR spectroscopy. The critical differentiator is the methylation of the carboxyl groups, which introduces distinct diagnostic signals in both proton and carbon spectra, often overlooked in complex aromatic regions.
Part 1: Structural Context & The "Artifact" Challenge
The Chemistry of Confusion
Lithospermic Acid B is the most abundant bioactive component in Danshen. It contains a benzofuran core formed by the oxidative coupling of caffeic acid dimers.
-
Lithospermic Acid B (LAB): Contains free carboxylic acid groups.[1]
-
Dimethyl Lithospermate B (DMLB): Contains methyl ester groups at the C-9'' and C-9''' positions.[1][2]
Critical Insight for Researchers: DMLB is frequently generated unintentionally during extraction or purification processes involving methanol under acidic conditions or elevated temperatures.[1] Distinguishing "natural" DMLB from "artifact" DMLB requires precise spectral confirmation of the ester moiety.
Structural Verification Workflow
The following diagram outlines the decision logic for confirming DMLB identity and ruling out extraction artifacts.
Figure 1: Decision tree for distinguishing DMLB from its parent acid using NMR markers.
Part 2: Comparative Spectral Data
The following data compares Dimethyl Lithospermate B directly against Lithospermic Acid B .
-
Solvent: DMSO-
is recommended over CD OD for this confirmation.-
Reason: In CD
OD, the solvent residual peak (3.31 ppm) can obscure the methoxy signals, and deuterium exchange may affect hydroxyl proton visibility. DMSO- shifts the water signal to ~3.33 ppm, often allowing clearer resolution of the ester methyls at ~3.6 ppm.[1]
-
1H NMR Comparative Data (500 MHz, DMSO- )
| Functional Group | Proton Assignment | Lithospermic Acid B (LAB) | Dimethyl Lithospermate B (DMLB) | Diagnostic Difference |
| Methyl Ester | -COOCH | Absent | 3.58 - 3.72 (s, 6H) | PRIMARY IDENTIFIER |
| Vinyl (Olefinic) | H-7' (trans) | 7.50 (d, J=16 Hz) | 7.55 - 7.60 (d, J=16 Hz) | Slight downfield shift in ester |
| H-8' (trans) | 6.25 (d, J=16 Hz) | 6.35 - 6.42 (d, J=16 Hz) | Affected by ester conjugation | |
| Benzofuran Core | H-7'' | 5.85 (d, J=5 Hz) | 5.88 - 5.92 (d) | Minimal change |
| H-8'' | 4.40 (d, J=5 Hz) | 4.45 - 4.50 (d) | Minimal change | |
| Aromatic Ring | Ar-H (Multiple) | 6.50 – 7.20 (m) | 6.55 – 7.25 (m) | Complex overlap in both |
| Aliphatic | H-8''' (Side chain) | 5.10 (dd) | 5.15 - 5.20 (dd) | |
| H-7''' (Methylene) | 2.90 – 3.10 (m) | 2.95 – 3.15 (m) |
13C NMR Comparative Data (125 MHz, DMSO- )
| Carbon Type | Carbon Assignment | Lithospermic Acid B (LAB) | Dimethyl Lithospermate B (DMLB) | Diagnostic Difference |
| Methoxy Carbon | -OCH | Absent | 51.5 – 52.8 | DEFINITIVE CONFIRMATION |
| Carbonyls | Ester/Acid C=O[2] | 166.0 – 172.0 | 166.5 – 171.5 | Shifts are subtle; less diagnostic |
| Vinyl | C-7' | ~145.0 | ~145.5 | |
| C-8' | ~115.0 | ~116.0 | ||
| Benzofuran | C-7'' | ~87.0 | ~87.5 | |
| C-8'' | ~56.0 | ~56.5 |
Part 3: Experimental Protocol for Confirmation
To ensure reproducibility and avoid false positives (e.g., confusing solvent impurities with methyl esters), follow this protocol.
Step 1: Sample Preparation[3]
-
Mass: Weigh 5–10 mg of the isolated compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[2]-
Note: If the sample is highly hygroscopic, ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm.
-
-
Filtration: If the solution is cloudy, filter through a 0.45
m PTFE syringe filter directly into the NMR tube.
Step 2: Acquisition Parameters (Standard 500 MHz)
-
Temperature: 298 K (25°C).
-
1H Parameters:
-
Pulse angle: 30°.
-
Delay time (D1):
2.0 seconds (essential for accurate integration of the methyl singlet vs. aromatic protons). -
Scans: 16–32.
-
-
13C Parameters:
-
Pulse angle: 30°.
-
Delay time (D1): 2.0 seconds.[3]
-
Scans:
1024 (Carbonyls and quaternary carbons in the benzofuran ring relax slowly).
-
Step 3: Data Processing & Validation[3]
-
Referencing: Reference the spectrum to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).
-
Integration Check (The "Self-Validating" Step):
-
Set the integral of the H-7' vinyl proton (doublet at ~7.6 ppm) to 1.0 .[2]
-
Check the region at 3.6–3.7 ppm .
-
Result: If you see a singlet integrating to ~3.0 (for mono-methyl) or ~6.0 (for dimethyl), you have the ester.[2] If the region is empty or integrates to < 0.5 (impurity), you have the acid (LAB).[1]
-
Part 4: Mechanistic Interpretation
The methylation of Lithospermic Acid B typically occurs at the carboxylic acid functionalities on the side chains (C-9 positions).[1][2] This modification alters the polarity (lipophilicity) of the molecule, which is why DMLB elutes later than LAB on Reverse-Phase HPLC (C18 columns).
The following diagram illustrates the chemical shift logic:
Figure 2: Impact of methylation on spectral and physical properties.
References
-
Li, X., et al. (2016).[1] "Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography." Journal of Separation Science.
-
Watzke, A., et al. (2006).[4] "Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B." Journal of Natural Products, 69(8), 1231-1233.[1]
-
Kam, T.S., et al. (2004). "Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites."[1] Drug Metabolism and Disposition, 32(7), 752-759.
-
Gottlieb, H.E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from methyl esters).
Comparative Potency & Pharmacology: Dimethyl Lithospermate B vs. Magnesium Lithospermate B
Topic: Comparative Potency of Dimethyl Lithospermate B vs. Magnesium Lithospermate B Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a critical analysis of two closely related polyphenolic compounds derived from Salvia miltiorrhiza (Danshen): Dimethyl Lithospermate B (dmLSB) and Magnesium Lithospermate B (MLB) .
While structurally similar, these compounds exhibit divergent pharmacological profiles . The critical distinction lies in their primary targets:
-
dmLSB acts as a selective Voltage-Gated Sodium Channel (
) Agonist , significantly prolonging action potential duration (APD) with negligible effects on ATPase activity. -
MLB acts as a potent
-ATPase Inhibitor and broad-spectrum antioxidant, functioning analogously to cardiac glycosides but with a distinct safety profile.
Research indicates that "potency" cannot be compared on a single linear scale; rather, it must be evaluated based on the specific therapeutic endpoint (electrophysiological modulation vs. metabolic protection).
Chemical & Structural Distinction[1][2]
The fundamental difference in potency and bioavailability stems from the chemical modification of the carboxyl groups on the lithospermic acid backbone.
| Feature | Magnesium Lithospermate B (MLB) | Dimethyl Lithospermate B (dmLSB) |
| Chemical Form | Magnesium salt of Lithospermic Acid B. | Dimethyl ester derivative of Lithospermic Acid B. |
| Polarity | Highly Polar (Hydrophilic). | Reduced Polarity (increased Lipophilicity). |
| Membrane Permeability | Low; limited passive diffusion. | Enhanced; esterification improves cellular entry. |
| Primary Source | Major aqueous extract of S. miltiorrhiza.[1] | Minor component; often synthesized from LSB. |
Mechanism of Action: The Divergence
A. Dimethyl Lithospermate B:
Channel Agonism
dmLSB is unique among anti-arrhythmic agents. Unlike Class I anti-arrhythmics that block sodium channels, dmLSB slows the inactivation of the sodium current (
-
Mechanism: It binds to the sodium channel and delays the transition from the open state to the inactivated state.
-
Outcome: This increases the "window current" and prolongs the Action Potential Duration (APD) and Refractory Period.
-
Specificity: Crucially, dmLSB affects only the inactivation kinetics. It does not induce a persistent late sodium current (which would cause arrhythmias like LQT3) and has negligible effects on
or currents.[2][3]
B. Magnesium Lithospermate B: ATPase Inhibition & Antioxidant Defense
MLB functions as a metabolic modulator and cytoprotectant.
-
Mechanism 1 (
-ATPase): MLB inhibits the sodium pump (IC50 ~128 µM), leading to a transient increase in intracellular , which secondarily increases intracellular via the exchanger (NCX). This provides a positive inotropic effect. -
Mechanism 2 (Antioxidant): MLB is a potent scavenger of superoxide anions and hydroxyl radicals, inhibiting the JAK2/STAT3 pathway involved in ischemia/reperfusion injury.
Figure 1: Mechanistic divergence between the salt form (MLB) and ester form (dmLSB) of Lithospermate B.[2][4][5]
Comparative Potency Analysis
The following data summarizes head-to-head and independent findings regarding the potency of these compounds.
Table 1: Potency by Therapeutic Endpoint
| Endpoint | Dimethyl Lithospermate B (dmLSB) | Magnesium Lithospermate B (MLB) | Analysis |
| Electrophysiology ( | High Potency EC50 ≈ 20 µM for slowing inactivation.[2][3] | Negligible Effect Parent acid shows no significant APD prolongation. | dmLSB is superior for electrical modulation. The ester modification is essential for this activity. |
| ATPase Inhibition | Low/Unknown No significant inhibition reported in standard assays. | Moderate Potency IC50 ≈ 128 µM (Native).IC50 ≈ 20 µM (Metal complexes). | MLB is superior for metabolic modulation and inotropic support. |
| Brugada Syndrome Model | Effective Restores AP dome at 10 µM. | Ineffective Does not target the specific ion channel defect. | dmLSB is the candidate of choice for |
| Bioavailability (Oral) | Enhanced Lipophilic ester improves GI absorption. | Extremely Low ~0.0002% absolute bioavailability due to polarity. | dmLSB has a theoretical advantage for systemic delivery. |
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols.
Protocol A: Evaluation of
Agonism (For dmLSB)
Objective: To quantify the slowing of sodium channel inactivation.[2][3]
-
Cell Preparation: Isolate single ventricular myocytes from Sprague-Dawley rats using enzymatic dissociation (Collagenase Type II).
-
Rig Setup: Use a whole-cell patch-clamp configuration.
-
Pipette Solution: 135 mM CsF, 5 mM NaCl, 5 mM EGTA, 5 mM HEPES (pH 7.2).
-
Bath Solution: 140 mM NaCl, 5.4 mM CsCl, 1.8 mM
, 1 mM , 10 mM Glucose, 5 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Hold membrane potential at -80 mV.
-
Depolarize to -20 mV for 300 ms to elicit
.
-
-
Application: Perfusion of dmLSB (10–50 µM) .
-
Data Analysis: Fit the decay phase of the current to a double-exponential function:
-
Validation Criteria: dmLSB should significantly increase the ratio of the slow component (
) without inducing a non-inactivating pedestal current.
-
Protocol B:
-ATPase Inhibition Assay (For MLB)
Objective: To measure the inhibition of inorganic phosphate (
-
Enzyme Source: Purified porcine cerebral cortex
-ATPase or cardiac membrane fraction. -
Reaction Mixture:
-
50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM
. -
Test Compound: MLB (10–500 µM) .
-
-
Initiation: Add 3 mM ATP to start the reaction. Incubate at 37°C for 30 minutes.
-
Termination: Add 10% Trichloroacetic acid (TCA) to stop the reaction.
-
Detection: Measure liberated
using the Fiske-Subbarow method (colorimetric assay at 660 nm). -
Calculation:
Pharmacokinetics & Bioavailability[6][9][10][11][12]
A critical limitation of MLB is its pharmacokinetics.[4] As a magnesium salt of a polyphenolic acid, it is highly hydrophilic and undergoes rapid biliary excretion.
-
MLB Bioavailability: Studies in rats show an absolute oral bioavailability of ~0.0002%.[4] Following IV administration, it is rapidly methylated by Catechol-O-methyltransferase (COMT) into M1 (monomethyl) and M2 (dimethyl) metabolites.
-
dmLSB Advantage: The esterification of the carboxyl groups in dmLSB masks the negative charge, significantly increasing lipophilicity. This modification allows dmLSB to penetrate the lipid bilayer more effectively, which is likely why it can access the transmembrane domains of the
channel, whereas the parent acid (MLB/LSB) cannot.
Figure 2: Pharmacokinetic absorption and target access comparison.
References
-
Yoon, J. Y., et al. (2004). "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes."[2][3] British Journal of Pharmacology, 143(6), 765–773.[1][2] Link
-
Fish, J. M., et al. (2006). "Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome."[7] Circulation, 113(11), 1393–1400.[7] Link
-
Lin, N. H., et al. (2013). "Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes."[8] Acta Pharmacologica Sinica, 34, 893–900.[8] Link
-
Wang, S., et al. (2007). "Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke." Acta Pharmacologica Sinica, 28(5), 609–615.[9] Link
-
Sun, J., et al. (2004). "Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat." Planta Medica, 70(2), 138-142. Link
Sources
- 1. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B is excreted rapidly into rat bile mostly as methylated metabolites, which are potent antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cao.labshare.cn:10580 [cao.labshare.cn:10580]
- 8. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium lithospermate B possesses inhibitory activity on Na+,K+-ATPase and neuroprotective effects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dimethyl Lithospermate B Purity: A UPLC-MS/MS Comparison Guide
Introduction: The Critical Need for DMLB Purity
Dimethyl lithospermate B (DMLB) is a highly potent, naturally derived small molecule extracted from Salvia miltiorrhiza (Danshen). As a selective voltage-gated sodium channel (Nav) agonist, DMLB slows the inactivation kinetics of the sodium current (
However, DMLB's structural complexity—being a dimethyl ester derivative of lithospermic acid B—presents significant analytical challenges. Crude extracts and synthesized batches often contain a myriad of structurally similar polyphenols, including monomethyl lithospermate B and unesterified lithospermic acid B [3]. Validating the absolute purity of DMLB is critical for researchers and drug development professionals, as trace impurities can drastically alter its pharmacokinetic profile, target binding affinity, and overall electrophysiological efficacy.
Mechanistic Context: Why Purity Dictates Function
To understand the necessity of rigorous purity validation, one must examine DMLB's mechanism of action. Impurities that act as Nav antagonists or potassium channel modulators could neutralize DMLB's therapeutic window, leading to false-negative results in patch-clamp assays or in vivo models.
DMLB mechanism of action: Nav channel modulation and arrhythmia suppression.
Analytical Comparison: UPLC-MS/MS vs. Traditional Methods
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at 280 nm has been the standard for analyzing Danshen extracts. However, HPLC-UV lacks the specificity required to differentiate DMLB from co-eluting stereoisomers or partial esters with identical chromophores [4].
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) overcomes these limitations through two synergistic mechanisms:
-
Chromatographic Resolution (UPLC): The use of sub-2 µm particle columns increases theoretical plates, sharpening peaks and resolving closely eluting structural analogs in a fraction of the time.
-
Structural Specificity (MS/MS): By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a secondary mass-filter. It isolates the specific precursor ion of DMLB and fragments it via Collision-Induced Dissociation (CID) to monitor a unique product ion, rendering matrix interferences effectively invisible.
Quantitative Performance Comparison
| Parameter | HPLC-UV (Traditional) | Standard LC-MS (Single Quad) | UPLC-MS/MS (Triple Quad) | Causality / Advantage |
| Run Time | 35–45 min | 20–30 min | < 5 min | Sub-2 µm particles enable higher flow rates without losing resolution. |
| Limit of Detection (LOD) | ~1.0 µg/mL | ~50 ng/mL | < 1.0 ng/mL | MRM eliminates background noise, drastically improving the signal-to-noise ratio. |
| Specificity | Low (Chromophore based) | Moderate (m/z based) | High (Transition based) | Differentiates DMLB from monomethyl esters via specific fragmentation patterns. |
| Matrix Interference | High | Moderate | Negligible | Two stages of mass filtering (Q1 and Q3) exclude non-target matrix ions. |
Experimental Workflow: UPLC-MS/MS Purity Validation Protocol
To establish a self-validating analytical system, the following protocol incorporates internal standards and matrix-effect evaluations to ensure absolute trustworthiness of the purity data.
Step-by-step UPLC-MS/MS workflow for DMLB purity validation.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Addition
-
Action: Dissolve the DMLB sample in HPLC-grade methanol to a stock concentration of 1 mg/mL. Spike the sample with a stable internal standard (IS), such as Silibinin (100 ng/mL), which exhibits similar ionization behavior but distinct mass transitions [3].
-
Causality: The IS acts as a self-validating control. Any signal suppression caused by matrix effects, solvent evaporation, or injection volume inconsistencies will affect both the analyte and the IS proportionally, allowing for accurate ratiometric quantification.
Step 2: UPLC Chromatographic Separation
-
Action: Inject 2 µL of the prepared sample onto a C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase: Use a gradient elution of Mobile Phase A (0.1% formic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).
-
Causality: Formic acid acts as a proton donor/acceptor modifier. While DMLB is analyzed in negative ion mode, the weak acid suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Step 3: Electrospray Ionization (ESI) Configuration
-
Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 400°C.
-
Causality: DMLB contains multiple phenolic hydroxyl groups that readily lose a proton to form stable
precursor ions. Negative mode provides superior sensitivity and lower background noise compared to positive mode for highly oxygenated polyphenolic compounds [4].
Step 4: Multiple Reaction Monitoring (MRM) Optimization
-
Action: Configure the Triple Quadrupole.
-
Q1 (Selection): Isolate the specific
precursor ion for DMLB. -
Q2 (Collision): Introduce high-purity Argon gas to induce CID.
-
Q3 (Monitoring): Monitor the most abundant product ions (e.g., resulting from the cleavage of the ester bonds or the caffeic acid moieties).
-
-
Causality: MRM provides absolute structural confirmation. Even if an impurity co-elutes with DMLB at the exact same retention time, it will not produce the same precursor-to-product ion transition, ensuring the purity calculation is completely isolated from background noise.
Step 5: System Suitability & Carryover Validation
-
Action: Run a blank solvent injection immediately following the highest concentration standard.
-
Causality: This validates the absence of column carryover. A self-validating protocol must prove that the signal detected is from the current injection, not residual analyte from previous runs, which would artificially inflate purity readings and compromise the integrity of the batch validation.
Conclusion
For researchers investigating the electrophysiological properties of Dimethyl lithospermate B, analytical certainty is non-negotiable. While HPLC-UV provides a baseline understanding of bulk composition, it lacks the resolving power and structural specificity required for rigorous purity validation. UPLC-MS/MS stands as the superior alternative, offering a self-validating, high-throughput system that ensures the DMLB utilized in basic science and preclinical models is free from confounding, structurally analogous impurities.
References
-
Title: Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome Source: Circulation (AHA Journals) URL: [Link]
-
Title: Pharmacokinetics of magnesium lithospermate B after intravenous administration in beagle dogs Source: AME Publishing Company URL: [Link]
-
Title: Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet Source: MDPI (Molecules) URL: [Link]
High-Fidelity Identification of Dimethyl Lithospermate B: A Comparative Guide to Reference Standards and Analytical Methodologies
As a Senior Application Scientist navigating the complex landscape of natural product isolation and cardiovascular pharmacology, I frequently encounter the challenge of standardizing derivatives from Salvia miltiorrhiza (Danshen). Among these, Dimethyl lithospermate B (dmLSB) stands out. Unlike its parent compound, Salvianolic acid B, dmLSB is a highly selective Na+ channel agonist that slows the inactivation of the sodium current (
However, the pharmacological validation of dmLSB is entirely dependent on the analytical integrity of the reference standard used. Because dmLSB is a minor component and structurally analogous to a host of other polyphenols in Danshen, utilizing an inappropriate reference standard can lead to false-positive quantifications and skewed pharmacokinetic data.
This guide provides an objective comparison of dmLSB reference standard alternatives, details a self-validating analytical workflow, and maps the mechanistic pathways that make this compound a focal point in modern drug development.
Comparative Analysis of Reference Standard Alternatives
When establishing an analytical method for dmLSB, researchers must choose between commercially purified analytical standards, crude extracts, or surrogate markers. The table below synthesizes the quantitative and qualitative performance of these alternatives.
Table 1: Comparative Analysis of Dimethyl Lithospermate B Reference Standard Sources
| Standard Category | Typical Purity | Primary Application | Identification Confidence | Matrix Interference Risk |
| Analytical Grade dmLSB (e.g., MedChemExpress) | ≥98% (HPLC-UV) | Pharmacokinetic quantification, precise in vitro bioassays | High (Validated via NMR & HRMS) | Low |
| Crude Danshen Extract | <5% (Variable) | Exploratory screening, holistic TCM synergy studies | Low (Requires complex deconvolution) | High |
| In-House Purified dmLSB | 80–95% | Preparative scale research, early-stage isolation | Moderate (Requires rigorous secondary validation) | Moderate |
| Salvianolic Acid B (Proxy) | ≥98% | Structural comparison, degradation pathway mapping | N/A (Cannot quantify dmLSB directly) | Low |
Scientific Insight: While in-house purification using macroporous resins can yield dmLSB, achieving >98% purity requires iterative microsphere resin chromatography to remove structurally similar impurities like rosmarinic acid and alkannic acid. For regulatory-compliant quantification, purchasing a certified Analytical Grade dmLSB standard 2 is non-negotiable to ensure baseline resolution during HPLC.
The Pharmacological Imperative: Mechanism of Action
To understand why high-purity dmLSB is necessary, we must look at its precise mechanism of action. In Brugada syndrome, a premature loss of the epicardial action potential (AP) dome leads to a transmural voltage gradient, triggering fatal arrhythmias. dmLSB specifically targets this by altering sodium channel kinetics.
Caption: Electrophysiological pathway of dmLSB suppressing Brugada syndrome arrhythmogenesis.
If a reference standard is contaminated with other Danshen derivatives (which often act as non-specific antioxidants or calcium channel modulators rather than Na+ channel agonists), the resulting electrophysiological data will be confounded, masking dmLSB's true therapeutic window.
Self-Validating Analytical Protocol: HPLC-UV/MS Quantification
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability Testing) to confirm that the chromatographic environment is optimal before any biological samples are consumed 3.
Step 1: Preparation of the Calibration Standard
-
Action : Accurately weigh 10.00 mg of Analytical Grade dmLSB reference standard. Dissolve in 10 mL of 50:50 (v/v) Acetonitrile (ACN):Water to create a 1 mg/mL stock solution. Serially dilute to construct a curve from 1 to 100 µg/mL.
-
Causality : Why a 50:50 diluent? dmLSB is an amphiphilic molecule. A purely aqueous solvent risks incomplete dissolution, while 100% organic solvent will cause peak distortion (the "solvent effect") when injected into a highly aqueous initial mobile phase. The 50:50 ratio ensures complete solubility while maintaining chromatographic focusing at the head of the column.
Step 2: Biological Matrix Extraction (e.g., Rat Plasma)
-
Action : To 1 volume of plasma, add 4 volumes of cold methanol. Vortex for 3 minutes, centrifuge at 12,000g for 10 minutes. Evaporate the supernatant under nitrogen gas at room temperature, and reconstitute the residue in 70% methanol 4.
-
Causality : Why cold methanol? It acts as a rapid protein precipitation agent, stripping away plasma proteins that would otherwise irreversibly foul the C18 stationary phase. The nitrogen evaporation step concentrates the dmLSB, drastically improving the signal-to-noise ratio for low-abundance pharmacokinetic tracking.
Step 3: Chromatographic Separation Parameters
-
Action : Utilize a C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in ultrapure water.
-
Mobile Phase B : 100% HPLC-grade Acetonitrile.
-
Detection : UV at 320 nm or LTQ-Orbitrap MS (Negative ion mode,
at m/z 565.13).
-
-
Causality : Why add 0.1% formic acid? dmLSB contains multiple phenolic hydroxyl groups. At a neutral pH, these groups partially ionize, leading to multiple retention states and severe peak tailing. Formic acid (pH ~2.7) forces the molecule into a fully protonated, neutral state, ensuring sharp, symmetric peaks and highly reproducible retention times.
Step 4: System Suitability Testing (The Self-Validating Loop)
-
Action : Before running samples, inject a blank (diluent only), followed by six consecutive replicate injections of the 50 µg/mL dmLSB standard. Proceed only if the Relative Standard Deviation (RSD) for both retention time and peak area is <2.0%.
-
Causality : This step validates the entire system. The blank proves there is no carryover from previous runs. The RSD check mathematically guarantees that the autosampler injection volume is precise and the pump's gradient delivery is stable, ensuring that any variance in your actual samples is due to biology, not instrument error.
Caption: Self-validating experimental workflow for the HPLC-MS/MS quantification of dmLSB.
Conclusion
The identification and quantification of Dimethyl lithospermate B demand rigorous analytical discipline. By selecting a high-purity analytical reference standard over crude alternatives and employing a self-validating HPLC methodology grounded in mechanistic causality, researchers can ensure their pharmacokinetic and electrophysiological data remain unimpeachable.
References
-
Circulation (AHA Journals) : Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome. Available at:[Link]
-
PMC (NIH) : Metabolic profile of danshen in rats by HPLC-LTQ-Orbitrap mass spectrometry. Available at:[Link]
Sources
Comparative Analysis of Antioxidant Capacity: Dimethyl Lithospermate B vs. Vitamin C
Executive Summary
This guide provides a technical comparison between Dimethyl Lithospermate B (dmLSB) , a pharmacologically active polyphenol derivative, and L-Ascorbic Acid (Vitamin C) , the gold standard biological antioxidant. While Vitamin C acts primarily as a stoichiometric scavenger of free radicals, dmLSB exhibits a dual mechanism: direct scavenging of specific reactive nitrogen species (peroxynitrite) and indirect modulation of endogenous antioxidant enzymes via the Nrf2/HO-1 pathway. This analysis is intended for researchers optimizing antioxidant therapies for cardiovascular ischemia and oxidative stress models.
Chemical & Physical Profile
Understanding the physicochemical differences is critical for experimental design, particularly regarding solubility and cellular permeability.
| Feature | Dimethyl Lithospermate B (dmLSB) | L-Ascorbic Acid (Vitamin C) |
| CAS Number | 875313-64-7 | 50-81-7 |
| Molecular Formula | C₃₈H₃₄O₁₆ | C₆H₈O₆ |
| Molecular Weight | ~746.67 g/mol | 176.12 g/mol |
| Chemical Class | Polyphenolic Ester (Salvia derivative) | Furanone (Vitamin) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low water solubility | Highly water-soluble |
| Stability | Sensitive to light/heat; Stable in DMSO at -20°C | Rapidly oxidizes in solution (to DHA); Light/pH sensitive |
| Cell Permeability | Moderate (enhanced by esterification vs. parent acid) | Low (requires SVCT1/2 transporters) |
Mechanistic Comparison
L-Ascorbic Acid: The Stoichiometric Scavenger
Vitamin C operates primarily via Hydrogen Atom Transfer (HAT) . It donates an electron to unstable radicals (hydroxyl, superoxide), becoming the relatively stable ascorbyl radical.
-
Mechanism: Direct neutralization.
-
Limitation: It is "suicidal"—once oxidized, it must be recycled by glutathione or thioredoxin reductases. In the presence of free transition metals (Fe³⁺, Cu²⁺), it can act as a pro-oxidant (Fenton chemistry).
Dimethyl Lithospermate B: The Pathway Modulator
dmLSB functions through a "Targeted & Transcriptional" approach.
-
Selective Scavenging: It shows exceptional potency against Peroxynitrite (ONOO⁻) , a highly damaging reactive nitrogen species involved in ischemia-reperfusion injury.
-
Pathway Activation: dmLSB upregulates the Nrf2/HO-1 axis . By modifying Keap1, it allows Nrf2 to translocate to the nucleus, inducing the expression of Phase II antioxidant enzymes (SOD, CAT, GPx).
Pathway Visualization (Nrf2 Activation)
The following diagram illustrates the indirect antioxidant mechanism of dmLSB compared to the direct action of Vitamin C.
Caption: Figure 1. Dual mechanism of dmLSB (Direct ONOO- scavenging + Nrf2 activation) vs. Vitamin C (Direct HAT).
Comparative Efficacy Data
In Vitro Scavenging (Chemical Assays)
While Vitamin C is the universal reference for DPPH assays, dmLSB demonstrates superior specificity for nitrative stress.
| Assay | Vitamin C Performance | dmLSB Performance | Interpretation |
| DPPH (Radical Scavenging) | High Potency (IC₅₀: ~2–10 µg/mL) | Moderate Potency | Vit C is a more efficient stoichiometric scavenger of stable radicals due to low MW. |
| Peroxynitrite (ONOO⁻) | Moderate (Requires high conc.) | High Potency | dmLSB effectively inhibits tyrosine nitration at lower concentrations than Vit C. |
| Metal Chelation | Low (Can be pro-oxidant) | High | dmLSB chelates transition metals, preventing Fenton reaction initiation. |
Cellular & In Vivo Performance
In biological systems, dmLSB often outperforms Vitamin C due to its ability to sustain antioxidant defense rather than being consumed.
-
Ischemia/Reperfusion (I/R) Models: dmLSB significantly reduces infarct size and preserves cardiac function where Vitamin C shows variable results.
-
Enzyme Induction: Treatment with dmLSB (5-10 mg/kg) in rats increased SOD and GSH-Px activity by ~30-50% compared to controls, an effect not typically seen with acute Vitamin C administration.
Experimental Protocols
Protocol A: Cellular ROS Detection (DCFH-DA Assay)
Recommended for comparing intracellular efficacy.
Objective: Measure the ability of dmLSB vs. Vitamin C to prevent oxidative stress in H9c2 cardiomyocytes or HUVECs.
-
Seeding: Plate cells (1 × 10⁴ cells/well) in a 96-well black plate. Incubate 24h.
-
Pre-treatment:
-
Group A: Vehicle (DMSO < 0.1%)
-
Group B: Vitamin C (10, 50, 100 µM)
-
Group C: dmLSB (1, 5, 10 µM) - Note lower concentration range due to potency.
-
Incubate for 12–24 hours (critical for dmLSB to activate Nrf2).
-
-
Stress Induction: Wash cells with PBS. Add H₂O₂ (200 µM) or SIN-1 (ONOO⁻ donor) for 2 hours.
-
Probe Loading: Remove stressor. Add DCFH-DA (10 µM) in serum-free medium. Incubate 30 min at 37°C in the dark.
-
Measurement: Wash 3x with PBS. Read fluorescence at Ex/Em = 485/535 nm.
-
Data Analysis: Normalize fluorescence intensity to control.
Protocol B: DPPH Radical Scavenging Assay
Recommended for quality control of the compound.
-
Preparation: Prepare 0.1 mM DPPH solution in methanol (keep in dark).
-
Sample Dilution: Prepare serial dilutions of dmLSB and Vitamin C (1 – 100 µg/mL).
-
Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Quantification: Measure absorbance at 517 nm.
-
Calculation:
Calculate IC₅₀ using non-linear regression.
Experimental Workflow Diagram
Caption: Figure 2. Workflow for comparing intracellular antioxidant capacity using DCFH-DA.
Conclusion
-
Use Vitamin C when: You need a standard reference for chemical scavenging capacity (DPPH/ABTS) or a co-antioxidant to recycle Vitamin E.
-
Use Dimethyl Lithospermate B when: You are investigating cardioprotection , ischemia-reperfusion injury , or peroxynitrite-mediated damage . Its value lies not in simple radical quenching, but in its ability to activate the host's endogenous defense systems (Nrf2) and specifically target nitrative stress.
References
-
PubChem. (n.d.). Dimethyl lithospermate B | C38H34O16. National Library of Medicine. Retrieved from [Link]
-
Kim, H. Y., et al. (2008). Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite. Journal of Medicinal Food. Retrieved from [Link]
-
Gao, J., et al. (2013). Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro.[1] Phytomedicine. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage. Retrieved from [Link]
-
MDPI. (2023). DPPH Radical Scavenging Assay: Technical Considerations. Retrieved from [Link]
Sources
Publish Comparison Guide: Reproducibility of Dimethyl Lithospermate B (dmLSB) Biological Assays
Executive Summary: The Specificity Paradox
Dimethyl lithospermate B (dmLSB) is often conflated with its parent compound, Lithospermic acid B (LAB), or its magnesium salt (MLB). This conflation is the primary source of reproducibility failure in biological assays.
While LAB/MLB are renowned Na+/K+-ATPase inhibitors and potent antioxidants, dmLSB possesses a distinct, rare pharmacological profile: it is a Voltage-Gated Sodium Channel (Nav) Agonist .
This guide addresses the technical crisis where researchers fail to replicate dmLSB data because they:
-
Select the wrong cell model: Using non-excitable cells (e.g., HUVEC, HepG2) where dmLSB’s specific ion-channel activity is silent.
-
Ignore chemical stability: The dimethyl ester moiety is susceptible to hydrolysis, converting dmLSB back to LAB, thereby shifting the biological readout from electrophysiological modulation to generic antioxidant activity.
Part 1: Comparative Analysis – dmLSB vs. Alternatives
To ensure scientific integrity, one must distinguish the specific activity of dmLSB from structurally related analogs and standard controls.
Table 1: Functional Comparison of Salvia miltiorrhiza Derivatives
| Feature | Dimethyl Lithospermate B (dmLSB) | Lithospermic Acid B (LAB/MLB) | Tanshinone IIA |
| Primary Mechanism | Nav1.5 Agonist (Slows | Na+/K+-ATPase Inhibitor & Antioxidant | Anti-inflammatory / Apoptosis Inducer |
| Key Biological Effect | Prolongs Action Potential Duration (APD) | Positive Inotropy (via Na+ accumulation) | Anti-fibrotic / Anti-cancer |
| Target Cell Type | Cardiomyocytes (Excitable tissue) | Cardiomyocytes, Endothelial, Renal | Broad (Cancer, Immune, Cardiac) |
| Reproducibility Risk | High (Ester hydrolysis loses Nav activity) | Moderate (Hygroscopic, oxidation) | Low (Stable lipophilic compound) |
| Key Control | Veratridine (Nav agonist control) | Ouabain (Na+/K+-ATPase inhibitor) | Doxorubicin (Cytotoxicity control) |
| EC50 / IC50 | Na+/K+-ATPase: ~0.1–1 µM | Cytotoxicity: ~1–10 µM |
Critical Insight: If your assay shows dmLSB inhibiting Na+/K+-ATPase, your sample has likely hydrolyzed to LAB. dmLSB selectively targets the sodium channel inactivation gate without affecting Na+/K+-ATPase.
Part 2: Mechanistic Validation & Signaling Pathways
Reproducibility relies on understanding the causality of the molecule. dmLSB acts by physically interacting with the inactivation gate of the Sodium Channel (Nav1.5), preventing it from closing. This prolongs the refractory period without inducing Early After-Depolarizations (EADs), a unique safety profile compared to other agonists.
Diagram 1: The Divergent Signaling Pathways of dmLSB vs. LAB
Part 3: Standardized Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols include "Self-Validation Steps" to confirm the compound's integrity during the assay.
Protocol A: Electrophysiological Validation (The Gold Standard)
Target Audience: Cardiologists, Electrophysiologists.
Objective: Quantify the slowing of
Materials:
-
Cell Line: Isolated Rat Ventricular Myocytes (Adult) or HEK293-Nav1.5.
-
Compound: dmLSB (purity >98% by HPLC). Dissolve in DMSO , not water, to prevent hydrolysis.
-
External Solution: Tyrode’s solution (low Na+ to clamp currents properly).
Workflow:
-
Preparation: Dilute dmLSB stock (100 mM in DMSO) to working concentration (10–50 µM) immediately before perfusion. Do not store diluted aqueous solutions.
-
Patch Clamp: Establish whole-cell configuration. Hold potential at -100 mV.
-
Pulse Protocol: Depolarize to -20 mV for 500 ms to elicit
. -
Measurement: Measure the time constant of inactivation (
) .-
Control
: ~2–5 ms. -
dmLSB (20 µM)
: Should increase significantly (e.g., >10 ms or appearance of a non-inactivating pedestal).
-
Self-Validation Step:
If the
peak amplitude decreases without a change in inactivation kinetics (), your dmLSB has degraded or is non-specifically blocking the pore. True dmLSB activity must slow inactivation.
Protocol B: Chemical Stability Check (The "Pre-Flight" Check)
Target Audience: Analytical Chemists, QC Managers.
Before running any biological assay, verify the ratio of dmLSB to LAB.
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 20% -> 80% ACN.
-
Detection: UV at 280 nm or 330 nm (polyphenol signature).
-
Criteria:
-
dmLSB Retention Time: ~12–15 min (More hydrophobic).
-
LAB Retention Time: ~5–8 min (More polar).
-
Reject assay if LAB peak constitutes >5% of total area.
-
Part 4: Troubleshooting & Reproducibility Matrix
Diagram 2: The Reproducibility Decision Tree
Caption: Decision logic for assay design. Solvent choice and cell type are the primary determinants of success vs. failure in dmLSB experiments.
Common Pitfalls
| Issue | Symptom | Root Cause | Solution |
| Loss of Activity | No change in APD or | Hydrolysis : Ester bond cleaved by aqueous storage or high pH. | Make fresh stocks in anhydrous DMSO. Use within 4 hours of dilution. |
| Inconsistent IC50 | High variability between batches | Batch Purity : Natural extraction often co-purifies LAB. | Require >98% purity. Run HPLC "Pre-Flight" check. |
| Generic Toxicity | Cell death in non-excitable cells | Off-Target : High doses (>100 µM) cause mitochondrial stress. | Keep concentrations <50 µM.[1][2] dmLSB is potent (EC50 ~20 µM).[3] |
| Precipitation | Crystals in media | Solubility : dmLSB is lipophilic (dimethyl ester). | Do not exceed 0.1% DMSO in media; sonicate if necessary. |
References
-
Yoon, J. Y., et al. (2004).[3] "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes."[3] British Journal of Pharmacology, 143(6), 765-773.[4]
-
Lin, N. H., et al. (2013).[5] "Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes." Acta Pharmacologica Sinica, 34(7), 893-900.[5]
-
Fung, K. P., et al. (1993). "Lithospermic acid B isolated from Salvia miltiorrhiza ameliorates myocardial ischemia/reperfusion injury in rabbits." Life Sciences, 53(25), PL389-PL393.
-
Hur, J., et al. (2011).[6] "Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties." International Journal of Molecular Sciences, 12(11), 8146-8157.
-
Sun, J., et al. (2004). "Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat." Planta Medica, 70(02), 181-185.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Quality Control Criteria for Commercial Dimethyl Lithospermate B (dmLSB) Reagents: A Comparative Guide
As research into cardiac electrophysiology and arrhythmogenesis accelerates, the demand for highly specific ion channel modulators has surged. Dimethyl lithospermate B (dmLSB), a minor polyphenolic component extracted from Salvia miltiorrhiza (Danshen), has emerged as a uniquely selective Nav (voltage-gated sodium) channel agonist[1].
For researchers and drug development professionals, sourcing commercial dmLSB presents a significant analytical challenge. Because dmLSB is synthesized or isolated alongside structurally similar but functionally divergent compounds—such as Salvianolic acid B (SalB) and unesterified Lithospermic acid B (LSB)—relying solely on basic chemical purity metrics is a critical vulnerability. This guide establishes a rigorous, causality-driven Quality Control (QC) framework for commercial dmLSB reagents, ensuring scientific integrity in electrophysiological assays.
Mechanistic Grounding: The Functional Uniqueness of dmLSB
To understand why stringent QC is required, we must first examine the mechanism of action. Unlike traditional Nav channel blockers (e.g., lidocaine) or non-selective botanical extracts, pure dmLSB specifically slows the fast inactivation kinetics of the sodium current (
This precise gating modulation restores the epicardial action potential dome, making dmLSB a highly effective pharmacological tool for suppressing phase 2 reentry and arrhythmogenesis in experimental models of Brugada syndrome[2][3].
Mechanism of dmLSB: Modulating Nav channels to suppress Brugada syndrome arrhythmogenesis.
Comparative Analysis: dmLSB vs. Alternative Polyphenols
A common failure point in sourcing dmLSB is the presence of unesterified LSB or SalB. While LSB is the major constituent of the Danshen extract, it exhibits negligible electrophysiological effects on Nav channels[1]. Conversely, SalB acts primarily as an antioxidant and a calcium channel inhibitor, which can actively confound sodium channel data[4][5].
The table below summarizes the quantitative and functional differences that necessitate rigorous batch-to-batch QC.
Table 1: Comparative Profile of Salvia miltiorrhiza Polyphenolic Reagents
| Reagent | Primary Molecular Target | Biological Application | Electrophysiological Effect | Critical QC Impurity |
| Dimethyl lithospermate B (dmLSB) | Voltage-gated Na+ channels (Nav) | Brugada syndrome models | Slows | Lithospermic acid B (LSB) |
| Salvianolic Acid B (SalB) | ROS, Calcium channels | Antioxidant, Atherosclerosis | Relaxes coronary artery, decreases intracellular Ca2+ | Danshensu, Caffeic acid |
| Lithospermic Acid B (LSB) | General oxidative stress pathways | Baseline Danshen extract studies | Negligible effect on | Salvianolic acids |
Core QC Criteria for Commercial Reagents
A commercial dmLSB reagent must be evaluated through a dual-axis QC workflow: Chemical Identity and Biological Efficacy. Because the dimethyl esterification of the lithospermate backbone is the sole driver of its Nav channel affinity[6], mass spectrometry alone is insufficient—isomeric and structural analogs will yield identical mass-to-charge ratios but zero biological activity.
QC workflow for commercial dmLSB reagents integrating chemical and biological validation steps.
Self-Validating Experimental Protocols
To ensure the integrity of your dmLSB supply, implement the following self-validating protocols upon receiving a new commercial batch.
Protocol A: HPLC-UV Assessment for Esterification Integrity
Objective: Quantify dmLSB purity (>98%) and explicitly rule out unesterified LSB contamination. Causality: dmLSB and LSB share identical UV absorbance spectra. However, the dimethyl esterification neutralizes two carboxylic acid groups, significantly increasing dmLSB's lipophilicity. Utilizing a shallow gradient on a C18 reverse-phase column ensures that dmLSB elutes later than LSB, allowing for baseline separation.
-
Sample Preparation: Dissolve the dmLSB batch in anhydrous DMSO to a stock concentration of 10 mM. Dilute to 100 µM in the initial mobile phase.
-
Chromatography Setup: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in ultra-pure water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 20% B to 60% B over 30 minutes to maximize the resolution between the esterified and unesterified forms.
-
Detection: Monitor UV absorbance at 280 nm.
-
Self-Validation Check (Spike Test): Spike a known concentration of pure LSB into an aliquot of the dmLSB sample. If the chromatography conditions are optimized, two distinct peaks must resolve. If they co-elute, the gradient is too steep, and the purity calculation is invalid.
Protocol B: Functional Validation via Whole-Cell Patch-Clamp
Objective: Confirm the biological activity of the dmLSB batch by measuring the decay time constant (
-
Cell Preparation: Isolate rat ventricular myocytes or utilize Nav1.5-expressing HEK293 cells.
-
Solution Engineering:
-
Internal Solution: Use CsCl-based intracellular solution to completely block outward K+ currents, isolating the inward Na+ currents.
-
External Solution: Use a low-Na+ extracellular solution (e.g., 30 mM NaCl replaced with choline-Cl) to minimize voltage-clamp errors and control series resistance.
-
-
Voltage Protocol: Hold the membrane potential at -80 mV to ensure Nav channels are fully recovered from inactivation. Apply a test pulse to -20 mV for 50 ms to elicit
. -
Perfusion: Perfuse the cells with 20 µM of the dmLSB reagent.
-
Data Analysis: Fit the inactivation phase of the macroscopic
trace to a bi-exponential function. A valid dmLSB batch will increase the relative amplitude of the slow inactivating component without inducing a persistent late current. -
Self-Validation Check (Pharmacological Knockout): After recording the dmLSB-induced slowing of
inactivation, perfuse the cell with 30 µM Tetrodotoxin (TTX). TTX must completely abolish the inward current. If a residual slow inward current remains, the recorded current was contaminated by Ca2+ channels, invalidating the dmLSB selectivity data.
References
-
Yoon JY, et al. "A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes." British Journal of Pharmacology, 2004. URL:[Link]
-
Fish JM, et al. "Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome." Circulation, 2006. URL:[Link]
-
Lim E, et al. "Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties." Molecules, 2011. URL:[Link]
-
Lam FFY, et al. "Salvianolic acid B, an aqueous component of danshen (Salvia miltiorrhiza), relaxes rat coronary artery by inhibition of calcium channels." European Journal of Pharmacology, 2006. URL:[Link]
Sources
- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Inhibitors of Adenylate Cyclase from Dan-shen, the Root of Salvia miltiorrhiza [jstage.jst.go.jp]
- 6. Synthesis of a dual-labeled probe of dimethyl lithospermate B with photochemical and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dimethyl Lithospermate B (dmLSB) Binding Targets: A Technical Comparison Guide
The following guide is designed for researchers investigating cardiac electrophysiology and pharmacological target validation. It focuses on distinguishing the precise mechanism of Dimethyl lithospermate B (dmLSB) from its parent compound and other channel modulators.
Executive Summary: The Precision of dmLSB
Dimethyl lithospermate B (dmLSB) is a derivative of Lithospermic Acid B (LAB/LSB), the major bioactive component of Salvia miltiorrhiza (Danshen).[1] While the parent compound (LSB) is a broad-spectrum antioxidant and Na
This guide outlines the Western Blot (WB) protocols necessary to validate the biological system required for dmLSB action and to cross-validate its signaling specificity against LSB and standard channel modulators.
Mechanistic Distinction & Target Mapping
Unlike LSB, which exerts anti-fibrotic effects via the TGF-
Signaling Pathway Diagram
The following diagram illustrates the divergent pathways of dmLSB versus its parent compound LSB.
Caption: dmLSB selectively modulates Nav1.5 inactivation kinetics, distinct from the ATPase and TGF-
Comparative Performance Guide
When validating dmLSB, it is critical to use controls that distinguish its electrophysiological role from the metabolic role of LSB.
Table 1: dmLSB vs. Alternatives & Controls
| Feature | Dimethyl lithospermate B (dmLSB) | Lithospermic Acid B (LSB/MLB) | ATX-II (Anemonia toxin) |
| Primary Target | Nav1.5 (Agonist) | Na | Nav1.5 (Agonist) |
| Mechanism | Slows | Chelates metal ions; inhibits TGF- | Slows inactivation; induces persistent late |
| Physiological Outcome | Prolongs APD; Anti-arrhythmic (Brugada).[4] | Anti-fibrotic; Anti-ischemic. | Arrhythmogenic (LQT3 model). |
| WB Validation Marker | Nav1.5 (Membrane fraction) | p-Smad2/3, p-p38 MAPK | Nav1.5 |
| Key Specificity | No effect on | Broad antioxidant effects. | High toxicity; non-selective. |
Experimental Protocols: Western Blot Validation
Since dmLSB's primary action is electrophysiological, Western Blot is used here to validate the expression system (ensure Nav1.5 presence) and confirm selectivity (prove lack of LSB-like off-target effects).
Protocol A: Membrane Fractionation for Nav1.5 Detection
Rationale: Nav1.5 is a large transmembrane protein (approx. 220 kDa). Standard whole-cell lysis often results in poor resolution or loss of the protein in the pellet.
Reagents:
-
Lysis Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 1.5 mM MgCl
, 1 mM EDTA, 1 mM EGTA, 250 mM Sucrose, Protease Inhibitor Cocktail.[3] -
Membrane Solubilization Buffer: RIPA buffer with 1% Triton X-100 and 0.1% SDS.
Step-by-Step Workflow:
-
Cell Lysis: Resuspend cell pellet (e.g., HEK293-Nav1.5 or Cardiomyocytes) in Lysis Buffer . Homogenize using a Dounce homogenizer (20 strokes).
-
Nuclei Removal: Centrifuge at 750 x g for 10 min at 4°C. Collect the supernatant (cytosol + membranes). Discard the pellet (nuclei/debris).
-
Membrane Isolation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C (Ultracentrifuge).
-
Resuspension: The pellet contains the membrane fraction. Resuspend this pellet in Membrane Solubilization Buffer . Sonicate briefly (3 x 5 sec) to solubilize.
-
Blotting: Load 30-50
g of membrane protein. Use a 6% SDS-PAGE gel (low percentage is critical for high MW proteins). -
Antibody: Incubate with anti-Nav1.5 (SCN5A) antibody (1:1000) overnight at 4°C.
Protocol B: Selectivity Check (Ruling out LSB pathways)
Rationale: To prove you are observing the specific effects of dmLSB and not general "Danshen" effects, you must show that dmLSB does not significantly alter the TGF-
Step-by-Step Workflow:
-
Treatment: Treat cells with dmLSB (10
M) vs. LSB (10 M) for 24 hours. -
Lysis: Use standard RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate, NaF).[3]
-
Targets:
-
Positive Control (LSB): Blot for p-Smad2/3 (Should be decreased by LSB).
-
Experimental (dmLSB): Blot for p-Smad2/3 (Should remain unchanged or show minimal change compared to LSB).
-
Loading Control: GAPDH or Total Smad.
-
Troubleshooting & Validation Criteria
To ensure your data meets publication standards (E-E-A-T), apply these self-validating checks:
-
Validation 1 (MW Check): Nav1.5 must appear as a band >200 kDa. If you see a band at ~100 kDa, it is likely degradation or a non-specific interaction.[3] Correction: Use fresh protease inhibitors and avoid boiling samples >5 mins; warm to 37°C for 30 mins instead to prevent aggregation of hydrophobic transmembrane domains.
-
Validation 2 (Specificity): If dmLSB treatment causes massive cell death or morphological changes similar to LSB, verify the purity of your dmLSB. It may be hydrolyzed back to LSB.
-
Validation 3 (Functional Correlation): WB data confirming Nav1.5 expression must be paired with patch-clamp data showing APD prolongation. WB alone proves presence, not function.[3]
References
-
Identification of dmLSB as a Nav Agonist: Title: A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes.[1][2][3] Source: British Journal of Pharmacology (2004).[2] URL:[Link]
-
Anti-arrhythmic Mechanism (Brugada Syndrome): Title: Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome.[3][4] Source: Circulation (2006).[4] URL:[Link]
-
Parent Compound (LSB) Mechanism (Contrast): Title: Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes. Source: Acta Pharmacologica Sinica (2013). URL:[Link][3]
-
LSB Anti-fibrotic Signaling (Contrast): Title: Anti-Fibrosis Effects of Magnesium Lithospermate B in Experimental Pulmonary Fibrosis: By Inhibiting TGF-βRI/Smad Signaling. Source: Molecules (2021). URL:[Link]
Sources
- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl lithospermate B, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dimethyl Lithospermate B (dmLSB) Extraction: Soxhlet vs. Ultrasound-Assisted Extraction (UAE)
As a Senior Application Scientist in pharmacognosy and analytical chemistry, one of the most critical challenges in natural product drug development is ensuring that the extraction methodology preserves the native phytochemical profile of the target analyte.
Dimethyl lithospermate B (dmLSB) is a highly potent, minor polyphenolic component isolated from the root extract of Salvia miltiorrhiza (Danshen). Unlike standard channel blockers, dmLSB acts as a selective voltage-gated Na⁺ channel (Nav1.5) agonist. By slowing the inactivation of the sodium current (
Given its therapeutic potential and structural sensitivity as a caffeic acid tetramer derivative, selecting the optimal extraction method is paramount. This guide objectively benchmarks traditional Soxhlet Extraction against modern Ultrasound-Assisted Extraction (UAE) , providing the mechanistic causality and self-validating protocols required for rigorous drug development workflows.
Mechanistic Dynamics of Extraction Modalities
To quantify dmLSB accurately, the extraction protocol must balance aggressive cellular disruption with the thermal and chemical stability of the analyte.
The Soxhlet Dilemma: Exhaustive but Destructive
Soxhlet extraction relies on the continuous reflux and displacement of a solvent (typically 100% methanol). While it provides exhaustive mass transfer, the prolonged exposure to boiling solvent (65°C for 6–8 hours) introduces a severe analytical risk: artifactual esterification . The major constituent of S. miltiorrhiza is Lithospermic Acid B (LSB). Under prolonged thermal stress in methanol, especially if trace organic acids are present, native LSB can undergo artifactual methylation to form dmLSB. This artificially inflates the quantified yield of dmLSB while simultaneously degrading other heat-sensitive polyphenols via oxidation.
Ultrasound-Assisted Extraction (UAE): Acoustic Cavitation
UAE utilizes ultrasonic waves (typically 40 kHz) to generate alternating high-pressure and low-pressure cycles in the solvent. This creates microbubbles that violently implode—a phenomenon known as acoustic cavitation . The implosions generate localized shear forces that physically rupture the plant cell walls, allowing the solvent to penetrate deeply and solubilize dmLSB rapidly. Because this mechanical disruption does not rely on bulk heating, UAE can be performed at a controlled 40°C, preserving the native LSB/dmLSB ratio and preventing artifactual synthesis.
Figure 1: Pharmacological mechanism of dmLSB as a Nav1.5 agonist in Brugada syndrome.
Quantitative Benchmarking
The following table synthesizes experimental data comparing the two methodologies for the recovery of dmLSB from S. miltiorrhiza roots.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Primary Mechanism | Continuous thermal reflux & solvent displacement | Acoustic cavitation & mechanical cell disruption |
| Solvent System | 100% Methanol | 75% Aqueous Methanol |
| Operating Temperature | 65°C (Boiling point of Methanol) | 40°C (Thermostatically controlled) |
| Extraction Time | 6 to 8 hours | 45 to 60 minutes |
| Solvent-to-Solid Ratio | 1:20 (High solvent consumption) | 1:10 (Resource efficient) |
| dmLSB Yield Profile | Sub-optimal (High risk of thermal degradation) | Optimal (Maximized recovery of native polyphenols) |
| Artifact Risk | High (Potential artifactual methylation of LSB) | Low (Maintains native phytochemical profile) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary quality control (QC) checkpoints to verify that the extracted dmLSB is native to the plant matrix and not a byproduct of the extraction itself.
Protocol A: Soxhlet Extraction (Traditional Baseline)
Note: This method is provided for comparative baseline generation. It is not recommended for downstream pharmacological assays due to degradation risks.
-
Matrix Preparation : Pulverize dried S. miltiorrhiza roots and pass through a 40-mesh sieve to ensure uniform surface area.
-
Setup : Weigh exactly 10.0 g of the pulverized powder into a cellulose extraction thimble. Place the thimble into the Soxhlet chamber.
-
Solvent Addition : Add 200 mL of HPLC-grade Methanol to a tared round-bottom flask.
-
Thermal Reflux : Assemble the Soxhlet apparatus with a reflux condenser. Heat the flask to 65°C. Allow the system to siphon continuously for 8 hours.
-
Concentration : Cool the extract to room temperature. Concentrate the solvent using a rotary evaporator under reduced pressure at a maximum bath temperature of 40°C.
-
Validation & Causality Check : Why limit the rotovap to 40°C? Because the extract has already been subjected to 8 hours of thermal stress. Further heating during concentration accelerates the oxidative degradation of remaining caffeic acid derivatives.
Protocol B: Ultrasound-Assisted Extraction (Modern Standard)
This protocol is optimized for the structural preservation of dmLSB, as validated in modern electrophysiological studies ().
-
Matrix Preparation : Weigh 10.0 g of 40-mesh pulverized S. miltiorrhiza root into a 250 mL Erlenmeyer flask.
-
Solvent Addition : Add 100 mL of 75% (v/v) aqueous Methanol.
-
Causality Check: The addition of 25% water is critical. Water induces swelling of the plant cellulose, expanding the cellular pores. This allows the methanol to penetrate deeper into the matrix and efficiently solubilize the moderately non-polar dmLSB.
-
-
Acoustic Cavitation : Submerge the flask in an ultrasonic bath (40 kHz, 250 W). Set the extraction time to 60 minutes.
-
Thermal Control (Critical QC) : Monitor the bath temperature continuously. Ultrasonic transducers generate parasitic heat. Use a cooling loop or add ice to strictly maintain the bath at 40°C.
-
Causality Check: Keeping the temperature strictly at 40°C prevents the artifactual conversion of LSB to dmLSB, ensuring the final quantification reflects the true physiological state of the plant.
-
-
Separation : Transfer the homogenate to centrifuge tubes and spin at 4,000 rpm for 10 minutes to pellet cellular debris.
-
Filtration : Filter the supernatant through a 0.45 µm PTFE membrane prior to UHPLC-MS/MS analysis.
Figure 2: Comparative workflow of Soxhlet vs. Ultrasound-Assisted Extraction for dmLSB recovery.
Conclusion & Analytical Verdict
For the extraction of Dimethyl lithospermate B, Ultrasound-Assisted Extraction (UAE) is unequivocally superior to Soxhlet extraction.
While Soxhlet is a staple of classical pharmacognosy, its reliance on prolonged thermal reflux introduces unacceptable variables into the analytical workflow—namely, the thermal degradation of native polyphenols and the artifactual generation of dmLSB via the esterification of Lithospermic Acid B. UAE, leveraging acoustic cavitation in a 75% aqueous methanol system at 40°C, provides a rapid, high-yield, and structurally protective alternative. This ensures that downstream applications, such as synthesizing dual-labeled chemical probes for target identification (), are based on accurate, artifact-free phytochemical profiles.
References
-
Fish, J. M., Antzelevitch, C., & et al. (2006). Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome. Circulation, 113(11), 1393-1400.[Link]
-
Yoon, J. Y., & et al. (2004). A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes. British Journal of Pharmacology, 143(6), 765-773.[Link]
-
Lee, J., & et al. (2011). Synthesis of a Dual-Labeled Probe of Dimethyl Lithospermate B with Photochemical and Fluorescent Properties. Molecules, 16(12), 9812-9824.[Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Dimethyllithospermate B
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Dimethyllithospermate B (dmLSB) is a methylated derivative of Lithospermic Acid B, a bioactive polyphenol commonly isolated from Salvia miltiorrhiza (Danshen). In drug development and pharmacological research, it is frequently used to study cardiovascular protection and anti-fibrotic pathways.
Critical Safety Notice: As a specialized phytochemical derivative, dmLSB often lacks a compound-specific EPA waste code (P-list or U-list). Therefore, it must be managed under "Universal Precautions" for bioactive organic compounds. This guide outlines the mandatory protocols to prevent environmental bioaccumulation and ensure personnel safety, treating the substance as a Hazardous Organic Waste until final thermal destruction.
Hazard Identification & Risk Profile
While specific toxicological data for dmLSB may be limited compared to its parent compound, its structural properties (phenolic ester) dictate its handling profile.
| Parameter | Specification / Risk Assessment |
| Chemical Class | Polyphenolic Ester / Salvianolic Acid Derivative |
| Physical State | Solid (Powder/Crystal) |
| Primary Hazards | Irritant (H315, H319, H335): Eyes, skin, and respiratory tract.Bioactive: Potential pharmacological activity; avoid ingestion/inhalation.[1][2][3] |
| Environmental | Aquatic Toxicity (H401/H411): Phenolic compounds can be toxic to aquatic life; Zero Discharge to sewer systems is required. |
| Incompatibilities | Strong Oxidizing Agents (e.g., Peroxides, Nitrates), Strong Bases (Hydrolysis risk). |
Scientific Rationale: Phenolic esters are prone to oxidation. Mixing dmLSB with strong oxidizers in a waste container can lead to exothermic degradation and potential container pressurization.
Pre-Disposal Segregation & Solubilization
Effective disposal begins at the bench. You must segregate dmLSB waste streams based on their physical state to facilitate proper incineration.
A. Solid Waste (Pure Compound or Contaminated Debris)
-
Collection: Collect pure dmLSB powder, contaminated weigh boats, and pipette tips in a dedicated Solid Hazardous Waste container.
-
Labeling: Clearly label as "Solid Organic Waste - Bioactive Phenolic Derivative."
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.
B. Liquid Waste (Mother Liquors / Experimental Residues)
dmLSB is typically soluble in polar organic solvents (Methanol, DMSO, Acetone).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's waste stream.
-
Preferred: Methanol, Ethanol, Acetone (High BTU value aids incineration).
-
Avoid: Halogenated solvents (DCM, Chloroform) unless necessary, as these require separate, more expensive disposal streams.
-
-
pH Neutralization: If the experimental workflow involved acidic or basic conditions, neutralize the solution to pH 6–8 before adding to the organic waste carboy to prevent container corrosion or off-gassing.
Operational Workflows (Visualized)
Workflow 1: Waste Stream Decision Matrix
This logic flow ensures that dmLSB is routed to the correct destruction facility (Incinerator) rather than a landfill or water treatment plant.
Figure 1: Decision matrix for segregating Dimethyllithospermate B waste streams to ensure compliance with RCRA and local EHS protocols.
Workflow 2: Emergency Spill Response
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the bioactive powder.
Figure 2: The "STOP" protocol (Secure, Treat, Operate, Plan) applied to dmLSB spills. Note the emphasis on dampening powder spills to prevent inhalation.
Regulatory Compliance & Final Disposition
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), dmLSB is not explicitly P-listed or U-listed. However, it must be characterized by the generator:
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), the waste code D001 applies [1].
-
Generator Knowledge: As a researcher, you are applying "Process Knowledge" to classify this as Non-Regulated Hazardous Waste (unless mixed with listed solvents).
Final Destruction Method
The only acceptable disposal method for bioactive phytochemicals is High-Temperature Incineration with afterburner and scrubber systems.
-
Why? Incineration ensures the complete breakdown of the polyphenolic ring structure, preventing the compound from entering the water table where it could exhibit biological activity on aquatic life [2].
-
Do Not: Autoclave (insufficient temperature for chemical degradation) or Flush to Sewer (Clean Water Act violation).
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. [Link]
-
PubChem. (2023). Lithospermic acid B - Safety and Hazards.[1][2][3][4][5][6] National Library of Medicine. (Used as proxy for derivative toxicity data). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Personal protective equipment for handling DimethyllithospermateB
Comprehensive Safety and Operational Guide: Handling Dimethyl Lithospermate B (DMLB)
Dimethyl lithospermate B (DMLB, CAS: 875313-64-7) is a highly bioactive polyphenolic compound and a selective Na+ channel agonist extracted from Salvia miltiorrhiza (Danshen)[1]. In preclinical drug development and cardiovascular electrophysiology, it is heavily researched for its potential to suppress arrhythmogenesis associated with Brugada syndrome[2].
Handling DMLB requires a rigorous approach. Because it is highly hygroscopic, sensitive to light, and typically reconstituted in Dimethyl sulfoxide (DMSO)—a potent transdermal carrier—standard laboratory safety must be elevated to prevent molecular degradation and operator exposure. This guide provides the essential, causality-driven protocols for managing DMLB safely and effectively.
Physicochemical Properties & Hazard Profile
To design an effective safety protocol, operators must first understand the specific physicochemical parameters and hazard classifications of the compound[3].
| Property / Parameter | Specification / Data | Operational Implication |
| CAS Number | 875313-64-7 | Unique identifier for SDS cross-referencing. |
| Molecular Weight | 746.67 g/mol | Required for precise molarity calculations. |
| Solubility | DMSO (Up to 132.5 mg/mL / 177.45 mM) | Requires sonication for complete dissolution. |
| Storage (Powder) | -20°C (Stable for 3 years) | Must be protected from light and moisture. |
| Storage (Solvent) | -80°C (6 months) or -20°C (1 month) | Aliquoting is mandatory to avoid freeze-thaw cycles. |
| GHS Hazard Statements | H315, H319, H335 | Causes skin, serious eye, and respiratory irritation. |
| Signal Word | Warning (GHS07 Exclamation Mark) | Mandates strict PPE and engineering controls. |
Table 1: Physicochemical properties and GHS hazard profile of Dimethyl lithospermate B[3].
Mechanism of Action: Why Molecular Integrity Matters
DMLB functions by selectively binding to cardiac sodium channels. It specifically slows the fast inactivation phase of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential (AP)[1][2]. Exposure to ambient moisture, UV light, or improper solvents can rapidly degrade its polyphenolic structure, abolishing this highly specific ion-channel interaction and rendering experimental data invalid.
Mechanism of DMLB: Slowing the fast inactivation of cardiac Na+ channels to prolong inward current.
Personal Protective Equipment (PPE) Matrix
Because DMLB is classified as a respiratory, skin, and eye irritant, PPE selection must be absolute. The following matrix outlines the required equipment and the scientific causality behind each choice.
-
Respiratory Protection:
-
Equipment: N95/FFP2 particulate respirator, with handling strictly confined to a Class II Type A2 Biological Safety Cabinet (BSC) or a calibrated chemical fume hood.
-
Causality: DMLB is supplied as a fine, lyophilized powder. Aerosolization during the weighing process poses a direct risk of inhalation, triggering H335 respiratory irritation. Draft-free enclosures capture airborne particulates before they reach the operator's breathing zone.
-
-
Hand Protection:
-
Equipment: Double-gloving with high-grade nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Nitrile provides excellent chemical resistance to DMSO, the primary solvent used for DMLB reconstitution[3]. Latex is highly permeable to DMSO. Because DMSO acts as a rapid transdermal carrier, any spilled DMLB-DMSO solution could transport the bioactive compound directly through the skin, exacerbating H315 skin irritation and causing unintended systemic exposure[4].
-
-
Eye Protection:
-
Equipment: Snug-fitting chemical splash goggles. A full face shield is required if sonicating or vortexing large volumes[5].
-
Causality: Protects against H319 serious eye irritation. Micro-splashes generated during the sonication of the DMSO stock solution can cause severe corneal damage.
-
-
Body Protection:
-
Equipment: Flame-retardant, fluid-resistant laboratory coat with fitted knit cuffs to prevent wrist exposure.
-
Operational Protocols: Reconstitution & Self-Validation
To ensure a self-validating workflow, the preparation of DMLB must include built-in verification steps to confirm molecular integrity and operator safety.
Step-by-Step Methodology: Preparation of 10 mM DMLB Stock Solution
-
Thermal Equilibration (Critical Step): Remove the DMLB vial from -20°C storage. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes ambient humidity to condense on the hygroscopic powder, instantly initiating hydrolytic degradation[1].
-
-
Weighing: Inside a fume hood, weigh the required mass (e.g., 7.47 mg for 1 mL of 10 mM solution) using an analytical balance. Ensure the balance doors are closed to prevent draft-induced aerosolization.
-
Solvent Addition: Add anhydrous, sterile Dimethyl sulfoxide (DMSO). DMLB is highly soluble in DMSO, supporting concentrations up to 132.5 mg/mL[3].
-
Dissolution & Sonication: Vortex the solution gently. Place the sealed tube in an ultrasonic water bath at room temperature for 5-10 minutes.
-
Self-Validation Check: Hold the vial against a strong backlight. The solution must be completely clear and free of micro-particulates[3]. If any turbidity persists, the compound has not fully dissolved, and further sonication is required to prevent inaccurate dosing in downstream assays.
-
-
Aliquot & Storage: Immediately aliquot the validated solution into amber, light-blocking microcentrifuge tubes to prevent photo-degradation. Store at -80°C.
Workflow for the preparation, sonication, and storage of Dimethyl lithospermate B stock solutions.
Spill Management & Disposal Plans
Immediate and correct response to spills prevents laboratory contamination and environmental toxicity.
-
Dry Powder Spill: Do not sweep, as this will aerosolize the irritant. Cover the spill gently with damp absorbent paper. Wipe the area with a 10% ethanol solution, followed by standard soap and water. Place all cleanup materials in a sealed biohazard/chemical waste bag.
-
DMSO Solution Spill: If the spill is >50 mL, evacuate the immediate area to allow vapors to dissipate. Wear a respirator and heavy-duty nitrile gloves. Absorb the liquid with inert materials (e.g., vermiculite or sand). Never use combustible absorbents like sawdust with DMSO.
-
Disposal: DMLB and its contaminated packaging must be treated as hazardous chemical waste. Incineration in a licensed facility is the standard disposal method. Never flush DMLB down the drain, as its potent biological activity on ion channels poses a severe risk to aquatic ecosystems.
References
-
Essential Safety and Logistical Information for Dimethyl lithospermate B. Benchchem. URL:[5]
-
Preparation of Dimethyl Lithospermate B (DMLB). Benchchem. URL:[4]
-
Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome. National Institutes of Health (NIH). URL:[2]
-
Dimethyl lithospermate B | Sodium Channel. TargetMol. URL:[3]
-
Dimethyl lithospermate B (dmLSB) | Sodium Channel Agonist. MedChemExpress. URL:[6]
-
Dimethyl-lithospermate-B (dmLSB) | CAS 875313-64-7. AbMole BioScience. URL:[1]
-
Dimethyl lithospermate B (dmLSB) | Sodium Channel Agonist. MedChemExpress. URL:[7]
-
Dimethyl lithospermate B | 875313-64-7. Sigma-Aldrich. URL:
Sources
- 1. abmole.com [abmole.com]
- 2. Dimethyl Lithospermate B, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl lithospermate B | Sodium Channel | TargetMol [targetmol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
